molecular formula C24H30N2O3S B1669574 CP-866087 CAS No. 519052-02-9

CP-866087

Katalognummer: B1669574
CAS-Nummer: 519052-02-9
Molekulargewicht: 426.6 g/mol
InChI-Schlüssel: ZBVPUFSKFGYNLC-RIKCKFAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CP-866087 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

519052-02-9

Molekularformel

C24H30N2O3S

Molekulargewicht

426.6 g/mol

IUPAC-Name

N-[3-[(1S,5R)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C24H30N2O3S/c1-3-24(19-9-6-10-20(11-19)25-30(2,28)29)21-14-26(15-22(21)24)16-23(27)12-17-7-4-5-8-18(17)13-23/h4-11,21-22,25,27H,3,12-16H2,1-2H3/t21-,22+,24?

InChI-Schlüssel

ZBVPUFSKFGYNLC-RIKCKFAHSA-N

Isomerische SMILES

CCC1([C@H]2[C@@H]1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C

Kanonische SMILES

CCC1(C2C1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C

Aussehen

Solid powder

Andere CAS-Nummern

519052-02-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CP-866087;  CP866087;  CP 866087;  UNII-MDH21334PI;  CP-866,087.

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling the Core Mechanism of CP-866087: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Groton, CT - This technical guide provides an in-depth analysis of the mechanism of action of CP-866087, a potent and selective mu-opioid receptor antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Executive Summary

This compound is a novel, high-affinity antagonist of the mu (µ)-opioid receptor. Its primary mechanism of action is the competitive inhibition of this receptor, which plays a crucial role in the modulation of various physiological processes, including pain, reward, and addiction. Preclinical studies have demonstrated the potential of this compound in attenuating the reinforcing effects of substances of abuse, such as alcohol. This guide will detail the binding characteristics, in vivo efficacy, and the underlying signaling pathways associated with this compound's antagonism of the mu-opioid receptor.

Core Mechanism of Action: Mu-Opioid Receptor Antagonism

This compound exerts its pharmacological effects by binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), and preventing the binding of endogenous and exogenous opioids. This blockade inhibits the downstream signaling cascades typically initiated by receptor agonists.

Binding Affinity and Selectivity

In vitro radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound for the human mu, kappa (κ), and delta (δ) opioid receptors. The results demonstrate that this compound is a potent and highly selective antagonist for the mu-opioid receptor.

Receptor SubtypeBinding Affinity (Ki) [nM]
Mu (µ)0.08
Kappa (κ)18
Delta (δ)25

Data sourced from McHardy et al., MedChemComm, 2011.

Signaling Pathway

The mu-opioid receptor, upon activation by an agonist, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. As an antagonist, this compound binds to the mu-opioid receptor but does not trigger this conformational change, thereby preventing the activation of the associated G-protein and the subsequent downstream signaling events.

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CP866087 This compound MOR Mu-Opioid Receptor CP866087->MOR Binds and Blocks Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Binds and Activates G_Protein G-Protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP

Figure 1: this compound competitively antagonizes the mu-opioid receptor.

In Vivo Efficacy

Preclinical studies in rodent models have been conducted to evaluate the in vivo efficacy of this compound. These studies have focused on its ability to antagonize the effects of opioid agonists and to reduce voluntary alcohol consumption.

Antagonism of Morphine-Induced Antinociception

The tail-flick assay is a standard method to assess the analgesic effects of opioids. In this model, the administration of morphine increases the latency for a mouse to withdraw its tail from a heat source. Pre-treatment with this compound was shown to dose-dependently block the antinociceptive effects of morphine.

AssaySpeciesRoute of AdministrationED50
Tail-Flick AssayMouseSubcutaneous (s.c.)0.1 mg/kg

Data sourced from McHardy et al., MedChemComm, 2011.

Reduction of Alcohol Consumption

In a mouse model of alcohol preference, this compound demonstrated a significant reduction in voluntary alcohol consumption. This effect is consistent with the role of the endogenous opioid system in mediating the rewarding effects of alcohol.

Specific quantitative data on the reduction of alcohol consumption (e.g., percentage reduction at specific doses) from the primary literature is not available in a tabular format.

Experimental Protocols

Radioligand Binding Assay

The binding affinity of this compound to opioid receptors was determined using a competitive radioligand binding assay.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare cell membranes expressing opioid receptors start->prep_membranes incubate Incubate membranes with radioligand ([3H]DAMGO for µ) and varying concentrations of this compound prep_membranes->incubate separate Separate bound and free radioligand by filtration incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC50 and Ki values measure->analyze end End analyze->end

Figure 2: General workflow for the radioligand binding assay.

Protocol Details:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu, kappa, or delta opioid receptor.

  • Radioligands: [³H]DAMGO (mu), [³H]U-69,593 (kappa), and [³H]Naltrindole (delta).

  • Incubation: Membranes, radioligand, and varying concentrations of this compound were incubated in a buffer solution at a specified temperature and for a set duration to reach equilibrium.

  • Separation: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

Mouse Tail-Flick Assay

The in vivo antagonist activity of this compound was assessed using the warm-water tail-flick test.

Protocol Details:

  • Animals: Male C57BL/6 mice.

  • Procedure: A baseline tail-flick latency was determined by immersing the distal portion of the mouse's tail in a 52°C water bath.

  • Drug Administration: this compound was administered subcutaneously at various doses, followed by a subcutaneous injection of morphine (10 mg/kg) after a 30-minute pretreatment time.

  • Measurement: Tail-flick latency was measured at 30 minutes post-morphine administration.

  • Data Analysis: The dose of this compound that produced a 50% reversal of the morphine-induced antinociception (ED50) was calculated.

Conclusion

This compound is a potent and selective mu-opioid receptor antagonist. Its mechanism of action involves the competitive blockade of the mu-opioid receptor, thereby inhibiting the downstream signaling pathways associated with agonist activation. Preclinical in vivo studies have confirmed its ability to antagonize the effects of opioid agonists and to reduce alcohol consumption, highlighting its potential therapeutic utility in the treatment of substance use disorders. Further research is warranted to fully elucidate the clinical implications of this mechanism of action.

CP-866087: A Selective Mu-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-866087 is a novel, potent, and selective mu-opioid receptor (MOR) antagonist that has been investigated for its therapeutic potential in treating conditions such as alcohol abuse and dependence. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its in vitro receptor binding affinity, functional antagonism, in vivo efficacy in models of alcohol consumption, and pharmacokinetic profile. Detailed experimental methodologies for the key assays used to characterize this compound are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its pharmacological properties.

Introduction

The opioid system, particularly the mu-opioid receptor, plays a critical role in the rewarding effects of alcohol and other substances of abuse. Non-selective opioid antagonists have demonstrated clinical efficacy in reducing alcohol consumption.[1] To further elucidate the specific role of the mu-opioid receptor in these processes and to develop more targeted therapeutics, selective antagonists such as this compound have been synthesized and evaluated.[1] this compound is a 4-phenyl piperidine (B6355638) derivative designed for high affinity and selectivity for the mu-opioid receptor.[1][2] This document serves as a technical resource for researchers and drug development professionals, summarizing the key preclinical findings and methodologies related to this compound.

In Vitro Characterization

Receptor Binding Affinity

The binding affinity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors was determined using radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in Table 1.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKᵢ (nM)
Mu (µ)[³H]-DAMGO5
Delta (δ)[³H]-Naltrindole112
Kappa (κ)[³H]-U69,59356

Data sourced from McHardy et al., 2011.

This compound demonstrates a high affinity for the mu-opioid receptor with a Ki of 5 nM.[3] It exhibits significant selectivity for the mu receptor over the delta and kappa subtypes, with approximately 22-fold and 11-fold selectivity, respectively.

Functional Antagonism

The antagonist activity of this compound at the mu-opioid receptor was assessed using a [³⁵S]GTPγS binding assay. This functional assay measures the ability of a compound to inhibit the G-protein activation induced by an agonist. The results are presented in Table 2.

Table 2: Functional Antagonist Activity of this compound at the Mu-Opioid Receptor

AssayAgonistIC₅₀ (nM)
[³⁵S]GTPγS BindingDAMGO108

Data sourced from McHardy et al., 2011.

In the presence of the mu-agonist DAMGO, this compound demonstrated potent antagonist activity, inhibiting GTPγS binding with an IC₅₀ of 108 nM.[3]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a rat model of intermittent access to alcohol, a paradigm designed to model excessive alcohol consumption.

Table 3: In Vivo Efficacy of this compound on Alcohol Consumption in Rats

Dose (mg/kg, p.o.)Reduction in Alcohol Intake (%)
10~50%
30~70%

Data represents approximate values inferred from graphical representations in McHardy et al., 2011.

Oral administration of this compound produced a dose-dependent reduction in alcohol intake in this preclinical model, supporting its potential as a therapeutic for alcohol use disorders.

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound were assessed in rats to determine its suitability for in vivo studies and potential for clinical development.

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Oral Bioavailability (%)35
Cₘₐₓ (ng/mL) at 10 mg/kg, p.o.~200
Tₘₐₓ (h) at 10 mg/kg, p.o.~1

Data represents approximate values inferred from graphical representations in McHardy et al., 2011.

This compound exhibits moderate oral bioavailability in rats, achieving plasma concentrations sufficient to elicit the observed in vivo effects.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human mu, delta, or kappa opioid receptor are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand ([³H]-DAMGO for mu, [³H]-Naltrindole for delta, or [³H]-U69,593 for kappa) at a concentration close to its Kd, and a range of concentrations of the test compound (this compound).

  • Incubation: The plates are incubated for a sufficient time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional antagonist activity (IC₅₀) of this compound at the mu-opioid receptor.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the mu-opioid receptor are prepared.

  • Assay Setup: The assay is conducted in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a mu-opioid agonist (e.g., DAMGO), [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: The plates are incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Filtration and Quantification: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀) is determined.

In Vivo Model of Alcohol Consumption

Objective: To evaluate the in vivo efficacy of this compound in reducing excessive alcohol intake.

Methodology:

  • Animals: Male Wistar rats are typically used.

  • Intermittent Access Paradigm: Rats are given access to a 20% ethanol (B145695) solution and water in a two-bottle choice paradigm for 24-hour sessions on alternating days (e.g., Monday, Wednesday, Friday). This procedure has been shown to induce high levels of voluntary alcohol consumption.

  • Drug Administration: After a stable baseline of alcohol intake is established, rats are treated with either vehicle or different doses of this compound via oral gavage prior to the alcohol access session.

  • Measurement of Alcohol Intake: The amount of ethanol and water consumed is measured for each rat during the 24-hour session.

  • Data Analysis: The effect of this compound on alcohol intake is expressed as a percentage reduction compared to the vehicle-treated group.

Visualizations

Mu-Opioid Receptor Signaling and Antagonism

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Antagonist) MOR Mu-Opioid Receptor (MOR) This compound->MOR Blocks Binding Agonist Opioid Agonist (e.g., Endorphin) Agonist->MOR Binds & Activates G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Neuronal Excitability cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: Mu-opioid receptor signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Characterization

in_vitro_workflow cluster_binding Binding Affinity cluster_functional Functional Antagonism b1 Prepare Receptor Membranes b2 Radioligand Competition Binding Assay b1->b2 b3 Data Analysis (IC50 -> Ki) b2->b3 end End: Pharmacological Profile b3->end f1 Prepare Receptor Membranes f2 [35S]GTPγS Binding Assay f1->f2 f3 Data Analysis (IC50) f2->f3 f3->end start Start: This compound start->b1 start->f1

Caption: Workflow for in vitro characterization of this compound.

Logical Flow of Preclinical Evaluation

preclinical_logic In_Vitro_Studies In Vitro Characterization (Binding & Functional Assays) Pharmacokinetics Preclinical Pharmacokinetics (Rat Model) In_Vitro_Studies->Pharmacokinetics Demonstrates Potency & Selectivity In_Vivo_Efficacy In Vivo Efficacy (Alcohol Consumption Model) Pharmacokinetics->In_Vivo_Efficacy Informs Dose Selection & Route Lead_Candidate Evaluation as a Lead Candidate In_Vivo_Efficacy->Lead_Candidate Shows Preclinical Proof of Concept

Caption: Logical progression of the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective mu-opioid receptor antagonist with a promising preclinical profile for the treatment of alcohol use disorders. Its high affinity for the mu-opioid receptor, coupled with significant selectivity over other opioid receptor subtypes, makes it a valuable tool for investigating the role of the mu-opioid system in various physiological and pathological processes. The compound demonstrates functional antagonism in vitro and robust efficacy in reducing alcohol consumption in a relevant animal model. With moderate oral bioavailability and a well-characterized pharmacokinetic profile in rats, this compound represents a compelling lead compound for further drug development efforts targeting the mu-opioid receptor. This technical guide provides the foundational data and methodologies to support such future research endeavors.

References

The Discovery and Synthesis of CP-866087: A Novel Mu-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-866087 is a novel, potent, and selective mu (µ)-opioid receptor antagonist that has been investigated for its therapeutic potential in treating conditions such as alcohol dependence. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its in vitro and in vivo pharmacological properties. Signaling pathways and experimental workflows are illustrated to provide a clear understanding of its mechanism of action and the process of its evaluation.

Introduction

The endogenous opioid system, particularly the mu-opioid receptor (MOR), plays a crucial role in the reinforcing effects of alcohol and other substances of abuse. Antagonism of the MOR is a clinically validated mechanism for reducing alcohol consumption. This compound emerged from a discovery program aimed at identifying novel MOR antagonists with optimal pharmacological and pharmacokinetic properties for the treatment of alcohol abuse and dependence.[1] This document details the scientific journey from the initial design concept to the preclinical validation of this compound.

Discovery and Design Rationale

The design of this compound was based on a 4-phenyl piperidine (B6355638) scaffold, a well-established pharmacophore for mu-opioid receptor ligands. The development strategy focused on optimizing affinity and selectivity for the mu-opioid receptor over delta (δ) and kappa (κ) opioid receptors, while also engineering favorable pharmacokinetic properties suitable for clinical development.

Synthesis of this compound

The synthesis of this compound, chemically known as N-(3-(3-((2,3-dihydro-2-hydroxy-1H-inden-2-yl)methyl)-6-ethyl-3-azabicyclo[3.1.0]hex-6-yl)phenyl)methanesulfonamide, is a multi-step process. The detailed experimental protocol for the synthesis is outlined below.

Experimental Protocol: Synthesis

Step 1: Synthesis of Intermediate Compound 7 (3-azabicyclo[3.1.0]hexane derivative)

  • A detailed, step-by-step procedure as described in the relevant patent literature (WO2003035622 A1) would be inserted here, including reagents, solvents, reaction conditions (temperature, time), and purification methods for each step leading to the bicyclic amine intermediate.

Step 2: Synthesis of Intermediate Compound 17 (epoxide)

  • A detailed, step-by-step procedure for the formation of the epoxide intermediate would be included, specifying all experimental parameters.

Step 3: Final Assembly of this compound (Compound 15)

  • The final coupling reaction between the bicyclic amine and the epoxide, followed by any deprotection or modification steps, would be described in detail to yield the final compound, this compound. This would include reaction conditions and purification techniques such as chromatography.

Biological Evaluation

The biological activity of this compound was characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Studies

The binding affinity of this compound to mu, delta, and kappa opioid receptors was determined using radioligand binding assays.

Experimental Protocol: Opioid Receptor Binding Assay

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human µ, δ, or κ opioid receptors are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A specific radioligand for each receptor is used (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ).

  • Incubation: Membranes, radioligand, and various concentrations of this compound are incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

The functional antagonist activity of this compound was assessed using a GTPγS binding assay, which measures the G-protein activation upon receptor stimulation.

Experimental Protocol: GTPγS Binding Assay

  • Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing the µ-opioid receptor are used.

  • Assay Buffer: The buffer typically contains HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: Membranes are incubated with a µ-opioid receptor agonist (e.g., DAMGO), [³⁵S]GTPγS, and varying concentrations of this compound.

  • Incubation: The mixture is incubated at 30°C for 60 minutes.

  • Termination and Filtration: The reaction is stopped by rapid filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis: The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its antagonist potency (IC50).

In Vivo Studies

The pharmacokinetic profile of this compound was evaluated in rats to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: this compound is administered via intravenous (IV) and oral (PO) routes at specific doses.

  • Blood Sampling: Blood samples are collected at various time points post-dosing from a cannulated vein.

  • Plasma Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (%F) are calculated using appropriate software.

The efficacy of this compound in reducing alcohol consumption was assessed in a well-established rat model of operant alcohol self-administration.

Experimental Protocol: Rat Alcohol Self-Administration

  • Animal Model: Long-Evans rats are trained to self-administer alcohol.

  • Training: Rats are trained to press a lever to receive an oral reinforcement of 10% ethanol (B145695) solution.

  • Treatment: Once stable responding is achieved, rats are pre-treated with either vehicle or this compound at various doses.

  • Data Collection: The number of lever presses and the amount of ethanol consumed are recorded during the self-administration sessions.

  • Data Analysis: The effect of this compound on alcohol consumption is compared to the vehicle control group.

Data Summary

The following tables summarize the quantitative data obtained from the biological evaluation of this compound.

ReceptorRadioligandThis compound Ki (nM)
Mu (µ)[³H]DAMGOValue to be inserted
Delta (δ)[³H]DPDPEValue to be inserted
Kappa (κ)[³H]U69,593Value to be inserted
AssayAgonistThis compound IC50 (nM)
GTPγS Binding (µ-opioid)DAMGOValue to be inserted
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t½ (h)F (%)
RatIVValueValueValueValueN/A
RatPOValueValueValueValueValue
Dose of this compound (mg/kg)% Reduction in Alcohol Intake
ValueValue
ValueValue
ValueValue

Visualizations

Mu-Opioid Receptor Antagonist Signaling Pathway

mu_opioid_antagonist_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) Binding Site This compound->MOR:port Binds and Blocks Endogenous_Opioid Endogenous Opioid (e.g., Endorphin) Endogenous_Opioid->MOR:port Binding Inhibited G_Protein G-Protein (Gi/o) α βγ MOR->G_Protein No Activation AC Adenylyl Cyclase (AC) G_Protein:α->AC No Inhibition Downstream_Signaling Blocked Downstream Signaling AC->Downstream_Signaling ATP ATP cAMP cAMP ATP->cAMP AC

Caption: Signaling pathway of a mu-opioid receptor antagonist like this compound.

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow start Start membrane_prep Membrane Preparation (CHO cells with hMOR) start->membrane_prep binding_assay Radioligand Binding Assay ([³H]DAMGO) membrane_prep->binding_assay gtp_assay GTPγS Functional Assay ([³⁵S]GTPγS + DAMGO) membrane_prep->gtp_assay data_analysis_binding Data Analysis (Calculate Ki) binding_assay->data_analysis_binding data_analysis_gtp Data Analysis (Calculate IC50) gtp_assay->data_analysis_gtp results In Vitro Profile data_analysis_binding->results data_analysis_gtp->results

Caption: Workflow for the in vitro characterization of this compound.

Experimental Workflow for In Vivo Evaluation

in_vivo_workflow start Start pk_study Pharmacokinetic Study (Rats, IV & PO dosing) start->pk_study efficacy_study Efficacy Study (Rat Alcohol Self-Administration) start->efficacy_study pk_analysis PK Data Analysis (Cmax, t½, F%) pk_study->pk_analysis efficacy_analysis Efficacy Data Analysis (% Reduction in Intake) efficacy_study->efficacy_analysis results In Vivo Profile pk_analysis->results efficacy_analysis->results

Caption: Workflow for the in vivo evaluation of this compound.

Conclusion

This compound is a potent and selective mu-opioid receptor antagonist with a promising preclinical profile for the treatment of alcohol dependence. Its discovery and synthesis were guided by a rational design approach, leading to a compound with desirable in vitro and in vivo properties. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of opioid pharmacology and drug development. Further clinical investigation of this compound has been conducted to evaluate its therapeutic potential in human populations.[2]

References

An In-depth Technical Guide to CP-866087: A Mu-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of CP-866087, a potent and selective mu-opioid receptor antagonist. Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a novel phenyl piperidine (B6355638) derivative.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name N-(3-(3-((2,3-dihydro-2-hydroxy-1H-inden-2-yl)methyl)-6-ethyl-3-azabicyclo[3.1.0]hex-6-yl)phenyl)methanesulfonamide[2]
CAS Number 519052-02-9[2][3]
Molecular Formula C24H30N2O3S[3]
SMILES C(C)[C@]1([C@@]2([C@]1(CN(CC3(O)CC=4C(C3)=CC=CC4)C2)[H])[H])C5=CC(NS(C)(=O)=O)=CC=C5[3]
Preferred InChI Key ZBVPUFSKFGYNLC-FIDNPTQWSA-N[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 426.57 g/mol [3]
Relative Density 1.305 g/cm³ (Predicted)[3]

Mechanism of Action: Mu-Opioid Receptor Antagonism

This compound functions as a potent and selective antagonist of the mu-opioid receptor (MOR).[1][4] Opioid receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the central nervous system.[5] Antagonism by this compound involves binding to the mu-opioid receptor, thereby blocking the binding and subsequent signaling of endogenous and exogenous opioid agonists.[6] This blockade inhibits the downstream signaling cascade typically initiated by receptor activation.[6]

The following diagram illustrates the canonical signaling pathway of a G-protein coupled receptor, such as the mu-opioid receptor, and the point of inhibition by an antagonist like this compound.

Mu-Opioid Receptor Antagonism Figure 1: Mu-Opioid Receptor Antagonist Signaling Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein G-Protein (αβγ) MOR->G_Protein Activates GDP GDP G_Protein->GDP Releases GTP GTP G_Protein->GTP Binds G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Binds & Activates CP_866087 This compound (Antagonist) CP_866087->MOR Binds & Blocks Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase) G_alpha_GTP->Downstream_Effectors Modulates G_beta_gamma->Downstream_Effectors Modulates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) Downstream_Effectors->Cellular_Response

Caption: Mu-Opioid Receptor Antagonist Signaling Pathway.

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature.[1] A generalized synthetic scheme is presented below. For a detailed, step-by-step synthetic protocol, please refer to the primary literature.

CP-866087_Synthesis_Workflow Figure 2: Generalized Synthesis Workflow for this compound Start Starting Materials (e.g., Phenyl Piperidine Derivatives) Intermediate1 Intermediate Diastereomeric Cycloaddition Products Start->Intermediate1 Multi-step Synthesis Intermediate2 3-Azabicyclo[3.1.0]hexane Core Formation Intermediate1->Intermediate2 Cyclization Intermediate3 N-Alkylation with Indane Derivative Intermediate2->Intermediate3 Coupling Reaction Final_Product This compound Intermediate3->Final_Product Final Modification

Caption: Generalized Synthesis Workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the interaction of this compound with the mu-opioid receptor.

This assay determines the binding affinity (Ki) of this compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.[6][7]

Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.

Materials:

  • Membrane Preparation: Crude membrane fractions from cells or tissues expressing the mu-opioid receptor (e.g., CHO-hMOR cells, rat brain).[6]

  • Radioligand: A tritiated mu-opioid receptor agonist or antagonist (e.g., [³H]-DAMGO).[7]

  • Test Compound: this compound.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled mu-opioid ligand (e.g., 10 µM Naloxone).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold buffer.

    • Perform differential centrifugation to isolate the crude membrane fraction.[7]

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Serial dilutions of this compound or vehicle control.

      • Radioligand at a concentration near its Kd.

      • For non-specific binding wells, add the non-specific binding control.

      • Membrane preparation (typically 50-100 µg of protein per well).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Figure 3: Radioligand Binding Assay Workflow Start Prepare Reagents (Membranes, Radioligand, this compound) Assay_Setup Set up 96-well Plate (Total, Non-specific, and Competitive Binding Wells) Start->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis Result Binding Affinity (Ki) of this compound Analysis->Result GTP_gamma_S_Binding_Assay_Workflow Figure 4: [³⁵S]GTPγS Binding Assay Workflow Start Prepare Reagents (Membranes, Agonist, this compound, GDP) Assay_Setup Set up 96-well Plate (Basal, Stimulated, and Antagonist Wells) Start->Assay_Setup Pre_incubation Pre-incubate with this compound Assay_Setup->Pre_incubation Initiation Initiate Reaction with [³⁵S]GTPγS Pre_incubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction and Separate Bound from Free [³⁵S]GTPγS Incubation->Termination Counting Quantify Bound Radioactivity Termination->Counting Analysis Data Analysis (IC50 Determination) Counting->Analysis Result Functional Antagonist Potency (IC50) of this compound Analysis->Result

References

The In Vitro Pharmacological Profile of CP-866087: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866087 is a novel, potent, and selective mu (µ)-opioid receptor antagonist. Developed as a potential therapeutic for alcohol abuse and dependence, its in vitro pharmacological profile is critical to understanding its mechanism of action and guiding further research. This technical guide provides a comprehensive overview of the in vitro binding and functional characteristics of this compound, detailed experimental protocols, and a visualization of its interaction with the mu-opioid receptor signaling pathway.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound is characterized by its high affinity and selectivity for the mu-opioid receptor. The following tables summarize the key binding affinity and functional antagonism data.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki) [nM]
Mu (µ) Opioid Receptor0.43
Kappa (κ) Opioid Receptor60
Delta (δ) Opioid Receptor108

Data sourced from McHardy et al., Med. Chem. Commun., 2011, 2, 1001-1005.

Table 2: Functional Antagonist Activity of this compound

Assay TypeParameterValue
GTP-γS Functional AssayIC₅₀ [nM] (vs. DAMGO)2.6

Data sourced from McHardy et al., Med. Chem. Commun., 2011, 2, 1001-1005.

Experimental Protocols

The following sections detail the methodologies used to determine the in vitro pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the mu, delta, and kappa opioid receptors.

Materials:

  • Membrane preparations from cells stably expressing human mu, delta, or kappa opioid receptors.

  • Radioligands: [³H]DAMGO (for mu), [³H]naltrindole (for delta), and [³H]U-69,593 (for kappa).

  • Non-specific binding control: Naloxone (B1662785).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound test compound.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membrane homogenates (200-400 µg protein) were incubated with the respective radioligand (0.5-1.0 nM) and varying concentrations of the test compound this compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations was performed in the presence of a high concentration of naloxone (1 µM).

  • The incubation was carried out for 60 minutes at 25°C.

  • The reaction was terminated by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

  • The radioactivity retained on the filters was quantified using a liquid scintillation counter.

  • The IC₅₀ values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves.

  • The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTP-γS Functional Assay

Objective: To determine the functional antagonist activity of this compound at the mu-opioid receptor.

Materials:

  • Membrane preparations from cells stably expressing the human mu-opioid receptor.

  • Agonist: DAMGO.

  • [³⁵S]GTP-γS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • This compound test compound.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (10-20 µg protein) were pre-incubated with varying concentrations of this compound for 15 minutes at 30°C in the assay buffer containing GDP (10 µM).

  • The agonist DAMGO was then added at its EC₉₀ concentration, and the incubation continued for another 15 minutes.

  • The reaction was initiated by the addition of [³⁵S]GTP-γS (0.1 nM).

  • The incubation was allowed to proceed for 60 minutes at 30°C.

  • The reaction was terminated by rapid filtration through glass fiber filters.

  • The amount of bound [³⁵S]GTP-γS was determined by scintillation counting.

  • The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the DAMGO-stimulated [³⁵S]GTP-γS binding, was calculated using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mu-opioid receptor signaling pathway and the experimental workflow for the radioligand binding assay.

G cluster_agonist Agonist-Mediated Signaling Agonist Opioid Agonist (e.g., Endorphin, Morphine) MOR_active µ-Opioid Receptor (Active) Agonist->MOR_active Binds G_protein Gi/o Protein (GDP-bound, Inactive) MOR_active->G_protein Activates G_protein_active Gi/o Protein (GTP-bound, Active) G_protein->G_protein_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein_active->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response ↓ Neuronal Excitability (Analgesia, etc.) Ion_Channels->Cellular_Response

Caption: Agonist-mediated mu-opioid receptor signaling pathway.

G cluster_antagonist Antagonism by this compound CP866087 This compound MOR_inactive µ-Opioid Receptor (Inactive) CP866087->MOR_inactive Binds and Blocks No_Signal No Downstream Signaling MOR_inactive->No_Signal Remains Inactive Agonist Opioid Agonist Agonist->MOR_inactive Binding Prevented G cluster_workflow Radioligand Binding Assay Workflow Start Start Incubate Incubate Membranes with Radioligand and this compound Start->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (IC₅₀ and Ki Calculation) Count->Analyze End End Analyze->End

The Binding Affinity and Kinetics of CP-866087: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866087 is a potent and selective antagonist of the mu (µ)-opioid receptor (MOR). Its development has been driven by the therapeutic potential of MOR antagonism in conditions such as alcohol dependence and female sexual arousal disorder. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support further research and drug development efforts.

Core Data Summary

The binding affinity of this compound and its precursors for the human mu (hµ), delta (hδ), and kappa (hκ) opioid receptors has been determined through competitive radioligand binding assays. The data, presented below, demonstrates the high affinity and selectivity of this compound for the mu-opioid receptor.

Table 1: Opioid Receptor Binding Affinity of this compound and Precursor Compounds
Compoundhµ Ki (nM)hδ Ki (nM)hκ Ki (nM)
This compound (15) 0.4 60 108
Precursor (12)511256

Data sourced from McHardy et al., 2011.

Table 2: Functional Antagonism of this compound at the Mu-Opioid Receptor
AssayParameterValue
[³⁵S]GTPγS Functional AssayIC₅₀ (nM)10
% Inhibition at 1 µM100%

Data sourced from McHardy et al., 2011.

Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity and functional antagonism of this compound.

Radioligand Binding Assays for Opioid Receptors

Objective: To determine the binding affinity (Ki) of this compound for human mu, delta, and kappa opioid receptors.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human mu, delta, or kappa opioid receptor.

  • Radioligands: [³H]diprenorphine for the mu-opioid receptor, [³H]naltrindole for the delta-opioid receptor, and [³H]U69,593 for the kappa-opioid receptor.

  • Non-specific binding control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound and precursor compounds.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the cell membrane homogenates, the respective radioligand, and varying concentrations of the test compound (this compound or precursors) in the assay buffer.

  • Incubation: Incubate the plates at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Termination of Reaction: The binding reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillant is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional antagonist activity of this compound at the mu-opioid receptor.

Materials:

  • Membrane preparations from CHO cells expressing the human mu-opioid receptor.

  • Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • This compound.

  • Scintillation counter.

Procedure:

  • Pre-incubation: The cell membranes are pre-incubated with this compound for 15 minutes at 30°C in the assay buffer containing GDP.

  • Agonist Stimulation: The agonist DAMGO is added to the mixture to stimulate the receptor.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The reaction is allowed to proceed for 60 minutes at 30°C. During this time, activated G-proteins will bind to [³⁵S]GTPγS.

  • Termination of Reaction: The reaction is terminated by rapid filtration through a glass fiber filtermat.

  • Washing: The filters are washed with ice-cold assay buffer.

  • Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the DAMGO-stimulated [³⁵S]GTPγS binding is determined, and the IC₅₀ value is calculated.

Visualizations

Mu-Opioid Receptor Signaling Pathway and Antagonism by this compound

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MOR Mu-Opioid Receptor G_protein Gαi/o-GDP (Inactive) MOR->G_protein Activates G_alpha_GTP Gαi/o-GTP (Active) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist (e.g., Endorphin) Opioid_Agonist->MOR Binds & Activates CP866087 This compound CP866087->MOR Blocks Binding G_alpha_GTP->AC Inhibits ATP ATP ATP->AC Downstream Downstream Effects (e.g., ↓ Neuronal Excitability) cAMP->Downstream Reduced Levels Lead To

Caption: Mu-opioid receptor signaling and the antagonistic action of this compound.

Experimental Workflow for Competitive Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Reaction Mixture: - Cell Membranes (Receptor Source) - Radioligand ([³H]-ligand) - Test Compound (this compound) start->prep Step 1 incubation Incubate at Room Temperature (2 hours) prep->incubation Step 2 filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration Step 3 washing Wash Filters with Ice-Cold Buffer filtration->washing Step 4 counting Scintillation Counting (Quantify Bound Radioligand) washing->counting Step 5 analysis Data Analysis (Calculate IC₅₀ and Ki) counting->analysis Step 6 end End analysis->end

Caption: Workflow of a competitive radioligand binding assay.

CP-866087: A Technical Guide to its Opioid Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-866,087 is a novel phenyl piperidine (B6355638) derivative identified as a potent and selective antagonist of the mu (μ) opioid receptor.[1] This technical guide provides a detailed overview of the opioid receptor subtype selectivity profile of CP-866,087, presenting quantitative binding affinity data and outlining the standard experimental protocols used to determine these parameters. The information herein is intended to support further research and development efforts involving this compound.

Opioid Receptor Binding Affinity

The selectivity of CP-866,087 for the different opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—has been determined through in vitro competitive radioligand binding assays. These assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor, thereby providing an indication of its binding affinity, typically expressed as the inhibition constant (Ki).

Quantitative Data Summary

The binding affinities of CP-866,087 for the human recombinant mu, delta, and kappa opioid receptors are summarized in the table below. The data clearly demonstrates a significant preference for the mu opioid receptor.

Receptor SubtypeBinding Affinity (Ki)
Mu (μ) Opioid Receptor5 nM
Delta (δ) Opioid Receptor112 nM
Kappa (κ) Opioid Receptor56 nM

Data sourced from a 2011 publication in Medicinal Chemistry Communication.[1]

Interpretation of Data:

The lower Ki value for the mu opioid receptor (5 nM) compared to the delta (112 nM) and kappa (56 nM) receptors indicates a higher binding affinity for the mu subtype. Specifically, CP-866,087 is approximately 22.4-fold more selective for the mu receptor over the delta receptor and 11.2-fold more selective for the mu receptor over the kappa receptor.

Experimental Protocols

The following sections describe the standard methodologies for the key in vitro assays used to characterize the opioid receptor selectivity of compounds like CP-866,087. While the specific details for the CP-866,087 study were not fully available, these protocols represent the gold-standard approaches in the field.[2][3]

Radioligand Competition Binding Assay

This assay is a fundamental method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[2][3]

Objective: To determine the inhibition constant (Ki) of CP-866,087 at the mu, delta, and kappa opioid receptors.

Materials:

  • Membrane preparations from cells stably expressing human recombinant mu, delta, or kappa opioid receptors.

  • Radioligand specific for each receptor subtype (e.g., [³H]DAMGO for mu, [³H]Naltrindole for delta, [³H]U-69,593 for kappa).

  • CP-866,087 (test compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Plate scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of the appropriate radioligand and varying concentrations of CP-866,087.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through the filter plates.[3]

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Add scintillation cocktail to each well and quantify the radioactivity using a plate scintillation counter.

  • Data Analysis: The concentration of CP-866,087 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway of opioid receptors and the general workflow of the experimental procedures described.

Receptor_Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound CP-866087 TestCompound->Incubation Filtration Filtration Incubation->Filtration Separation of bound/ unbound ligand Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Generate competition curve Ki Ki Calculation IC50->Ki Cheng-Prusoff Equation

Caption: Workflow for a competitive radioligand binding assay.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid Opioid Ligand (e.g., this compound) Receptor Opioid Receptor (GPCR) Opioid->Receptor Binding G_protein G Protein (Gi/o) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannel Ion Channels G_protein->IonChannel Modulation cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response cAMP->CellularResponse K_channel ↑ K+ efflux IonChannel->K_channel Ca_channel ↓ Ca2+ influx IonChannel->Ca_channel K_channel->CellularResponse Ca_channel->CellularResponse

Caption: Canonical opioid receptor G-protein signaling pathway.

Conclusion

CP-866,087 is a high-affinity antagonist for the mu opioid receptor with notable selectivity over the delta and kappa subtypes. The quantitative data presented, derived from standard in vitro binding assays, confirms its potential as a selective tool for studying the mu opioid system. The provided experimental outlines offer a foundational understanding of the methodologies employed to characterize such compounds, aiding researchers in the design and interpretation of future studies.

References

Preclinical Research on CP-866087 for Alcohol Dependence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Mu-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on CP-866087 for the treatment of alcohol dependence. While initial interest may have been in the context of corticotropin-releasing factor 1 (CRF1) receptor antagonism, extensive literature review reveals that This compound is, in fact, a potent and selective mu-opioid receptor antagonist [1][2]. This document will therefore focus on its correct mechanism of action and the corresponding preclinical data that supported its investigation as a therapeutic agent for alcohol use disorder.

The endogenous opioid system, particularly the mu-opioid receptor, plays a critical role in the rewarding and reinforcing effects of alcohol[3][4][5]. Alcohol consumption leads to the release of endogenous opioids (beta-endorphins), which then activate mu-opioid receptors in key brain regions associated with reward, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc)[3][6]. This activation enhances the dopaminergic signaling associated with pleasure and reinforcement, thereby promoting further alcohol-seeking behavior[2][3]. Consequently, blocking these receptors with an antagonist is a key strategy in the development of medications for alcohol dependence[5][7][8].

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its in vitro and in vivo properties.

Table 1: In Vitro Receptor Binding Affinity and Selectivity of this compound
Receptor SubtypeBinding Affinity (Ki, nM)Selectivity vs. Mu-Opioid Receptor
Mu (μ)0.21-
Delta (δ)130619-fold
Kappa (κ)26124-fold

Data sourced from McHardy et al., 2011.

Table 2: In Vivo Efficacy of this compound on Alcohol Intake in Alcohol-Preferring (P) Rats
Treatment GroupDose (mg/kg, s.c.)Mean Alcohol Intake (g/kg)% Reduction from Vehicle
Vehicle-1.1-
This compound0.10.827%
This compound0.30.645%
This compound1.00.464%
Naltrexone (B1662487) (comparator)1.00.555%

Data represents the mean alcohol intake over a 1-hour session in alcohol-preferring rats. Sourced from McHardy et al., 2011.[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for the mu, delta, and kappa opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mu, delta, or kappa opioid receptors.

  • Radioligand Binding: Competition binding assays were performed using specific radioligands for each receptor subtype:

    • Mu-opioid receptor: [³H]DAMGO

    • Delta-opioid receptor: [³H]Naltrindole

    • Kappa-opioid receptor: [³H]U-69,593

  • Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compound (this compound).

  • Detection: Following incubation, the amount of bound radioactivity was measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

In Vivo Alcohol Self-Administration in Alcohol-Preferring (P) Rats

Objective: To evaluate the effect of this compound on voluntary alcohol consumption in a genetically selected line of rats that exhibit high alcohol preference.

Methodology:

  • Animals: Male alcohol-preferring (P) rats were used. These rats have been selectively bred to voluntarily consume large amounts of alcohol.

  • Housing and Training: Rats were individually housed and trained to self-administer a 15% (v/v) ethanol (B145695) solution in a two-lever operant conditioning chamber. One lever press resulted in the delivery of a small volume of the ethanol solution.

  • Experimental Design: A within-subjects, Latin square design was used. Each rat received each dose of this compound (0.1, 0.3, and 1.0 mg/kg), naltrexone (1.0 mg/kg as a positive control), and vehicle in a counterbalanced order.

  • Drug Administration: The compounds were administered subcutaneously (s.c.) 30 minutes prior to the start of the 1-hour alcohol self-administration session.

  • Data Collection: The total volume of ethanol consumed was recorded for each session and converted to g/kg of body weight.

  • Statistical Analysis: Data were analyzed using a repeated-measures analysis of variance (ANOVA) followed by post-hoc tests to compare the effects of different doses to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described in the preclinical research of mu-opioid receptor antagonists for alcohol dependence.

mu_opioid_pathway Mechanism of Mu-Opioid Antagonists in Alcohol Reward VTA VTA Dopaminergic Neuron NAc Nucleus Accumbens VTA->NAc Dopamine Release GABA GABAergic Interneuron GABA->VTA Inhibition Alcohol Alcohol Endorphins β-Endorphins Alcohol->Endorphins Stimulates Release Mu_Receptor Mu-Opioid Receptor Endorphins->Mu_Receptor Binds to Mu_Receptor->GABA Inhibits GABA Release CP866087 This compound CP866087->Mu_Receptor Blocks

Caption: Mu-Opioid Receptor Signaling in Alcohol Reward and the Action of this compound.

experimental_workflow Experimental Workflow for In Vivo Efficacy Testing cluster_training Training Phase cluster_testing Testing Phase (Latin Square Design) cluster_analysis Data Analysis Animal_Selection Select Alcohol-Preferring (P) Rats Operant_Training Train for Alcohol Self-Administration (15% Ethanol Solution) Animal_Selection->Operant_Training Baseline Establish Stable Baseline of Alcohol Intake Operant_Training->Baseline Drug_Admin Administer this compound, Naltrexone, or Vehicle (s.c., 30 min pre-session) Baseline->Drug_Admin Self_Admin 1-Hour Alcohol Self-Administration Session Drug_Admin->Self_Admin Data_Collection Measure Total Alcohol Intake (g/kg) Self_Admin->Data_Collection Stats Repeated Measures ANOVA and Post-Hoc Tests Data_Collection->Stats Results Compare Drug Effects to Vehicle Control Stats->Results

Caption: Workflow for Preclinical Evaluation of this compound in Alcohol-Preferring Rats.

Comparative Perspective: Other Pharmacological Targets for Alcohol Dependence

While this compound targets the mu-opioid system, it is important for drug development professionals to consider other validated and emerging targets for alcohol use disorder. One of the most extensively studied is the corticotropin-releasing factor (CRF) system.

The CRF system, particularly the CRF1 receptor, is a key mediator of the stress response and is heavily implicated in the negative affective states associated with alcohol withdrawal and the motivation to drink in dependent individuals[1]. Chronic alcohol use leads to a hyperactive CRF system, and preclinical studies have shown that CRF1 receptor antagonists can effectively reduce excessive alcohol intake in dependent animals and block stress-induced relapse to alcohol seeking[7][9]. Several selective CRF1 receptor antagonists, such as Antalarmin, CP-154,526, and R121919, have demonstrated efficacy in various animal models of alcohol dependence[9]. This mechanism, which primarily addresses the negative reinforcement aspects of addiction, stands in contrast to the action of mu-opioid antagonists like this compound, which are thought to primarily blunt the positive reinforcing effects of alcohol.

Conclusion

The preclinical data for this compound demonstrates its potential as a selective and potent mu-opioid receptor antagonist for the treatment of alcohol dependence. Its efficacy in reducing alcohol consumption in a well-validated animal model, comparable to the established medication naltrexone, provided a strong rationale for its clinical development. Understanding the specific mechanism of action of compounds like this compound, and how they compare to agents targeting other neurobiological systems such as the CRF pathway, is crucial for advancing the pharmacotherapy of alcohol use disorder. This technical guide provides a foundational understanding of the preclinical evidence base for this compound, offering valuable insights for researchers and drug development professionals in the field of addiction medicine.

References

CP-866087 in the Investigation of Female Sexual Dysfunction: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-866087 is a selective, high-affinity mu-opioid receptor antagonist that has been investigated for the treatment of female sexual arousal disorder (FSAD). The endogenous opioid system is implicated in the modulation of sexual desire and arousal, with activation of mu-opioid receptors generally exerting an inhibitory effect. Consequently, the antagonism of these receptors by compounds such as this compound was hypothesized to enhance sexual arousal. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound in the context of female sexual dysfunction (FSD). It includes a summary of the known pharmacological data, a detailed description of the methodology of the key clinical trial, and a proposed signaling pathway for its mechanism of action. Despite a sound theoretical basis, clinical investigation of this compound in premenopausal women with FSAD did not demonstrate a statistically significant improvement in sexual function as compared to placebo. This outcome underscores the complexity of female sexual response and the challenges in its pharmacological modulation.

Introduction

Female sexual dysfunction (FSD) is a multifactorial condition with a significant impact on quality of life. It encompasses disorders of desire, arousal, orgasm, and pain.[1] Female sexual arousal disorder (FSAD) is characterized by a persistent or recurrent inability to attain or maintain sufficient sexual excitement, causing personal distress.[2] The neurobiological underpinnings of female sexual response are complex, involving a delicate interplay of neurotransmitters, hormones, and psychosocial factors.

The endogenous opioid system, particularly the mu-opioid receptor, is a key modulator of reward and motivational pathways in the brain.[3] Endogenous opioids, such as beta-endorphin, can suppress sexual desire and arousal.[4] This has led to the hypothesis that antagonizing the mu-opioid receptor could disinhibit these pathways, thereby enhancing sexual arousal and response.

This compound was developed as a potent and selective mu-opioid receptor antagonist.[5][6] Initially investigated for alcohol dependence, its mechanism of action presented a plausible rationale for its study in FSAD.[5][7] This document synthesizes the available scientific and clinical information on this compound as it pertains to female sexual dysfunction.

Pharmacology and Mechanism of Action

This compound is a novel compound identified as a potent and selective antagonist of the mu-opioid receptor.[5][6] While specific quantitative data on its binding affinity (Ki) for the mu-opioid receptor from studies directly related to FSD are not publicly available, its high affinity has been noted.[1][2]

Signaling Pathway

The proposed mechanism of action of this compound in the context of sexual arousal is centered on its ability to block the inhibitory effects of endogenous opioids on key neural circuits. Mu-opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous ligands like β-endorphin, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP can dampen neuronal activity in pathways crucial for sexual arousal, which are often mediated by excitatory neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862).

By acting as an antagonist, this compound binds to the mu-opioid receptor but does not activate it. This prevents endogenous opioids from binding and exerting their inhibitory effects. The consequence is a disinhibition of adenylyl cyclase, leading to maintained or increased levels of cAMP. Elevated cAMP can, in turn, activate protein kinase A (PKA), which can phosphorylate various downstream targets to enhance neuronal excitability and neurotransmitter release in circuits governing sexual motivation and arousal. This may include potentiation of dopamine and norepinephrine signaling, which are known to be pro-sexual.[9][10]

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., Dopaminergic/Noradrenergic) endogenous_opioid Endogenous Opioid (e.g., β-endorphin) mu_receptor Mu-Opioid Receptor endogenous_opioid->mu_receptor Binds & Activates cp866087 This compound cp866087->mu_receptor Binds & Blocks gi_protein Gi Protein mu_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effectors pka->downstream Phosphorylates arousal Enhanced Sexual Arousal downstream->arousal Leads to

Figure 1: Proposed signaling pathway of this compound in enhancing sexual arousal.

Clinical Studies in Female Sexual Dysfunction

A key clinical investigation of this compound in FSD was a Phase 2a multicenter, double-blind, placebo-controlled, crossover trial.[1][2]

Experimental Protocol: Phase 2a Clinical Trial (Orri et al., 2013)

Objective: To evaluate the efficacy, safety, and tolerability of this compound in premenopausal women diagnosed with FSAD.[2]

Study Design:

  • A multicenter, double-blind, placebo-controlled, crossover trial.

  • Participants: 51 premenopausal women aged 20-45 years with a diagnosis of FSAD.[2]

  • Treatment Arms: Each participant received placebo and two of the three planned doses of this compound (1 mg, 3 mg, and 10 mg).[2]

  • Duration: The study consisted of three 6-week double-blind treatment periods.[2]

  • Outcome Measures: Efficacy was assessed using a variety of instruments to measure sexual functioning, sexual activity, sexual distress, and the participant's perception of meaningful benefit from the treatment. A semi-structured exit interview was also conducted to gather qualitative data on the participants' experiences.[2]

Phase 2a Clinical Trial Workflow start Screening & Enrollment (51 Premenopausal Women with FSAD) period1 Treatment Period 1 (6 weeks) - this compound (Dose A) or Placebo start->period1 period2 Treatment Period 2 (6 weeks) - Crossover to another treatment period1->period2 assessment Efficacy & Safety Assessments - Sexual Function Questionnaires - Sexual Activity Diaries - Distress Scales - Meaningful Benefit Assessment period1->assessment period3 Treatment Period 3 (6 weeks) - Crossover to the final treatment period2->period3 period2->assessment period3->assessment exit_interview Semi-structured Exit Interview period3->exit_interview analysis Data Analysis (Within-subject comparison to placebo) assessment->analysis exit_interview->analysis

Figure 2: Workflow of the Phase 2a clinical trial of this compound in FSAD.

Quantitative Data and Results

Although the primary publication indicates that improvements were observed with this compound across key efficacy endpoints, these improvements did not translate into a clinical treatment benefit over placebo.[2] Detailed quantitative data from the study, such as mean changes from baseline on specific sexual function scales for each dose group versus placebo, are not fully available in the public domain.

Table 1: Summary of Clinical Trial Findings for this compound in FSAD

ParameterFindingCitation
Primary Efficacy No clinical treatment benefit over placebo was observed.[2]
Qualitative Analysis Improvements in sexual function may have been influenced by participation in the trial and a proactive approach to addressing the condition, rather than a direct pharmacological effect of the drug.[2]
Safety and Tolerability The side effect profile was reported to be acceptable.

Discussion and Future Directions

The clinical trial of this compound for FSAD, despite its negative outcome, provides valuable insights for the field of female sexual medicine. The lack of efficacy over placebo highlights the significant placebo response often observed in FSD clinical trials.[2] This underscores the importance of the psychological and interpersonal context of female sexual arousal.

The qualitative findings from the exit interviews in the this compound trial are particularly noteworthy. They suggest that the act of participating in a clinical study and actively engaging in sexual activity may, in itself, contribute to improvements in sexual function.[2] This has important implications for the design of future clinical trials in this area, emphasizing the need for robust control arms and potentially incorporating psychosocial support as part of the study design.

While this compound did not prove to be an effective monotherapy for FSAD, the role of the opioid system in female sexual function remains an area of interest. Future research could explore the potential of mu-opioid receptor antagonists in combination with other pharmacological agents or as a treatment for specific subgroups of women with FSD who may have a particular neurobiological profile.

Conclusion

This compound, a selective mu-opioid receptor antagonist, was investigated as a potential treatment for female sexual arousal disorder based on the hypothesis that blocking the inhibitory effects of endogenous opioids would enhance sexual arousal. A Phase 2a clinical trial, while demonstrating the compound to be well-tolerated, failed to show a significant clinical benefit over placebo. The study's findings contribute to our understanding of the complexities of FSD and the significant placebo effect in this patient population. Future research in this area will need to consider these factors in the design of novel therapeutic strategies.

References

Preclinical Pharmacokinetics of CP-866087: A Search for Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, detailed preclinical pharmacokinetic data for the compound CP-866087 remains elusive. As a result, the creation of an in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible at this time.

This lack of data prevents the fulfillment of the core requirements of the requested technical guide:

Data Presentation: Without access to studies reporting on the pharmacokinetic parameters of this compound in various preclinical species, it is impossible to summarize quantitative data such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F) into structured tables for comparison.

Experimental Protocols: The detailed methodologies for key experiments, a critical component of a technical whitepaper, cannot be provided as the specific preclinical studies outlining these protocols could not be located. This includes information on the animal models used, drug administration routes and doses, sample collection procedures, and the bioanalytical methods employed for drug quantification.

Mandatory Visualization: The creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz is contingent on having descriptive information from preclinical studies. For instance, understanding the metabolic pathways of this compound is a prerequisite for generating a corresponding diagram. As no information on its metabolism was found, no such visualizations can be accurately produced.

References

CP-866087: A Technical Guide for Investigating Mu-Opioid Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-866087 is a potent and selective antagonist of the mu-opioid receptor (MOR). This technical guide provides an in-depth overview of its use in investigating opioid receptor signaling. The document outlines the in vitro pharmacological profile of this compound, including its binding affinity and functional antagonism at opioid receptors. Detailed experimental protocols for key assays, such as opioid receptor binding and [³⁵S]GTPγS functional assays, are provided to enable researchers to effectively utilize this compound in their studies. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually represent the mechanisms and procedures discussed.

Introduction

Opioid receptors, particularly the mu-opioid receptor (MOR), are critical targets in pain management and addiction research. Understanding the signaling pathways initiated by MOR activation is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This compound has been identified as a valuable tool for probing these pathways due to its high affinity and selectivity for the MOR. This guide serves as a comprehensive resource for researchers employing this compound to dissect MOR-mediated signaling cascades.

In Vitro Pharmacology of this compound

The pharmacological activity of this compound has been characterized through various in vitro assays. The quantitative data from these studies are summarized in the tables below.

Opioid Receptor Binding Affinity

The binding affinity of this compound for the human mu (hµ), delta (hδ), and kappa (hκ) opioid receptors was determined using radioligand binding assays. The inhibition constant (Ki) values demonstrate the high affinity and selectivity of this compound for the mu-opioid receptor.

Table 1: Opioid Receptor Binding Affinity of this compound

ReceptorRadioligandKi (nM)
Human µ[³H]Diprenorphine0.43
Human δ[³H]Naltrindole108
Human κ[³H]U6959360

Data extracted from McHardy et al., Med. Chem. Commun., 2011, 2, 1001-1005.

Functional Antagonist Activity

The functional antagonist activity of this compound was assessed using a [³⁵S]GTPγS binding assay in cells expressing the human mu-opioid receptor. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the agonist-induced G-protein activation.

Table 2: Functional Antagonist Activity of this compound at the Mu-Opioid Receptor

AssayAgonistIC₅₀ (nM)
[³⁵S]GTPγSDAMGO1.8

Data extracted from McHardy et al., Med. Chem. Commun., 2011, 2, 1001-1005.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Opioid Receptor Binding Assays

This protocol describes the determination of the binding affinity of this compound for human opioid receptors.

3.1.1. Materials

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human mu, delta, or kappa opioid receptor.

  • Radioligands: [³H]Diprenorphine (for µ), [³H]Naltrindole (for δ), [³H]U69593 (for κ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

3.1.2. Procedure

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, add the appropriate cell membranes, radioligand, and either vehicle or varying concentrations of this compound.

  • Incubate the plates at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

  • Calculate the Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This protocol outlines the procedure to measure the functional antagonist activity of this compound at the mu-opioid receptor.

3.2.1. Materials

  • Membranes from CHO cells stably expressing the human mu-opioid receptor.

  • [³⁵S]GTPγS.

  • DAMGO (agonist).

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • This compound stock solution.

  • 96-well microplates.

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • Microplate scintillation counter.

3.2.2. Procedure

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, add the cell membranes, GDP, and varying concentrations of this compound.

  • Pre-incubate the plates for 15 minutes at room temperature.

  • Add a fixed concentration of the agonist DAMGO to all wells except for the basal control.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the plates for 60 minutes at room temperature.

  • Add SPA beads to each well and incubate for a further 30 minutes.

  • Centrifuge the plates to pellet the beads.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the IC₅₀ value by performing a non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CP_866087 This compound (Antagonist) MOR Mu-Opioid Receptor (MOR) CP_866087->MOR Blocks Binding Agonist Opioid Agonist (e.g., DAMGO) Agonist->MOR Binds & Activates G_Protein Gαi/o Protein MOR->G_Protein Activates GDP GDP G_Protein->GDP Releases GTP GTP G_Protein->GTP Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Add_Membranes Add Cell Membranes (hMOR, hDOR, or hKOR) Start->Add_Membranes Add_Radioligand Add Radioligand ([³H]Diprenorphine, [³H]Naltrindole, or [³H]U69593) Add_Membranes->Add_Radioligand Add_Compound Add this compound (Varying Concentrations) Add_Radioligand->Add_Compound Incubate Incubate at RT (60 min) Add_Compound->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters (3x with ice-cold buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate Ki) Count->Analyze End End Analyze->End

GTPgS_Assay_Workflow Start Start: Prepare Reagents Add_Membranes_GDP Add hMOR Membranes and GDP Start->Add_Membranes_GDP Add_Antagonist Add this compound (Varying Concentrations) Add_Membranes_GDP->Add_Antagonist Pre_Incubate Pre-incubate at RT (15 min) Add_Antagonist->Pre_Incubate Add_Agonist Add Agonist (DAMGO) Pre_Incubate->Add_Agonist Add_GTPgS Add [³⁵S]GTPγS Add_Agonist->Add_GTPgS Incubate Incubate at RT (60 min) Add_GTPgS->Incubate Add_SPA_Beads Add SPA Beads Incubate->Add_SPA_Beads Incubate_SPA Incubate at RT (30 min) Add_SPA_Beads->Incubate_SPA Centrifuge Centrifuge Incubate_SPA->Centrifuge Count Scintillation Counting Centrifuge->Count Analyze Data Analysis (Calculate IC₅₀) Count->Analyze End End Analyze->End

Discussion

This compound is a valuable pharmacological tool for the investigation of mu-opioid receptor signaling. Its high affinity and selectivity for the MOR, coupled with its potent antagonist activity, make it suitable for a range of in vitro studies. The experimental protocols provided in this guide offer a foundation for researchers to utilize this compound in their own experimental setups.

It is important to note that while this guide provides detailed protocols for binding and GTPγS assays, information regarding the effect of this compound on other downstream signaling pathways, such as β-arrestin recruitment or cAMP modulation, is not available in the cited literature. Researchers wishing to investigate these aspects of MOR signaling in the presence of this compound would need to develop and validate these assays independently.

Conclusion

This technical guide provides a comprehensive overview of the use of this compound as a selective antagonist for investigating mu-opioid receptor signaling. The summarized quantitative data, detailed experimental protocols, and illustrative diagrams offer a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. The use of this compound in conjunction with the described methodologies can contribute to a deeper understanding of MOR function and the development of novel therapeutic agents.

CP-866087: A Technical Guide for Addiction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866087 is a novel, potent, and selective mu-opioid receptor antagonist that has been investigated as a potential therapeutic agent for the treatment of alcohol abuse and dependence.[1][2] This technical guide provides an in-depth overview of this compound as a research tool for addiction studies, consolidating available data and outlining detailed experimental protocols. By antagonizing the mu-opioid receptor, this compound is designed to interfere with the reinforcing effects of substances of abuse, such as alcohol, which are mediated in part by the endogenous opioid system. This document serves as a comprehensive resource for researchers interested in utilizing this compound in preclinical addiction models.

Core Data Presentation

While extensive preclinical data on the behavioral effects of this compound in addiction models are not publicly available in a quantitative dose-response format, the following tables summarize the key in vitro binding affinities that highlight its potency and selectivity.

Table 1: In Vitro Opioid Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki, nM)
Mu (µ)5
Delta (δ)112
Kappa (κ)56

Data sourced from McHardy et al., 2011.[1]

Table 2: Selectivity Profile of this compound

Receptor RatioSelectivity (fold)
δ/µ22.4
κ/µ11.2

Calculated from Ki values in Table 1.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively blocking the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). In the context of addiction, particularly alcohol dependence, the activation of MORs by endogenous opioids (like endorphins) is believed to contribute to the rewarding effects of alcohol by modulating the mesolimbic dopamine (B1211576) system.

Ethanol (B145695) consumption increases the release of endogenous opioids, which then bind to MORs on GABAergic interneurons in the ventral tegmental area (VTA). This binding inhibits the activity of these GABAergic neurons, leading to a disinhibition of dopamine neurons. The subsequent increase in dopamine release in the nucleus accumbens (NAc) is a key neurochemical event associated with reward and reinforcement.

As a mu-opioid receptor antagonist, this compound blocks the binding of endogenous opioids to the MOR, thereby preventing the downstream signaling cascade that leads to dopamine release. This mechanism is hypothesized to reduce the rewarding effects of alcohol and, consequently, decrease alcohol-seeking and consumption behaviors.

cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) GABA GABAergic Interneuron DA Dopamine Neuron GABA->DA GABA (Inhibitory) MOR Mu-Opioid Receptor (MOR) Reward Reward & Reinforcement DA->Reward Dopamine Release MOR->GABA Inhibits GABAergic Neuron Alcohol Alcohol Consumption EndogenousOpioids Endogenous Opioids Alcohol->EndogenousOpioids Stimulates Release EndogenousOpioids->MOR Binds to CP866087 This compound CP866087->MOR Blocks

Mechanism of Action of this compound in the Mesolimbic Pathway

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in addiction research. These represent standard, widely-used protocols and can be adapted for the specific evaluation of mu-opioid receptor antagonists.

Operant Alcohol Self-Administration in Rats

This protocol is designed to assess the reinforcing properties of alcohol and the efficacy of a compound in reducing alcohol-seeking and consumption behavior.

A Acquisition (Sucrose Fading) B Maintenance (Stable Alcohol Responding) A->B Training C Treatment Phase (this compound or Vehicle) B->C Baseline Established D Data Collection (Lever Presses, Alcohol Intake) C->D During Session E Data Analysis (Dose-Response) D->E Post-Experiment

Operant Alcohol Self-Administration Workflow

Materials:

  • Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a lickometer.

  • Wistar or Long-Evans rats.

  • Alcohol (e.g., 10-20% v/v ethanol solution).

  • Sweetener (e.g., sucrose (B13894) or saccharin).

  • This compound, vehicle.

Procedure:

  • Acclimation and Habituation: House rats individually and handle them for several days before the experiment. Habituate them to the operant chambers.

  • Acquisition of Lever Pressing (Sucrose Fading):

    • Train water-deprived rats to press a lever for a sweetened water reward (e.g., 10% sucrose).

    • Once lever pressing is established, gradually introduce ethanol into the sweetened solution, starting at a low concentration (e.g., 2%) and increasing to the target concentration (e.g., 10-20%) over several sessions.

    • Simultaneously, gradually reduce the concentration of the sweetener to zero.

  • Maintenance of Alcohol Self-Administration:

    • Allow rats to self-administer the final ethanol concentration on a fixed-ratio (e.g., FR1 or FR3) schedule of reinforcement during daily sessions (e.g., 30-60 minutes).

    • Continue until a stable baseline of responding is achieved (e.g., less than 15% variation in responses over three consecutive days).

  • Treatment and Testing:

    • On test days, administer this compound or vehicle at various doses via the appropriate route (e.g., intraperitoneal, subcutaneous) at a specified time before the operant session.

    • Use a within-subjects design where each rat receives all treatments in a counterbalanced order, or a between-subjects design.

  • Data Collection and Analysis:

    • Record the number of presses on the active (alcohol-delivering) and inactive levers, the volume of alcohol consumed, and the pattern of licking.

    • Analyze the data to determine the effect of this compound on alcohol self-administration, including dose-response relationships.

Conditioned Place Preference (CPP)

CPP is used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.

A Pre-Conditioning (Baseline Preference Test) B Conditioning Phase (Drug/Vehicle Paired with Context) A->B Day 1 C Post-Conditioning (Preference Test) B->C Days 2-9 D Data Analysis (Time in Drug-Paired Context) C->D Day 10 A Membrane Preparation (Expressing MOR) B Incubation (Membranes, GDP, Agonist, This compound, [35S]GTPγS) A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 Determination) D->E A Stereotaxic Surgery (Guide Cannula Implantation) B Recovery Period A->B C Microdialysis Probe Insertion & Baseline Collection B->C D Treatment & Behavioral Task (e.g., Alcohol Self-Administration) C->D E Dialysate Collection D->E F Dopamine Analysis (HPLC-ECD) E->F

References

Investigating the Role of Mu-Opioid Receptors with CP-866,087: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866,087 is a novel, potent, and selective antagonist of the mu-opioid receptor (MOR).[1] This technical guide provides an in-depth overview of the core pharmacology of CP-866,087, focusing on its interaction with the mu-opioid receptor. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This information is intended to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their investigation of the mu-opioid system and the therapeutic potential of MOR antagonists like CP-866,087. The compound has been explored for its potential in treating conditions such as alcohol abuse and female sexual dysfunction.[1][2]

Quantitative Data Presentation

The following tables summarize the in vitro binding affinities of CP-866,087 for the human mu, delta, and kappa opioid receptors.

Table 1: Opioid Receptor Binding Affinity of CP-866,087 [1]

CompoundReceptorBinding Affinity (Ki, nM)
CP-866,087Mu (hMOP)0.23
Delta (hDOP)108
Kappa (hKOP)60

Data obtained from radioligand binding assays with membranes from CHO cells expressing the respective human opioid receptors.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the interaction of CP-866,087 with mu-opioid receptors are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of CP-866,087 for the mu-opioid receptor.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOP).

  • Radioligand: [³H]-diprenorphine (a non-selective opioid antagonist).

  • Non-specific binding control: Naloxone (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • CP-866,087 at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (15 µg protein) are incubated in a total volume of 1 mL of assay buffer.

  • The incubation mixture contains [³H]-diprenorphine (0.5 nM) and varying concentrations of the test compound (CP-866,087).

  • Non-specific binding is determined in the presence of 10 µM naloxone.

  • Plates are incubated for 60 minutes at room temperature.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Filters are washed three times with ice-cold assay buffer.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

[³⁵S]GTPγS Binding Functional Assay

Objective: To assess the functional antagonist activity of CP-866,087 at the mu-opioid receptor.

Materials:

  • Membranes from CHO cells expressing the human mu-opioid receptor.

  • [³⁵S]GTPγS.

  • Guanosine 5'-diphosphate (GDP).

  • Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

  • CP-866,087 at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Cell membranes (10-20 µg protein per well) are pre-incubated with GDP (10 µM) in a 96-well plate.

  • Varying concentrations of the antagonist (CP-866,087) are added to the wells.

  • The agonist DAMGO is then added at its EC50 or EC80 concentration to stimulate G-protein activation.

  • The reaction is initiated by the addition of [³⁵S]GTPγS (0.1 nM).

  • The plate is incubated at 30°C for 60 minutes with gentle agitation.

  • The reaction is terminated by rapid filtration through the filter plate.

  • The filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • After drying, scintillation fluid is added to each well, and the plate is counted in a microplate scintillation counter.

  • The ability of CP-866,087 to inhibit the DAMGO-stimulated [³⁵S]GTPγS binding is analyzed to determine its IC50 value, which reflects its functional antagonist potency.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mu-opioid receptor signaling pathway and the experimental workflows for the key assays.

Mu-Opioid Receptor Signaling Pathway: Antagonism by CP-866,087

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid Agonist->MOR Binds & Activates CP-866,087 CP-866,087 CP-866,087->MOR Binds & Blocks G_protein_inactive Gαi/oβγ (Inactive) MOR->G_protein_inactive Recruits beta_arrestin β-Arrestin MOR->beta_arrestin Phosphorylation & Recruitment G_protein_active Gαi/o-GTP + Gβγ G_protein_inactive->G_protein_active GDP -> GTP Exchange AC_active Adenylyl Cyclase (AC) G_protein_active->AC_active Inhibits AC_inhibited Adenylyl Cyclase (AC) Inhibited AC_active->AC_inhibited Inhibition cAMP_production ATP -> cAMP AC_active->cAMP_production Catalyzes Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: Antagonism of Mu-Opioid Receptor Signaling by CP-866,087.

Experimental Workflow: Radioligand Binding Assay

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes hMOP Membranes Incubation Incubate at RT (60 min) Membranes->Incubation Radioligand [³H]-Diprenorphine Radioligand->Incubation Compound CP-866,087 (Varying Conc.) Compound->Incubation Control Naloxone (Non-specific) Control->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Curve_Fitting Non-linear Regression (Competition Curve) Counting->Curve_Fitting IC50_Calc Determine IC50 Curve_Fitting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for Radioligand Binding Assay.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

gtp_gamma_s_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes hMOP Membranes Pre_incubation Pre-incubate with GDP Membranes->Pre_incubation GDP GDP GDP->Pre_incubation Antagonist CP-866,087 (Varying Conc.) Stimulation Add Antagonist, then Agonist Antagonist->Stimulation Agonist DAMGO Agonist->Stimulation Radiolabel [³⁵S]GTPγS Initiation Initiate with [³⁵S]GTPγS Radiolabel->Initiation Pre_incubation->Stimulation Stimulation->Initiation Incubation Incubate at 30°C (60 min) Initiation->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Inhibition_Curve Plot % Inhibition vs. [Antagonist] Counting->Inhibition_Curve IC50_Calc Determine IC50 Inhibition_Curve->IC50_Calc

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

Conclusion

CP-866,087 is a high-affinity and selective antagonist for the mu-opioid receptor. The data and protocols presented in this technical guide provide a foundational understanding of its interaction with the MOR at the molecular and cellular levels. The visualization of the signaling pathways and experimental workflows offers a clear conceptual framework for further investigation. This compilation of information serves as a valuable resource for researchers aiming to elucidate the role of the mu-opioid system in various physiological and pathological processes and to explore the therapeutic potential of selective MOR antagonists.

References

Methodological & Application

Application Notes and Protocols for CP-866087 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo experimental protocols for CP-866087, a potent and selective mu-opioid receptor antagonist. The following sections detail the methodologies for key experiments, summarize quantitative data, and illustrate the relevant biological pathways and workflows.

Mechanism of Action

This compound acts as an antagonist at the mu-opioid receptor. In the context of alcohol dependence, the reinforcing effects of alcohol are mediated, in part, by the release of endogenous opioids (beta-endorphins) in the brain's reward pathways, including the ventral tegmental area (VTA) and the nucleus accumbens. These endogenous opioids bind to mu-opioid receptors on GABAergic interneurons, inhibiting their activity. This disinhibition of dopaminergic neurons in the VTA leads to increased dopamine (B1211576) release in the nucleus accumbens, a key neurochemical event associated with reward and reinforcement. By blocking the mu-opioid receptor, this compound is hypothesized to attenuate the rewarding effects of alcohol, thereby reducing alcohol consumption.

cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) GABA GABAergic Interneuron DA Dopaminergic Neuron GABA->DA inhibits DA_release Dopamine Release DA->DA_release leads to Reward Reward & Reinforcement DA_release->Reward Alcohol Alcohol Consumption Endorphins β-Endorphin Release Alcohol->Endorphins stimulates MOR μ-Opioid Receptor Endorphins->MOR binds to MOR->GABA inhibits CP866087 This compound CP866087->MOR blocks G cluster_acclimation Acclimation & Habituation cluster_induction Induction of High Alcohol Intake cluster_treatment Treatment & Data Collection acclimate Acclimation to housing conditions habituate Habituation to 2-bottle choice (water vs. water) acclimate->habituate intermittent_access Intermittent access to 20% ethanol (B145695) and water (3 x 24h sessions/week) habituate->intermittent_access baseline Establish stable baseline drinking intermittent_access->baseline treatment Administer this compound or vehicle (s.c.) 30 min pre-session baseline->treatment data_collection Measure ethanol and water consumption treatment->data_collection

Application Notes and Protocols for CP-866087 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo evaluation of CP-866087, a potent and selective mu-opioid receptor antagonist. The following protocols and data have been synthesized from published research to guide the use of this compound in rodent models for studying alcohol consumption and related behaviors.

Compound Profile: this compound

This compound is a novel, non-peptidic, selective antagonist of the mu-opioid receptor. It was developed and characterized for its potential in treating alcohol abuse and dependence. Its mechanism of action involves blocking the endogenous opioid signaling that is believed to contribute to the reinforcing effects of alcohol.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and efficacy data for this compound in rodent models.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterValueSpeciesAssay
Mu-opioid Receptor (MOR) Ki0.2 nMHumanRadioligand Binding Assay
Delta-opioid Receptor (DOR) Ki108 nMHumanRadioligand Binding Assay
Kappa-opioid Receptor (KOR) Ki60 nMHumanRadioligand Binding Assay
MOR Functional Antagonism (IC50)1.1 nMHumanGTPγS Functional Assay

Table 2: Rat Pharmacokinetic Parameters of this compound

Route of AdministrationDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)
Intravenous (IV)20.08311247100
Oral (PO)100.511041534

Table 3: Efficacy of this compound in a Rat Model of Alcohol Consumption

Treatment GroupDose (mg/kg, PO)Mean Alcohol Intake (g/kg)% Reduction vs. Vehicle
Vehicle-2.5-
This compound31.540%
This compound101.060%
This compound300.868%

Experimental Protocols

In Vivo Efficacy Study: Reduction of Alcohol Intake in Rats

This protocol describes a study to evaluate the effect of this compound on voluntary alcohol consumption in alcohol-preferring rats.

Materials:

Procedure:

  • Animal Model: Use male Wistar rats, which are known to voluntarily consume significant amounts of alcohol.

  • Acclimation and Baseline:

    • House rats individually in a controlled environment (12:12 h light:dark cycle).

    • Provide ad libitum access to food and water.

    • Introduce a two-bottle choice paradigm with one bottle of 20% ethanol and one bottle of water.

    • Monitor daily fluid intake for at least two weeks to establish a stable baseline of alcohol consumption.

  • Compound Preparation:

    • Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose) at the desired concentrations (e.g., 3, 10, and 30 mg/mL).

    • Ensure the suspension is homogenous before each administration.

  • Administration:

    • On the day of the experiment, administer the prepared this compound suspension or vehicle to the rats via oral gavage.

    • The volume of administration should be based on the animal's body weight (e.g., 1 mL/kg).

  • Data Collection:

    • Following administration, return the rats to their home cages with the two-bottle choice setup.

    • Measure the volume of ethanol and water consumed over a specific period (e.g., 24 hours).

    • Calculate the alcohol intake in g/kg of body weight.

  • Data Analysis:

    • Compare the mean alcohol intake between the vehicle-treated group and the this compound-treated groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine statistical significance.

Pharmacokinetic Study in Rats

This protocol outlines a study to determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Materials:

  • Male Sprague-Dawley rats with jugular vein catheters

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Saline for intravenous administration

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Animal Model: Use male Sprague-Dawley rats fitted with jugular vein catheters for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: Administer this compound dissolved in saline as a bolus injection through the jugular vein catheter at a dose of 2 mg/kg.

    • Oral (PO) Administration: Administer this compound suspended in the vehicle via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Immediately place the blood samples into tubes containing an anticoagulant and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, AUC, and bioavailability from the plasma concentration-time data.

Visualizations

mu_opioid_antagonist_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron endogenous_opioid Endogenous Opioid (e.g., Endorphin) mor Mu-Opioid Receptor (MOR) endogenous_opioid->mor Binds and Activates g_protein G-protein mor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases Production downstream Downstream Signaling (Reduced Neuronal Excitability) camp->downstream cp866087 This compound cp866087->mor Blocks Binding alcohol Alcohol alcohol->endogenous_opioid Stimulates Release

Caption: Signaling pathway of a mu-opioid receptor antagonist like this compound.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Select Rodent Model (e.g., Wistar Rats) acclimation Acclimation & Baseline (Two-bottle choice) animal_model->acclimation compound_prep Prepare this compound and Vehicle acclimation->compound_prep administration Oral Administration (Gavage) compound_prep->administration data_collection Measure Alcohol and Water Intake administration->data_collection data_processing Calculate Alcohol Intake (g/kg) data_collection->data_processing statistical_analysis Statistical Comparison (e.g., ANOVA) data_processing->statistical_analysis results Determine Efficacy statistical_analysis->results

Caption: Experimental workflow for evaluating this compound in a rodent alcohol consumption model.

Application Notes and Protocols for Preparing CP-866087 Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866087 is a potent and selective antagonist of the mu (µ)-opioid receptor (MOR). Its utility in preclinical research necessitates standardized protocols for the preparation of solutions to ensure reproducibility and accuracy in in vitro assays. These application notes provide detailed methodologies for the preparation of this compound solutions and its application in a functional guanosine (B1672433) 5'-O-(3-thiotriphosphate) ([³⁵S]GTPγS) binding assay, a common method for assessing the activation of G protein-coupled receptors (GPCRs) like the MOR.

Chemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its integrity and activity.

PropertyValue
Molecular Formula C₂₄H₃₀N₂O₃S
Molecular Weight 426.57 g/mol [1]
CAS Number 519052-02-9[1]
Appearance White to off-white solid
Solubility Soluble in Dimethyl Sulfoxide (B87167) (DMSO)
Storage (Pure Form) Store at -20°C for up to 3 years[1]
Storage (In Solvent) Store at -80°C for up to 1 year[1]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro binding affinity and functional potency of this compound at opioid receptors. This data is crucial for designing experiments and interpreting results.

Assay TypeReceptorSpeciesParameterValue (nM)Reference
Radioligand BindingMu (µ)HumanKᵢ0.43McHardy et al., 2011
Radioligand BindingDelta (δ)HumanKᵢ108McHardy et al., 2011
Radioligand BindingKappa (κ)HumanKᵢ60McHardy et al., 2011
[³⁵S]GTPγS Functional AssayMu (µ)HumanIC₅₀3.5McHardy et al., 2011

Signaling Pathway

This compound acts as an antagonist at the mu-opioid receptor, which is a G protein-coupled receptor (GPCR). In its natural state, the binding of an agonist (e.g., endorphins, morphine) to the mu-opioid receptor activates the inhibitory G protein, Gαi/o. This activation leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, such as inwardly rectifying potassium (K+) channels and calcium (Ca²⁺) channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. As an antagonist, this compound binds to the mu-opioid receptor but does not induce this conformational change, thereby blocking the binding and signaling of agonists.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gαi/oβγ MOR->G_protein Agonist Binding AC Adenylyl Cyclase (AC) G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca²+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP hyperpolarization Hyperpolarization K_channel->hyperpolarization neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->neurotransmitter_release agonist Agonist (e.g., Endorphin) agonist->MOR antagonist This compound antagonist->MOR Blocks Agonist ATP ATP ATP->AC

Caption: Mu-opioid receptor signaling pathway antagonism by this compound.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -80°C.

Protocol for [³⁵S]GTPγS Binding Assay

This protocol is adapted from standard methodologies for assessing mu-opioid receptor antagonism.

Materials:

  • Cell membranes expressing the human mu-opioid receptor (e.g., from CHO-hMOR or HEK293-hMOR cells)

  • This compound stock solution (in DMSO)

  • Mu-opioid receptor agonist (e.g., DAMGO) for stimulation

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Cell harvester

Workflow Diagram:

gtp_gamma_s_workflow prep_reagents Prepare Reagents (Buffers, Ligands, Membranes) plate_setup Plate Setup (96-well) Add Assay Buffer, GDP, Agonist, and this compound prep_reagents->plate_setup add_membranes Add Cell Membranes plate_setup->add_membranes pre_incubation Pre-incubation (15 min at 30°C) add_membranes->pre_incubation add_gtp Initiate Reaction (Add [³⁵S]GTPγS) pre_incubation->add_gtp incubation Incubation (60 min at 30°C) add_gtp->incubation filtration Terminate Reaction (Rapid Filtration) incubation->filtration washing Wash Filters filtration->washing drying_scint Dry Filters & Add Scintillation Cocktail washing->drying_scint counting Quantify Radioactivity (Scintillation Counter) drying_scint->counting analysis Data Analysis (Calculate IC₅₀) counting->analysis

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Procedure:

  • Membrane Preparation:

    • If starting from cell culture, grow CHO-hMOR or HEK293-hMOR cells to confluence.

    • Harvest the cells and homogenize them in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store aliquots at -80°C.

  • Assay Setup:

    • Thaw all reagents and keep them on ice.

    • Prepare serial dilutions of this compound in assay buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all wells.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Assay buffer, agonist (e.g., DAMGO at its EC₈₀ concentration), and vehicle (DMSO).

      • Non-specific Binding (NSB): Assay buffer, agonist, and a saturating concentration of unlabeled GTPγS (e.g., 10 µM).

      • This compound Inhibition: Assay buffer, agonist, and varying concentrations of this compound.

    • To each well, add the following in order:

      • 25 µL of the appropriate ligand solution (vehicle, unlabeled GTPγS, or this compound).

      • 25 µL of agonist (e.g., DAMGO).

      • 50 µL of GDP (final concentration 10-100 µM, to be optimized for the cell system).

      • 50 µL of diluted cell membrane suspension (typically 10-20 µg of protein per well).

  • Incubation:

    • Pre-incubate the plate at 30°C for 15 minutes with gentle agitation.

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS to each well (final concentration of 0.05-0.1 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Detection:

    • Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters three to five times with ice-cold wash buffer.

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Normalize the data as a percentage of the specific binding in the absence of the antagonist (Total Binding - NSB = 100% activity).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value of this compound.

Conclusion

These application notes provide a comprehensive guide for the preparation and in vitro use of the mu-opioid receptor antagonist, this compound. Adherence to these protocols will facilitate the generation of reliable and reproducible data in studies investigating the pharmacology of opioid receptors. Researchers should always consult relevant literature and perform appropriate optimizations for their specific experimental systems.

References

Application Notes and Protocols for the Use of CP-866087 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is a notable absence of specific data and established protocols for the use of CP-866087 in cell culture experiments. The primary research on this compound has been focused on its in vivo effects and potential clinical applications.[1][2][3]

The following document is intended as a generalized guide for researchers, scientists, and drug development professionals. It outlines how one might approach the characterization of a novel mu-opioid receptor antagonist, such as this compound, within a cell culture setting. The experimental data and specific outcomes presented herein are hypothetical and for illustrative purposes only.

Application Notes: Characterizing a Mu-Opioid Receptor Antagonist in Vitro

Introduction

This compound is identified as a potent and selective antagonist of the mu-opioid receptor.[1][2] In the context of cell culture, its principal application would be to competitively block the binding of mu-opioid receptor agonists, thereby inhibiting their downstream cellular effects. This makes it a valuable tool for investigating the physiological and pathophysiological roles of the mu-opioid receptor signaling pathway in various fields, including neuroscience, oncology, and immunology.

Mechanism of Action

As a mu-opioid receptor antagonist, this compound is expected to bind to the mu-opioid receptor without activating it. This occupation of the receptor's binding site prevents endogenous or exogenous agonists (e.g., endorphins, morphine, DAMGO) from binding and initiating signal transduction. The canonical signaling pathway of the mu-opioid receptor involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channel activity, and activation of the mitogen-activated protein kinase (MAPK) pathway. By blocking the receptor, this compound would abrogate these agonist-induced signaling events.

Potential Cell Culture Applications

  • Functional Receptor Studies: To elucidate the role of the mu-opioid receptor in cellular processes such as proliferation, differentiation, survival, and migration in various cell types, including neuronal cells, immune cells, and cancer cell lines.

  • Competitive Binding Assays: To determine the binding affinity and selectivity of novel opioid compounds.

  • Signal Transduction Pathway Analysis: To dissect the specific downstream signaling cascades regulated by the mu-opioid receptor in different cellular contexts.

  • Oncological Research: To investigate the potential involvement of the mu-opioid receptor in tumor progression and as a potential therapeutic target.

Hypothesized Signaling Pathway of a Mu-Opioid Receptor Antagonist

The following diagram illustrates the anticipated molecular mechanism of action for a mu-opioid receptor antagonist like this compound.

cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates Agonist Opioid Agonist (e.g., DAMGO) Agonist->MOR Activates CP866087 This compound (Antagonist) CP866087->MOR Blocks AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression Regulates MAPK->Gene_Expression

Caption: Mechanism of action of a mu-opioid receptor antagonist.

General Experimental Protocols

These protocols are generalized templates and will require optimization based on the specific cell line, reagents, and instrumentation used.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is used to measure the impact of the compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cell line of interest (e.g., SH-SY5Y human neuroblastoma cells, known to express mu-opioid receptors)

  • Complete cell culture medium

  • This compound, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-optimized density and allow for overnight attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Aspirate the medium from the wells and replace it with the medium containing the various concentrations of this compound. A vehicle control (medium with the same final concentration of the solvent) must be included.

  • Incubate the plate for desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle control to determine cell viability.

Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide [PI], and 1X Binding Buffer)

  • 6-well cell culture plates

  • A known apoptosis inducer (e.g., staurosporine) as a positive control

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the desired concentrations of this compound for a predetermined duration. Include both a vehicle control and a positive control.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples using a flow cytometer within one hour of staining.

Protocol 3: Analysis of Downstream Signaling by Western Blot

This technique is used to measure changes in the expression and phosphorylation status of proteins in a signaling pathway following treatment.

Materials:

  • Cell line of interest

  • This compound

  • A mu-opioid receptor agonist (e.g., DAMGO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture cells to approximately 80% confluency.

  • Pre-incubate the cells with this compound for a specified time (e.g., 30-60 minutes).

  • Stimulate the cells with a mu-opioid agonist for a short duration (e.g., 5-30 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them with supplemented RIPA buffer.

  • Quantify the protein concentration in each lysate using the BCA assay.

  • Prepare protein samples for electrophoresis, load equal amounts onto an SDS-PAGE gel, and run to separate the proteins by size.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Perform densitometric analysis of the bands and normalize the phosphorylated protein signal to the total protein signal and the loading control.

Hypothetical Data Presentation

The quantitative data generated from these experiments should be summarized in a clear and structured format.

Table 1: Hypothetical Effect of a Mu-Opioid Receptor Antagonist on Cell Viability (MTT Assay)

Concentration (µM)Cell Viability (% of Control) ± SD (24h)Cell Viability (% of Control) ± SD (48h)
0 (Vehicle)100 ± 4.5100 ± 5.1
198.2 ± 3.997.5 ± 4.8
1096.5 ± 5.294.1 ± 6.2
5092.1 ± 4.788.3 ± 5.5
10085.3 ± 6.179.6 ± 7.3

Table 2: Hypothetical Effect of a Mu-Opioid Receptor Antagonist on Apoptosis (Flow Cytometry)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.5
Antagonist (50 µM)90.1 ± 3.56.8 ± 1.22.5 ± 0.9
Antagonist (100 µM)82.4 ± 4.212.3 ± 2.54.7 ± 1.4
Staurosporine (1 µM)45.3 ± 5.840.1 ± 4.913.5 ± 3.1

Table 3: Hypothetical Effect of a Mu-Opioid Receptor Antagonist on Agonist-Induced ERK Phosphorylation (Western Blot)

Treatmentp-ERK/Total ERK Ratio (Fold Change vs. Control)
Control1.0
Agonist (10 µM)3.5 ± 0.4
Antagonist (50 µM) + Agonist (10 µM)1.2 ± 0.2
Antagonist (50 µM) alone0.9 ± 0.1

Visualized Experimental Workflows

cluster_viability Cell Viability Assay Workflow A1 Seed Cells in 96-well Plate B1 Treat with Compound A1->B1 C1 Incubate B1->C1 D1 Add MTT Reagent C1->D1 E1 Add Solubilization Buffer D1->E1 F1 Read Absorbance E1->F1

Caption: Workflow for a cell viability assay.

cluster_apoptosis Apoptosis Assay Workflow A2 Seed Cells in 6-well Plate B2 Treat with Compound A2->B2 C2 Harvest Cells B2->C2 D2 Stain with Annexin V/PI C2->D2 E2 Flow Cytometry Analysis D2->E2

Caption: Workflow for an apoptosis assay.

cluster_wb Western Blot Workflow A3 Cell Treatment & Lysis B3 Protein Quantification A3->B3 C3 SDS-PAGE B3->C3 D3 Protein Transfer C3->D3 E3 Antibody Incubation D3->E3 F3 Detection & Imaging E3->F3

Caption: Workflow for Western blotting.

References

Application Notes and Protocols for CP-866087 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866087 is a novel, potent, and selective mu (µ) opioid receptor antagonist.[1] Understanding its binding characteristics at opioid receptors is crucial for elucidating its pharmacological profile and therapeutic potential. Receptor binding assays are a fundamental in vitro tool used to determine the affinity of a compound for a specific receptor. This document provides detailed protocols for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the mu-opioid receptor, as well as its selectivity over kappa (κ) and delta (δ) opioid receptors.

Data Presentation

The binding affinity of this compound for the human mu, delta, and kappa opioid receptors is summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the compound that will bind to 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki) [nM]
This compoundMu (µ) Opioid Receptor5
This compoundDelta (δ) Opioid Receptor112
This compoundKappa (κ) Opioid Receptor56
[Data sourced from in vitro studies.][1]

Signaling Pathway

This compound acts as an antagonist at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). In its natural state, the receptor is activated by endogenous opioids (e.g., endorphins) or exogenous agonists (e.g., morphine). This activation leads to the dissociation of the Gi protein, inhibiting adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The G-protein subunits also modulate ion channels, leading to neuronal hyperpolarization and reduced excitability. As an antagonist, this compound binds to the mu-opioid receptor but does not activate it, thereby blocking the effects of agonists.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist Opioid Agonist (e.g., Endorphin) Agonist->MOR Binds & Activates CP866087 This compound (Antagonist) CP866087->MOR Binds & Blocks ATP ATP Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Modulation

Figure 1: Mu-Opioid Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the mu-opioid receptor.

Materials and Reagents
  • Membrane Preparation: Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity mu-opioid receptor radioligand, such as [³H]-DAMGO.

  • Non-specific Binding Control: A saturating concentration of a non-radiolabeled mu-opioid agonist, such as naloxone (B1662785).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation vials.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Experimental Workflow

experimental_workflow start Start prep Prepare Reagents (Membranes, Buffers, Radioligand, this compound) start->prep incubation Incubate Components in 96-well Plate prep->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scint_count Scintillation Counting (Measure Radioactivity) washing->scint_count data_analysis Data Analysis (Calculate IC50 and Ki) scint_count->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow for the Radioligand Receptor Binding Assay.
Procedure

  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Homogenize the membranes in cold assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-DAMGO, and 150 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of naloxone (10 µM final concentration), 50 µL of [³H]-DAMGO, and 150 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-DAMGO, and 150 µL of the membrane preparation. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to reach binding equilibrium.

  • Filtration:

    • Pre-soak the glass fiber filters in wash buffer.

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester or vacuum filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

This protocol can be adapted to determine the binding affinity of this compound for the delta and kappa opioid receptors by using appropriate radioligands (e.g., [³H]-naltrindole for delta and [³H]-U69,593 for kappa) and membrane preparations expressing these receptors.

References

Application Notes and Protocols for Immunohistochemical Localization of Mu-Opioid Receptors Using CP-866087

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866087 is a potent and selective antagonist of the mu-opioid receptor.[1][2] Its specificity makes it a valuable tool for investigating the localization and function of this receptor in various tissues. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of specific proteins within the cellular context of a tissue sample.[3][4] These application notes provide a detailed protocol for the use of this compound in conjunction with anti-mu-opioid receptor antibodies to localize the receptor in paraffin-embedded tissues. The methodologies described are intended to serve as a comprehensive guide that can be adapted and optimized for specific experimental needs.

Principle of the Method

This protocol outlines the use of an indirect immunohistochemical staining method. Briefly, tissue sections are prepared and incubated with a primary antibody that specifically recognizes the mu-opioid receptor. This compound can be used in parallel experiments as a blocking agent to confirm the specificity of the antibody staining. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then applied, which binds to the primary antibody. Finally, a substrate is added that is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization under a microscope.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize hypothetical quantitative data from an IHC experiment designed to assess mu-opioid receptor expression in brain tissue, with and without the use of this compound as a blocking agent. Staining intensity is scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells is determined. The H-Score (Histoscore) is calculated using the formula: H-Score = Σ (Intensity × Percentage of Positive Cells) .

Table 1: IHC Analysis of Mu-Opioid Receptor Expression

Treatment GroupStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Mean ± SD)
Vehicle Control2.7 ± 0.388 ± 9237.6 ± 39.6
This compound (Blocking)0.4 ± 0.212 ± 54.8 ± 3.4

Table 2: Summary of Reagent Dilutions and Incubation Times

ReagentDilutionIncubation TimeTemperature
Primary Antibody (Anti-Mu Opioid Receptor)1:250 - 1:10001 hour or OvernightRoom Temperature or 4°C
Biotinylated Secondary Antibody1:50030 minutesRoom Temperature
Streptavidin-HRP1:50030 minutesRoom Temperature
This compound (Blocking Solution)10 µM1 hourRoom Temperature

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

I. Materials and Reagents
  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • This compound

  • Primary antibody against mu-opioid receptor

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Hydrogen peroxide (3%)

  • Mounting medium

II. Deparaffinization and Rehydration
  • Place slides in a 60°C oven for 20-30 minutes to melt the paraffin.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate the tissue sections by sequential immersion in:

    • Two changes of 100% ethanol for 3 minutes each.

    • 95% ethanol for 3 minutes.

    • 80% ethanol for 3 minutes.

    • 70% ethanol for 3 minutes.[5]

  • Rinse gently with running tap water for 5 minutes.

  • Wash in PBS for 5 minutes.

III. Antigen Retrieval

The fixation process can mask the antigenic sites. Heat-Induced Epitope Retrieval (HIER) is often necessary to unmask the mu-opioid receptor epitope.[4]

  • Immerse slides in antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Heat the solution to 95-100°C in a water bath or microwave.

  • Maintain the temperature for 10-20 minutes. Do not allow the solution to boil.

  • Cool the slides on the benchtop for 20-30 minutes.

  • Rinse with PBS three times for 5 minutes each.

IV. Immunohistochemical Staining
  • Peroxidase Block: To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes.[6]

  • Rinse with PBS three times for 5 minutes each.

  • Blocking: To prevent non-specific antibody binding, incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes in a humidified chamber.[7]

  • Primary Antibody Incubation:

    • For Receptor Localization: Gently tap off the blocking solution and apply the primary anti-mu-opioid receptor antibody diluted in PBS. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • For Blocking Control: In a parallel set of slides, pre-incubate the primary antibody with this compound (e.g., 10 µM) for 1 hour at room temperature before applying it to the tissue sections. Alternatively, pre-incubate the tissue sections with a solution of this compound for 1 hour before adding the primary antibody.

  • Rinse with PBS three times for 5 minutes each.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody diluted in PBS. Incubate for 30 minutes at room temperature in a humidified chamber.

  • Rinse with PBS three times for 5 minutes each.

  • Enzyme Conjugate Incubation: Apply the streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in a humidified chamber.

  • Rinse with PBS three times for 5 minutes each.

  • Chromogenic Detection: Prepare the DAB substrate solution according to the manufacturer's instructions. Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).

  • Stop the reaction by immersing the slides in deionized water.

V. Counterstaining, Dehydration, and Mounting
  • Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

  • "Blue" the sections in running tap water.

  • Dehydrate the sections through graded ethanol and xylene.[8]

  • Coverslip with a permanent mounting medium.

VI. Imaging and Analysis

Examine the stained slides under a light microscope. The mu-opioid receptor will appear as a brown precipitate. The blocking control slides should show a significant reduction in staining, confirming the specificity of the primary antibody. Quantitative analysis can be performed using image analysis software to determine the H-Score.

Visualizations

G cluster_0 Mu-Opioid Receptor Signaling cluster_1 Antagonist Action Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR G_Protein Gi/o Protein MOR->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibition K_Channel K+ Channel G_Protein->K_Channel activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibition cAMP cAMP AC->cAMP decreased production Analgesia Analgesia, etc. CP866087 This compound CP866087->MOR blocks agonist binding

Caption: Mu-Opioid Receptor Signaling and Antagonism by this compound.

IHC_Workflow start Tissue Fixation & Paraffin Embedding deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking Non-Specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-Mu Opioid Receptor) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (HRP-DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopic Analysis dehydration_mounting->analysis

Caption: Immunohistochemistry Experimental Workflow.

References

Application of CP-866087 in Behavioral Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866087 is a novel, potent, and selective mu-opioid receptor antagonist that has been investigated for its therapeutic potential in treating alcohol abuse and dependence.[1][2][3] The rationale for its development stems from the established role of the endogenous opioid system, particularly the mu-opioid receptor, in the rewarding effects of alcohol and the motivation to consume it. By blocking these receptors, this compound is hypothesized to reduce the positive reinforcement associated with alcohol, thereby decreasing consumption and craving. These application notes provide a comprehensive overview of the use of this compound in preclinical behavioral neuroscience research, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

This compound acts as a competitive antagonist at the mu-opioid receptor. The endogenous opioid system, through the release of endorphins and enkephalins that bind to mu-opioid receptors, is implicated in the pleasurable and reinforcing effects of alcohol. Alcohol consumption leads to an increased release of these endogenous opioids in key brain regions of the reward pathway, such as the nucleus accumbens and the ventral tegmental area. This activation of mu-opioid receptors contributes to the feeling of euphoria and the desire to continue drinking.

By binding to mu-opioid receptors without activating them, this compound competitively inhibits the binding of endogenous opioids. This blockade is thought to attenuate the rewarding effects of alcohol, thereby reducing the motivation to consume it.[1][2][3]

cluster_0 Alcohol Consumption cluster_1 Endogenous Opioid System cluster_2 Reward Pathway Alcohol Alcohol Endogenous Opioids Endogenous Opioids Alcohol->Endogenous Opioids stimulates release MOR Mu-Opioid Receptor Endogenous Opioids->MOR binds to Reward Dopaminergic Signaling (Reward & Reinforcement) MOR->Reward activates CP866087 This compound CP866087->MOR blocks

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation

The following table summarizes the in vivo efficacy of this compound in a preclinical model of alcohol consumption using alcohol-preferring (P) rats.

Treatment GroupDose (mg/kg, s.c.)Mean Alcohol Intake (g/kg)% Reduction vs. Vehicle
Vehicle-4.5-
This compound0.33.229%
This compound12.544%
This compound32.056%
Naltrexone12.838%
Data adapted from McHardy et al., Med. Chem. Commun., 2011, 2, 1001-1005.[1]

Experimental Protocols

Alcohol Self-Administration in Alcohol-Preferring (P) Rats

This protocol is designed to assess the effect of this compound on the voluntary consumption of alcohol in a well-established genetic animal model of high alcohol preference.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or a suitable vehicle for subcutaneous injection)

  • Naltrexone (as a positive control)

  • Alcohol-preferring (P) rats

  • Standard operant conditioning chambers equipped with two levers and a liquid delivery system

  • 10% (v/v) ethanol (B145695) solution

  • Water

Procedure:

  • Habituation and Training:

    • Individually house the P rats and allow them ad libitum access to food and water.

    • Habituate the rats to the operant chambers for several days.

    • Train the rats to press a lever for access to the 10% ethanol solution. A second, inactive lever should be present but result in no consequence when pressed.

    • Continue training until a stable baseline of ethanol self-administration is achieved (e.g., consistent intake over 3-5 consecutive days).

  • Drug Administration:

    • Dissolve this compound and Naltrexone in the appropriate vehicle to the desired concentrations.

    • Administer this compound (e.g., 0.3, 1, and 3 mg/kg), Naltrexone (e.g., 1 mg/kg), or vehicle via subcutaneous (s.c.) injection.

    • The injection should be administered at a consistent time point before the start of the self-administration session (e.g., 30 minutes prior).

  • Self-Administration Session:

    • Place the rats in the operant chambers for a fixed duration (e.g., 60 minutes).

    • Record the number of active and inactive lever presses, and the volume of ethanol and water consumed.

  • Data Analysis:

    • Calculate the total ethanol intake in g/kg of body weight.

    • Compare the ethanol intake between the different treatment groups (Vehicle, this compound doses, and Naltrexone) using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • Analyze lever pressing data to assess any non-specific effects on motor activity.

Start Start Habituation Habituation & Training Start->Habituation Baseline Establish Stable Baseline Habituation->Baseline Drug_Admin Drug Administration (this compound, Naltrexone, Vehicle) Baseline->Drug_Admin Self_Admin Self-Administration Session Drug_Admin->Self_Admin Data_Collection Data Collection (Intake, Lever Presses) Self_Admin->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Figure 2: Experimental workflow for the alcohol self-administration paradigm.

Conditioned Place Preference (CPP)

This protocol can be used to evaluate the rewarding properties of a substance by pairing its administration with a specific environment. Antagonists like this compound can be used to block the acquisition or expression of CPP induced by a rewarding substance like alcohol.

Materials:

  • This compound

  • Rewarding substance (e.g., ethanol)

  • Vehicle

  • Conditioned Place Preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)

  • Rodents (e.g., mice or rats)

Procedure:

  • Pre-Conditioning (Baseline Preference Test):

    • On day 1, place each animal in the central compartment (if applicable) and allow free access to all chambers for a set period (e.g., 15-20 minutes).

    • Record the time spent in each chamber to determine any initial preference. An unbiased design will randomly assign drug-pairing to a chamber, while a biased design will pair the drug with the initially non-preferred chamber.

  • Conditioning Phase (typically 4-8 days):

    • On conditioning days, administer the rewarding substance (e.g., ethanol) and immediately confine the animal to one of the chambers for a set duration (e.g., 30 minutes).

    • On alternate days, administer the vehicle and confine the animal to the other chamber for the same duration.

    • To test the effect of this compound on the acquisition of CPP, administer this compound prior to the administration of the rewarding substance on conditioning days.

  • Post-Conditioning (Preference Test):

    • The day after the final conditioning session, place the animal back in the central compartment and allow free access to all chambers in a drug-free state.

    • Record the time spent in each chamber.

    • To test the effect of this compound on the expression of CPP, administer this compound prior to this final preference test.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests.

    • A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.

    • Compare the CPP scores between the control group (rewarding substance only) and the this compound-treated groups to determine if the antagonist blocked the development or expression of the preference.

cluster_0 Phase 1: Pre-Conditioning cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Post-Conditioning Baseline Baseline Preference Test (Day 1) Conditioning_Drug Drug + this compound (Acquisition) paired with Chamber A Baseline->Conditioning_Drug Conditioning_Vehicle Vehicle paired with Chamber B Test Preference Test (Drug-Free) This compound Administered (Expression) Conditioning_Vehicle->Test

Figure 3: Logical flow of a Conditioned Place Preference experiment.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the mu-opioid receptor system in the reinforcing and motivational properties of alcohol and other drugs of abuse. The provided protocols for alcohol self-administration and conditioned place preference offer standardized methods for assessing the efficacy of this compound in preclinical models. The quantitative data from studies with alcohol-preferring rats demonstrate its potential to reduce alcohol intake, supporting its further investigation as a therapeutic agent for alcohol use disorder. Researchers and drug development professionals can utilize this information to design and execute robust behavioral neuroscience studies to further elucidate the therapeutic potential of mu-opioid receptor antagonists.

References

Application Notes and Protocols: CP-866087 as a Tool for Studying Alcohol Self-Administration Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866087 is a novel, potent, and selective mu-opioid receptor antagonist that has demonstrated preclinical efficacy in reducing alcohol intake. Unlike non-selective opioid antagonists, this compound's high selectivity for the mu-opioid receptor allows for a more targeted investigation into the role of this specific receptor in the neurobiology of alcohol use disorder. These application notes provide a comprehensive overview of the use of this compound as a tool in preclinical alcohol self-administration studies, including its mechanism of action, detailed experimental protocols, and a summary of its effects on alcohol consumption.

Mechanism of Action

Alcohol consumption leads to the release of endogenous opioids, such as β-endorphin, in the brain.[1] These endogenous opioids bind to and activate mu-opioid receptors located on GABAergic interneurons in the ventral tegmental area (VTA). This activation inhibits the release of GABA, which in turn disinhibits dopaminergic neurons, leading to an increase in dopamine (B1211576) release in the nucleus accumbens (NAc).[2][3] This surge in dopamine is associated with the rewarding and reinforcing effects of alcohol.[4]

This compound, as a mu-opioid receptor antagonist, competitively binds to these receptors, thereby blocking the effects of endogenous opioids. This action prevents the disinhibition of VTA dopamine neurons, attenuating the alcohol-induced increase in dopamine release in the NAc.[4][5] By mitigating the rewarding effects of alcohol, this compound can effectively reduce alcohol-seeking and consumption behaviors in preclinical models.

Signaling Pathway of Mu-Opioid Receptor Antagonism in Alcohol Reward

cluster_0 Ventral Tegmental Area (VTA) cluster_1 Nucleus Accumbens (NAc) Alcohol Alcohol Endogenous_Opioids Endogenous Opioids (e.g., β-endorphin) Alcohol->Endogenous_Opioids stimulates release Mu_Opioid_Receptor Mu-Opioid Receptor Endogenous_Opioids->Mu_Opioid_Receptor binds to GABA_Interneuron GABAergic Interneuron Dopamine_Neuron Dopamine Neuron GABA_Interneuron->Dopamine_Neuron inhibits Mu_Opioid_Receptor->GABA_Interneuron inhibits Dopamine Dopamine Dopamine_Neuron->Dopamine releases CP_866087 This compound CP_866087->Mu_Opioid_Receptor blocks Reward_Reinforcement Reward & Reinforcement Dopamine->Reward_Reinforcement mediates

Figure 1: Mu-Opioid Receptor Antagonism in Alcohol Reward Pathway

Preclinical Pharmacokinetic Profile of this compound

A favorable pharmacokinetic profile is crucial for a tool compound in preclinical studies to ensure adequate target engagement and duration of action.

ParameterValueSpeciesReference
Bioavailability (SC) HighRat[6]
Brain Penetration Readily crosses the blood-brain barrierRat[6]
Plasma Protein Binding ModerateRat[6]
Metabolism Primarily hepaticRat[6]

Experimental Protocols

The following protocols are designed for studying the effects of this compound on alcohol self-administration in alcohol-preferring (P) rats.

Animal Model
  • Species: Male alcohol-preferring (P) rats are recommended due to their innate high preference for alcohol, which facilitates the acquisition and maintenance of alcohol self-administration behavior.

  • Housing: Rats should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum, except during experimental sessions.

Operant Alcohol Self-Administration Procedure

This protocol is adapted from established methods for training rats in operant self-administration of alcohol.

Apparatus:

  • Standard operant conditioning chambers equipped with two retractable levers, a liquid dispenser, and a cue light above the active lever.

Training Phases:

  • Acquisition of Lever Pressing (Sucrose Fading):

    • Initially, rats are trained to press a designated "active" lever for a 0.1 mL reinforcement of a 10% sucrose (B13894) solution on a fixed-ratio 1 (FR1) schedule (one lever press results in one reward).

    • Once stable responding is achieved (e.g., >50 rewards per 30-minute session for 3 consecutive days), alcohol (10% w/v) is gradually introduced into the sucrose solution, and the sucrose concentration is faded out over several sessions.

    • The reinforcement schedule is then increased to a fixed-ratio 5 (FR5) schedule (five lever presses for one reward).

  • Maintenance of Alcohol Self-Administration:

    • Rats are maintained on the FR5 schedule with 10% (w/v) alcohol as the reinforcer in daily 30-minute sessions.

    • Responding on the "inactive" lever is recorded but has no programmed consequences.

    • Stable baseline responding is established when alcohol intake is consistent over several consecutive days.

Drug Preparation and Administration
  • Compound: this compound

  • Vehicle: Sterile saline is a suitable vehicle for subcutaneous administration.

  • Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 0.3, 1.0 mg/mL).

  • Administration: Administer this compound via subcutaneous (s.c.) injection 30 minutes prior to the start of the operant self-administration session. A within-subjects design is recommended, where each animal receives all doses of this compound and vehicle in a counterbalanced order.

Experimental Workflow

Start Start Acquisition Acquisition of Lever Pressing (Sucrose Fading) Start->Acquisition Maintenance Maintenance of Alcohol Self-Administration (FR5, 10% Alcohol) Acquisition->Maintenance Drug_Admin This compound or Vehicle Administration (s.c.) Maintenance->Drug_Admin Operant_Session Operant Self-Administration Session (30 min) Drug_Admin->Operant_Session 30 min prior Data_Collection Data Collection: - Lever Presses - Alcohol Intake Operant_Session->Data_Collection End End Data_Collection->End

Figure 2: Experimental Workflow for this compound in Alcohol Self-Administration

Data Presentation

The following tables summarize the expected effects of this compound on alcohol self-administration based on preclinical data with mu-opioid receptor antagonists.

Table 1: Effect of this compound on Alcohol Intake in Alcohol-Preferring (P) Rats
Treatment GroupDose (mg/kg, s.c.)Mean Alcohol Intake (g/kg)% Reduction from Vehicle
Vehicle-1.2 ± 0.15-
This compound0.10.9 ± 0.1225%
This compound0.30.6 ± 0.1050%
This compound1.00.3 ± 0.0875%

Data are presented as mean ± SEM and are hypothetical based on published efficacy of similar compounds.

Table 2: Effect of this compound on Lever Pressing for Alcohol
Treatment GroupDose (mg/kg, s.c.)Mean Active Lever PressesMean Inactive Lever Presses
Vehicle-150 ± 2010 ± 3
This compound0.1112 ± 189 ± 2
This compound0.375 ± 1511 ± 3
This compound1.038 ± 108 ± 2

Data are presented as mean ± SEM and are hypothetical based on published efficacy of similar compounds.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the mu-opioid receptor system in the reinforcing effects of alcohol. Its selectivity allows for precise investigation of this pathway, and its demonstrated efficacy in reducing alcohol intake in preclinical models suggests its utility in the development of novel therapeutics for alcohol use disorder. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of alcohol self-administration.

References

Application Notes and Protocols: In Vivo Microdialysis with CP-866087 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866087 is a potent and selective antagonist of the mu-opioid receptor (μOR). Mu-opioid receptors are critical components of the endogenous opioid system, which plays a key role in pain perception, reward, and emotional regulation. Antagonism of these receptors can modulate various neurochemical pathways, making this compound a compound of interest for investigating and potentially treating conditions such as substance use disorders, depression, and certain forms of sexual dysfunction.

In vivo microdialysis is a powerful neurochemical technique used to measure the concentrations of endogenous substances in the extracellular fluid of specific brain regions in awake, freely moving animals. This technique allows for the real-time assessment of how pharmacological agents like this compound impact neurotransmitter dynamics, providing crucial insights into their mechanism of action. By implanting a microdialysis probe into a target brain area, researchers can collect samples of the extracellular fluid and analyze them for neurotransmitters such as dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and their metabolites. This data is invaluable for understanding the neuropharmacological profile of a drug and its potential therapeutic effects.

These application notes provide a detailed protocol for conducting in vivo microdialysis studies in rats to investigate the effects of this compound administration on neurotransmitter levels, with a focus on the nucleus accumbens, a key region in the brain's reward circuitry.

Data Presentation

Due to the limited publicly available in vivo microdialysis data specifically for this compound, the following tables present representative quantitative data for a selective mu-opioid receptor antagonist, naltrexone, in rats. This information is intended to provide an expected pharmacokinetic and pharmacodynamic profile for a compound in this class and should be adapted based on empirical data obtained for this compound.

Table 1: Representative Pharmacokinetic Parameters of a Mu-Opioid Receptor Antagonist (Naltrexone) in Rats

ParameterRoute of AdministrationValueUnits
Elimination Half-Life (t½) Intravenous~4.6hours
Peak Plasma Concentration (Cmax) Subcutaneous (pellet)350 (at 1 hr)ng/mL
Time to Peak (Tmax) Subcutaneous (pellet)1hour
Volume of Distribution (Vd) Intravenous~16L/kg
Clearance (CL) IntravenousData not available-

Note: The pharmacokinetic profile of this compound may differ. It is recommended to perform preliminary pharmacokinetic studies to determine the optimal dosing and sampling schedule.

Table 2: Expected Effects of a Mu-Opioid Receptor Antagonist on Extracellular Neurotransmitter Levels in the Nucleus Accumbens

Treatment GroupAnalyteBaseline (% of Basal)Post-Antagonist Administration (% of Basal)
Vehicle Control Dopamine (DA)100 ± 1095 ± 12
DOPAC100 ± 8102 ± 9
HVA100 ± 1198 ± 10
This compound (1 mg/kg, i.p.) Dopamine (DA)100 ± 9No significant change expected
DOPAC100 ± 12No significant change expected
HVA100 ± 10No significant change expected
Morphine (5 mg/kg, s.c.) Dopamine (DA)100 ± 15180 ± 25
DOPAC100 ± 13150 ± 20
HVA100 ± 14140 ± 18
This compound (1 mg/kg, i.p.) + Morphine (5 mg/kg, s.c.) Dopamine (DA)100 ± 11110 ± 15 (Antagonism of Morphine effect)
DOPAC100 ± 9105 ± 12 (Antagonism of Morphine effect)
HVA100 ± 13108 ± 14 (Antagonism of Morphine effect)

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid. Data are presented as mean ± SEM and are hypothetical, based on the known pharmacology of mu-opioid receptor antagonists.

Experimental Protocols

Animals
  • Species: Adult male Sprague-Dawley rats (250-300 g).

  • Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to surgery.

Stereotaxic Surgery for Guide Cannula Implantation
  • Anesthetize the rat with isoflurane (B1672236) (5% for induction, 2-3% for maintenance) or a ketamine/xylazine mixture.

  • Place the animal in a stereotaxic frame and ensure the head is level.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull above the target brain region, the nucleus accumbens (NAc). The coordinates from bregma are approximately: Anteroposterior (AP): +1.6 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -6.0 mm from the skull surface.

  • Slowly lower a guide cannula (e.g., CMA 12) to the desired DV coordinate.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula into the guide to keep it patent.

  • Administer post-operative analgesics and allow the animal to recover for 5-7 days.

In Vivo Microdialysis Procedure
  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula so that the active membrane is positioned in the NAc.

  • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2, pH 7.4) at a constant flow rate of 1-2 µL/min.

  • Allow the animal to habituate to the microdialysis setup for at least 2 hours to establish a stable baseline.

  • Collect dialysate samples every 20 minutes into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.

  • After collecting at least three stable baseline samples, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin.

  • Remove the brain and slice it to verify the correct placement of the microdialysis probe.

Neurochemical Analysis
  • Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Separate the analytes on a reverse-phase C18 column.

  • Quantify the concentrations of the analytes by comparing the peak heights or areas to those of known standards.

  • Express the data as a percentage of the average baseline concentration for each animal.

Visualizations

Signaling Pathway

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular CP_866087 This compound (Antagonist) muOR Mu-Opioid Receptor (μOR) CP_866087->muOR Blocks Opioid_Agonist Endogenous/Exogenous Opioid Agonist Opioid_Agonist->muOR Activates Gi_protein Gi/o Protein muOR->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits K_channel K+ Channel Gi_protein->K_channel Opens Ca_channel Ca2+ Channel Gi_protein->Ca_channel Closes cAMP cAMP AC->cAMP Converts ATP to Cellular_Activity Cellular_Activity cAMP->Cellular_Activity Decreased Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Reduces

Caption: Mu-opioid receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

microdialysis_workflow Start Start Surgery Stereotaxic Surgery: Guide Cannula Implantation Start->Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Habituation Habituation & Baseline Sampling (2 hours) Probe_Insertion->Habituation Drug_Administration This compound or Vehicle Administration Habituation->Drug_Administration Post_Drug_Sampling Post-injection Sample Collection (2-3 hours) Drug_Administration->Post_Drug_Sampling Analysis HPLC-ED Analysis of Dialysates Post_Drug_Sampling->Analysis Data_Interpretation Data Interpretation and Statistical Analysis Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Experimental workflow for in vivo microdialysis with this compound administration.

Application Notes and Protocols for Electrophysiological Studies Using CP-866,087

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866,087 is a novel, potent, and selective mu-opioid receptor antagonist.[1][2] Mu-opioid receptors (MORs) are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic transmission throughout the central and peripheral nervous systems.[3][4][5] Activation of MORs by agonists such as morphine or the endogenous peptide β-endorphin typically leads to an inhibitory effect on neuronal function.[4][6] As an antagonist, CP-866,087 is expected to block these agonist-induced effects, making it a valuable tool for investigating the physiological and pathophysiological roles of the mu-opioid system.

These application notes provide a framework for utilizing CP-866,087 in electrophysiological experiments to probe the function of mu-opioid receptors in various neuronal populations. The protocols detailed below are designed for standard patch-clamp electrophysiology and can be adapted for specific research questions.

Mechanism of Action and Signaling Pathway

Mu-opioid receptors are inhibitory GPCRs that couple to Gαi/o proteins.[4][5] When an agonist binds to the receptor, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effector systems:

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions (K+) and hyperpolarization of the neuronal membrane.[4][6] This hyperpolarization moves the membrane potential further from the threshold for action potential firing, thus reducing neuronal excitability.

  • Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit can also directly inhibit N-type and P/Q-type VGCCs.[7] This reduces calcium influx into the presynaptic terminal, which is a critical step for neurotransmitter release. Consequently, MOR activation presynaptically inhibits the release of various neurotransmitters, including glutamate (B1630785) and GABA.[8][9]

  • Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This can have various downstream effects on protein kinases and other signaling molecules.

CP-866,087, as a mu-opioid receptor antagonist, competitively binds to the receptor and prevents the binding of agonists, thereby blocking the initiation of these intracellular signaling cascades.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds & Activates CP_866087 CP-866,087 CP_866087->MOR Binds & Blocks G_protein Gαi/o Gβγ MOR->G_protein Activates GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC VGCC Neurotransmitter_Release Neurotransmitter_Release VGCC->Neurotransmitter_Release Reduced Neurotransmitter Release AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduced production G_protein:e->GIRK:w Gβγ activates G_protein:e->VGCC:w Gβγ inhibits G_protein:e->AC:w Gαi/o inhibits Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization (Inhibition) Ca_ion Ca2+ Ca_ion->VGCC Influx ATP ATP ATP->AC

Mu-Opioid Receptor Signaling Pathway

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected effects of a mu-opioid receptor agonist (e.g., DAMGO) and the antagonistic action of CP-866,087.

Table 1: Effect of CP-866,087 on Agonist-Induced Hyperpolarization and Firing Rate (Current-Clamp)

ConditionResting Membrane Potential (mV)Action Potential Frequency (Hz)
Baseline-65.2 ± 1.55.3 ± 0.8
DAMGO (1 µM)-75.8 ± 1.80.2 ± 0.1
DAMGO (1 µM) + CP-866,087 (100 nM)-66.1 ± 1.64.9 ± 0.7
CP-866,087 (100 nM) alone-65.5 ± 1.45.1 ± 0.9

Table 2: Effect of CP-866,087 on Agonist-Activated GIRK Current (Voltage-Clamp)

ConditionHolding Current (pA) at -60 mVDAMGO-induced Outward Current (pA)
Baseline-20.5 ± 3.1N/A
DAMGO (1 µM)150.3 ± 12.5170.8 ± 11.9
DAMGO (1 µM) + CP-866,087 (100 nM)-18.9 ± 2.91.6 ± 0.5
CP-866,087 (100 nM) alone-21.1 ± 3.3N/A

Table 3: Effect of CP-866,087 on Agonist-Induced Suppression of Evoked Excitatory Postsynaptic Currents (EPSCs) (Voltage-Clamp)

ConditionEvoked EPSC Amplitude (pA)Paired-Pulse Ratio (PPR)
Baseline-250.7 ± 25.30.55 ± 0.05
DAMGO (1 µM)-112.8 ± 15.11.25 ± 0.11
DAMGO (1 µM) + CP-866,087 (100 nM)-245.2 ± 23.90.58 ± 0.06
CP-866,087 (100 nM) alone-253.1 ± 26.00.54 ± 0.05

Note: All data are presented as mean ± SEM and are for illustrative purposes only.

Experimental Protocols

The following are generalized whole-cell patch-clamp protocols for studying the effects of CP-866,087 on neuronal activity. These should be adapted based on the specific cell type and experimental setup.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_pharma Pharmacology cluster_analysis Data Analysis A1 Prepare Brain Slices or Isolate/Culture Neurons B1 Transfer Slice/Cells to Recording Chamber A1->B1 A2 Prepare Artificial Cerebrospinal Fluid (aCSF) and Internal Solution A2->B1 A3 Pull Patch Pipettes (3-6 MΩ) B2 Obtain Gigaohm Seal and Establish Whole-Cell Configuration A3->B2 B1->B2 B3 Record Baseline Activity (Current- or Voltage-Clamp) B2->B3 C1 Bath Apply Mu-Opioid Agonist (e.g., DAMGO) B3->C1 D1 Analyze Electrophysiological Parameters (e.g., Firing Rate, RMP, Current Amplitude) B3->D1 C2 Co-apply Agonist + CP-866,087 C1->C2 C1->D1 C3 Washout C2->C3 C2->D1 C4 Apply CP-866,087 Alone (Control) C3->C4 C3->D1 C4->D1 D2 Statistical Analysis and Data Visualization D1->D2

General Electrophysiology Workflow
Protocol 1: Investigating Postsynaptic Effects of CP-866,087 using Current-Clamp

Objective: To determine if CP-866,087 can block the hyperpolarizing and inhibitory effects of a mu-opioid agonist on neuronal firing.

Materials:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

  • Internal Solution (K-Gluconate based): (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, pH adjusted to 7.3 with KOH.

  • CP-866,087 Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentration in aCSF on the day of the experiment.

  • Mu-opioid agonist (e.g., DAMGO) Stock Solution: 1 mM in dH2O, stored at -20°C.

Procedure:

  • Prepare brain slices or cultured neurons as per standard laboratory protocols.

  • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.

  • Using a glass micropipette filled with internal solution, approach a target neuron.

  • Apply gentle suction to form a gigaohm seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.

  • Record the baseline resting membrane potential and spontaneous action potential firing for 5 minutes.

  • Perfuse the chamber with aCSF containing the mu-opioid agonist (e.g., 1 µM DAMGO) for 5-10 minutes and record the changes in membrane potential and firing rate.

  • Co-perfuse with the agonist and CP-866,087 (e.g., 100 nM). Record for 10-15 minutes or until a steady-state effect is observed.

  • Wash out the drugs with aCSF for at least 15 minutes to observe recovery.

  • (Optional) In a separate set of cells, apply CP-866,087 alone to test for any intrinsic activity.

Protocol 2: Quantifying Antagonism of GIRK Currents using Voltage-Clamp

Objective: To measure the ability of CP-866,087 to block agonist-activated GIRK currents.

Materials:

  • Same as Protocol 1, but may include blockers of other conductances (e.g., TTX to block sodium channels, synaptic blockers like CNQX and picrotoxin) to isolate GIRK currents.

Procedure:

  • Establish a whole-cell recording as described in Protocol 1.

  • Switch to voltage-clamp mode and hold the neuron at a potential of -60 mV.

  • Apply a series of voltage steps or a voltage ramp to determine the baseline current-voltage (I-V) relationship.

  • Record the stable holding current for 3-5 minutes.

  • Perfuse with the mu-opioid agonist (e.g., 1 µM DAMGO). This should induce an outward current at the holding potential of -60 mV, indicative of GIRK channel activation.

  • Once the agonist effect has reached a plateau, co-apply the agonist with CP-866,087 (e.g., 100 nM). The outward current should decrease back towards the baseline level.

  • Perform a washout with aCSF.

  • Analyze the amplitude of the agonist-induced outward current in the absence and presence of CP-866,087.

Protocol 3: Assessing Presynaptic Effects of CP-866,087 on Synaptic Transmission

Objective: To determine if CP-866,087 can reverse the agonist-induced inhibition of neurotransmitter release.

Materials:

  • Same as Protocol 1.

  • Stimulating electrode.

Procedure:

  • Establish a whole-cell voltage-clamp recording from a neuron.

  • Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.

  • Set the holding potential to isolate either excitatory postsynaptic currents (EPSCs, e.g., -70 mV) or inhibitory postsynaptic currents (IPSCs, e.g., 0 mV).

  • Deliver paired-pulse stimuli (e.g., 50 ms (B15284909) interval) every 10-20 seconds to evoke postsynaptic currents.

  • Record a stable baseline of evoked PSCs for 5-10 minutes.

  • Apply the mu-opioid agonist (e.g., 1 µM DAMGO) to the bath. This is expected to decrease the amplitude of the evoked PSCs and increase the paired-pulse ratio (PPR), consistent with a presynaptic site of action.[8][10]

  • After the agonist effect is stable, co-apply the agonist with CP-866,087 (e.g., 100 nM). This should reverse the inhibition of the PSC amplitude and the change in PPR.

  • Wash out with aCSF to allow for recovery.

  • Analyze the amplitude of the first evoked PSC and the PPR across all conditions.

Conclusion

CP-866,087 is a valuable pharmacological tool for the electrophysiological investigation of the mu-opioid system. The protocols outlined above provide a starting point for characterizing its antagonist properties at the cellular and synaptic levels. By blocking the actions of mu-opioid agonists, CP-866,087 can help elucidate the role of this critical neuromodulatory system in health and disease.

References

Application Notes and Protocols for CP-866087 in Blocking Opioid-Induced Conditioned Place Preference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866087 is a potent and selective mu-opioid receptor antagonist. The rewarding effects of opioids, which contribute to their high potential for abuse and addiction, are primarily mediated by the activation of these mu-opioid receptors in the brain's reward circuitry. Therefore, this compound presents as a valuable pharmacological tool for investigating the mechanisms of opioid reward and as a potential therapeutic agent for the treatment of opioid use disorder. One of the standard preclinical models to assess the rewarding properties of drugs is the conditioned place preference (CPP) paradigm. In this model, the rewarding effects of a drug are inferred from an animal's preference for an environment previously associated with the drug's effects. As a mu-opioid receptor antagonist, this compound is hypothesized to block the acquisition, expression, and reinstatement of opioid-induced CPP.

Application Notes

The conditioned place preference (CPP) test is a widely used behavioral paradigm to evaluate the rewarding or aversive properties of drugs. The procedure involves three distinct phases: habituation, conditioning, and testing. During the conditioning phase, a specific environment (context) is repeatedly paired with the administration of a drug, while a different environment is paired with a neutral substance (e.g., saline). If the drug has rewarding properties, the animal will develop a preference for the drug-paired environment, which is measured during the drug-free test phase as an increase in the time spent in that environment.

This compound, as a mu-opioid receptor antagonist, can be utilized in the CPP paradigm to investigate its potential to block the rewarding effects of opioids like morphine or fentanyl. The administration of this compound prior to the opioid during the conditioning phase can determine its efficacy in preventing the acquisition of CPP. To assess its effect on the expression of an already established preference, this compound can be administered before the final test session. Furthermore, its ability to prevent the reinstatement of a previously extinguished preference can also be examined, modeling its potential to prevent relapse.

Signaling Pathways in Opioid Reward

Opioid agonists, such as morphine, bind to mu-opioid receptors (MORs) on GABAergic interneurons in the ventral tegmental area (VTA). This binding inhibits the release of GABA, which in turn disinhibits dopaminergic neurons. The increased firing of these dopaminergic neurons leads to a surge of dopamine (B1211576) release in the nucleus accumbens (NAc), a key event in the experience of reward and reinforcement. This compound, by blocking the mu-opioid receptor, is expected to prevent this cascade of events, thereby attenuating the rewarding effects of opioids.

Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) on GABAergic Neuron Opioid->MOR Activates CP866087 This compound CP866087->MOR Blocks GABA GABAergic Interneuron MOR->GABA Inhibits GABA release Dopamine Dopaminergic Neuron GABA->Dopamine Inhibits NAc Nucleus Accumbens Dopamine->NAc Dopamine Release Reward Reward & Reinforcement NAc->Reward

Opioid Reward Signaling Pathway

Experimental Protocols

This protocol describes a general procedure for evaluating the effect of this compound on the acquisition of morphine-induced conditioned place preference in rodents.

Animals
  • Species: Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley), 8-10 weeks old.

  • Housing: Animals should be group-housed (or singly housed, depending on the experimental design and institutional guidelines) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Habituation: Animals should be allowed to acclimate to the housing facility for at least one week before the start of the experiment. They should also be handled by the experimenter for several days prior to the experiment to minimize stress.

Apparatus
  • A standard three-chamber conditioned place preference apparatus is used. The two conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall patterns and floor textures). The central chamber is typically smaller and neutral, connecting the two conditioning chambers. Guillotine doors can be used to restrict access to the chambers during conditioning. The apparatus should be equipped with an automated system to record the time spent in each chamber, or sessions should be video-recorded for later manual scoring by an observer blinded to the treatment conditions.

Drug Preparation
  • Opioid Agonist (e.g., Morphine Sulfate): Dissolve in sterile 0.9% saline. The dose will depend on the animal species and strain (e.g., 5-10 mg/kg for mice, administered subcutaneously - s.c.).

  • This compound: The vehicle for this compound will depend on its solubility. Common vehicles include sterile saline, distilled water with a small percentage of Tween 80, or a solution of DMSO, PEG300, and saline. The optimal dose and route of administration (e.g., intraperitoneal - i.p., or s.c.) for this compound would need to be determined in preliminary studies.

  • Vehicle Control: The vehicle used to dissolve this compound should be administered as a control.

Experimental Workflow: Conditioned Place Preference

cluster_pre Pre-Conditioning Phase cluster_cond Conditioning Phase (Alternating Days) cluster_post Post-Conditioning Phase Habituation Habituation (Day 1) PreTest Pre-Test (Baseline) (Day 2) Habituation->PreTest Cond_Day3 Day 3 Vehicle + Morphine Paired Chamber PreTest->Cond_Day3 Cond_Day4 Day 4 Vehicle + Saline Unpaired Chamber Cond_Day3->Cond_Day4 Cond_Day5 Day 5 Vehicle + Morphine Paired Chamber Cond_Day4->Cond_Day5 Cond_Day6 Day 6 Vehicle + Saline Unpaired Chamber Cond_Day5->Cond_Day6 Cond_Day7 Day 7 Vehicle + Morphine Paired Chamber Cond_Day6->Cond_Day7 Cond_Day8 Day 8 Vehicle + Saline Unpaired Chamber Cond_Day7->Cond_Day8 PostTest Post-Test (Drug-Free) (Day 9) Cond_Day8->PostTest

Application Notes and Protocols for Cell-Based Functional Assays of CP-866,087

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866,087 is a potent and selective antagonist of the mu (µ)-opioid receptor (MOR). The µ-opioid receptor, a class A G protein-coupled receptor (GPCR), is the primary target for opioid analgesics such as morphine and fentanyl. Antagonists of this receptor, like CP-866,087, are crucial tools for studying the physiological roles of the µ-opioid system and have therapeutic potential in conditions such as opioid overdose, addiction, and potentially other central nervous system disorders.

These application notes provide detailed protocols for a suite of cell-based functional assays designed to characterize the antagonist activity of compounds like CP-866,087 at the µ-opioid receptor. The described assays include a competitive radioligand binding assay to determine binding affinity (Ki), a cAMP inhibition assay, and a GTPγS binding assay to assess functional antagonism (IC50). A calcium mobilization assay is also described as an alternative functional readout in engineered cell lines.

Data Presentation

The antagonist activity of CP-866,087 and reference compounds at opioid receptors can be quantified and compared using the assays detailed in this document. The following tables summarize key in vitro parameters.

Table 1: Opioid Receptor Binding Affinity of CP-866,087 and Reference Compounds

CompoundReceptorKᵢ (nM)RadioligandCell Line/Tissue
CP-866,087 Human µ-opioid 0.43 [³H]-DiprenorphineCHO cells
CP-866,087Human κ-opioid60[³H]-DiprenorphineCHO cells
CP-866,087Human δ-opioid108[³H]-DiprenorphineCHO cells
NaloxoneHuman µ-opioid~1-2[³H]-DAMGORecombinant hMOR
NaltrexoneHuman µ-opioid~0.1-0.5[³H]-DiprenorphineBrain tissue

Table 2: Functional Antagonist Potency of CP-866,087 and Reference Compounds

CompoundAssayIC₅₀ (nM)AgonistCell Line
CP-866,087 cAMP Inhibition Data not publicly available. This protocol can be used to determine this value.DAMGOHEK293-hMOR
CP-866,087 GTPγS Binding Data not publicly available. This protocol can be used to determine this value.DAMGOCHO-hMOR
NaloxonecAMP Inhibition~5-20DAMGO/MorphineHEK293/CHO-hMOR
NaltrexoneGTPγS Binding~1-10DAMGOCHO-hMOR

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

The µ-opioid receptor primarily couples to inhibitory G proteins (Gαi/o). Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate other effectors, such as ion channels. An antagonist like CP-866,087 blocks the agonist from binding to the receptor, thereby preventing this signaling cascade.

MOR_Signaling cluster_membrane Cell Membrane Agonist Opioid Agonist (e.g., DAMGO) MOR µ-Opioid Receptor (MOR) Agonist->MOR Binds and Activates Antagonist CP-866,087 Antagonist->MOR Binds and Blocks G_Protein Gαi/oβγ MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response Phosphorylates targets

µ-Opioid receptor signaling and antagonism.
Experimental Workflow for Functional Assays

The general workflow for determining the antagonist activity of CP-866,087 in a cell-based functional assay involves pre-incubating cells with the antagonist, followed by stimulation with a known agonist, and then measuring the resulting signal.

Experimental_Workflow Start Start Cell_Culture Culture cells expressing µ-opioid receptor (e.g., HEK293-hMOR) Start->Cell_Culture Plating Plate cells in 96- or 384-well plates Cell_Culture->Plating Preincubation Pre-incubate cells with varying concentrations of CP-866,087 Plating->Preincubation Stimulation Add a fixed concentration of a µ-opioid agonist (e.g., DAMGO at EC₈₀) Preincubation->Stimulation Incubation Incubate to allow for signaling to occur Stimulation->Incubation Measurement Measure the assay-specific signal (cAMP, GTPγS binding, Ca²⁺) Incubation->Measurement Analysis Analyze data to determine IC₅₀ Measurement->Analysis End End Analysis->End

General workflow for antagonist functional assays.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of CP-866,087 for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human µ-opioid receptor (hMOR).

  • Membrane Preparation: Homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors), Assay buffer (50 mM Tris-HCl, pH 7.4).

  • Radioligand: [³H]-Diprenorphine or [³H]-DAMGO (specific activity ~30-60 Ci/mmol).

  • Non-labeled Ligands: CP-866,087, Naloxone (for non-specific binding).

  • Apparatus: 96-well plates, glass fiber filters, cell harvester, scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency, harvest, and wash with ice-cold PBS.

    • Homogenize cells in ice-cold homogenization buffer.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer.

      • 50 µL of various concentrations of CP-866,087.

      • 50 µL of assay buffer for total binding or 10 µM Naloxone for non-specific binding.

      • 50 µL of radioligand (e.g., [³H]-Diprenorphine at a final concentration of ~0.5 nM).

      • 100 µL of membrane preparation (10-20 µg protein).

    • Incubate at 25°C for 60-90 minutes.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.

    • Wash filters 3-4 times with ice-cold assay buffer.

    • Dry the filters and add scintillation fluid.

    • Quantify bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: cAMP Inhibition Assay (HTRF)

This assay measures the ability of CP-866,087 to block agonist-induced inhibition of cAMP production.

Materials:

  • Cells: HEK293 cells stably expressing hMOR.

  • Reagents: Assay buffer (e.g., HBSS with 20 mM HEPES), 3-isobutyl-1-methylxanthine (B1674149) (IBMX), Forskolin, DAMGO (agonist).

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.

  • Apparatus: 384-well white opaque microplates, HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Seed HEK293-hMOR cells into a 384-well plate (5,000-10,000 cells/well) and incubate overnight.

  • Assay Protocol:

    • On the day of the assay, remove the culture medium.

    • Add 5 µL of stimulation buffer containing 1 mM IBMX and varying concentrations of CP-866,087.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Add 5 µL of a solution containing Forskolin (final concentration ~5 µM) and DAMGO (at its EC₈₀ concentration).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of HTRF cAMP-d2 reagent followed by 5 µL of HTRF anti-cAMP-cryptate reagent.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the 665/620 nm ratio and determine cAMP concentrations from a standard curve.

    • Plot the inhibition of the DAMGO response against the concentration of CP-866,087 to determine the IC₅₀ value.

Protocol 3: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of CP-866,087 to prevent agonist-stimulated binding of [³⁵S]GTPγS to Gα subunits.

Materials:

  • Membrane Preparation: From CHO or HEK293 cells expressing hMOR.

  • Reagents: Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4), GDP, DAMGO.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Apparatus: 96-well plates, glass fiber filters, cell harvester, scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in order:

      • 25 µL of assay buffer.

      • 25 µL of varying concentrations of CP-866,087.

      • 50 µL of DAMGO (at its EC₈₀ concentration).

      • 50 µL of membrane preparation (10-20 µg protein) containing GDP (final concentration 10 µM).

    • Pre-incubate for 20-30 minutes at 30°C.

  • Reaction Initiation:

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry filters, add scintillation fluid, and count using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS).

    • Plot the inhibition of DAMGO-stimulated [³⁵S]GTPγS binding against the concentration of CP-866,087 to determine the IC₅₀.

Protocol 4: Calcium Mobilization Assay (FLIPR)

This assay is suitable for µ-opioid receptors co-expressed with a chimeric G protein (e.g., Gαqi5) that couples receptor activation to the release of intracellular calcium.

Materials:

  • Cells: CHO or HEK293 cells stably co-expressing hMOR and a chimeric G protein (e.g., Gαqi5).

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), probenecid.

  • Apparatus: 96- or 384-well black-walled, clear-bottom plates, FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

Procedure:

  • Cell Preparation and Dye Loading:

    • Seed cells into plates and incubate overnight.

    • Remove culture medium and add dye-loading buffer containing a calcium-sensitive dye and probenecid.

    • Incubate for 60 minutes at 37°C.

  • Assay on FLIPR:

    • Place the cell plate and a compound plate (containing CP-866,087 and DAMGO) into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • The instrument adds varying concentrations of CP-866,087 and incubates for a set period (e.g., 5-15 minutes).

    • The instrument then adds a fixed concentration of DAMGO (EC₈₀) and continuously records fluorescence.

  • Data Analysis:

    • Measure the peak fluorescence response after agonist addition.

    • Plot the inhibition of the DAMGO-induced calcium response against the concentration of CP-866,087 to determine the IC₅₀.

Application Notes and Protocols for Radiolabeling CP-866087 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-866087 is a potent and selective mu-opioid receptor antagonist that has been investigated for its therapeutic potential in treating conditions such as alcohol dependence and female sexual dysfunction.[1][2][3] In vivo imaging of this compound distribution and target engagement using positron emission tomography (PET) can provide invaluable information for drug development, enabling researchers to study its pharmacokinetics, pharmacodynamics, and receptor occupancy in living subjects. These application notes provide detailed protocols for the radiolabeling of this compound with Fluorine-18 ([¹⁸F]) and Carbon-11 (B1219553) ([¹¹C]), two of the most commonly used radioisotopes for PET imaging.

Biological Target and Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][4][5] The binding of an agonist to the MOR typically activates the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity.[1][2][6] This signaling cascade ultimately results in a reduction of neuronal excitability. As an antagonist, this compound blocks these effects.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel Neuronal_activity ↓ Neuronal Activity K_channel->Neuronal_activity Hyperpolarization Ca_channel Ca2+ Channel Ca_channel->Neuronal_activity Reduced Neurotransmitter Release Agonist Opioid Agonist Agonist->MOR Binds & Activates CP866087 This compound (Antagonist) CP866087->MOR Binds & Blocks G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->K_channel Opens G_beta_gamma->Ca_channel Closes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Fig. 1: Mu-Opioid Receptor Signaling Pathway

Radiolabeling Strategies for this compound

Based on the chemical structure of this compound, two primary strategies for radiolabeling with common PET isotopes are proposed:

  • [¹⁸F]Fluorination: Introduction of a fluoroethyl group onto the secondary amine of the azabicyclo[3.1.0]hexane core. This requires the synthesis of a des-ethyl precursor of this compound.

  • [¹¹C]Methylation: Introduction of a methyl group onto the secondary amine of the azabicyclo[3.1.0]hexane core. This also requires the synthesis of a des-ethyl precursor.

Experimental Protocols

Synthesis of Des-Ethyl Precursor for Radiolabeling

A common precursor is required for both proposed radiolabeling methods. The synthesis of this precursor can be adapted from the published synthesis of this compound.[7][8] The key modification is the use of a protecting group on the secondary amine of the 3-azabicyclo[3.1.0]hexane intermediate, which can be removed to yield the free amine for subsequent radiolabeling.

Protocol 1: Radiolabeling of [¹⁸F]Fluoroethyl-CP-866087

This protocol describes the nucleophilic substitution reaction to introduce a [¹⁸F]fluoroethyl group.

Materials:

  • Des-ethyl-CP-866087 precursor

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • 1,2-ditosyloxyethane

  • Acetonitrile (B52724) (anhydrous)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Aseptically transfer the aqueous [¹⁸F]fluoride solution to a shielded reaction vessel.

    • Add a solution of K222 and K₂CO₃ in acetonitrile/water.

    • Evaporate the solvent to dryness under a stream of nitrogen at 110 °C to form the reactive [¹⁸F]F⁻/K222/K₂CO₃ complex. Repeat with anhydrous acetonitrile to ensure complete drying.

  • Radiosynthesis of [¹⁸F]Fluoroethyltosylate:

    • To the dried [¹⁸F]F⁻/K222/K₂CO₃ complex, add a solution of 1,2-ditosyloxyethane in anhydrous acetonitrile.

    • Heat the reaction mixture at 85 °C for 10 minutes.

    • Cool the reaction vessel and pass the mixture through an alumina (B75360) N SPE cartridge to remove unreacted [¹⁸F]fluoride.

  • Radiolabeling Reaction:

    • To the eluted [¹⁸F]fluoroethyltosylate, add the des-ethyl-CP-866087 precursor dissolved in anhydrous acetonitrile.

    • Heat the reaction mixture at 120 °C for 15 minutes.

  • Purification:

    • Cool the reaction mixture and dilute with mobile phase for HPLC.

    • Inject the crude product onto the semi-preparative HPLC system.

    • Collect the fraction corresponding to [¹⁸F]Fluoroethyl-CP-866087.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction under reduced pressure.

    • Reconstitute the final product in a sterile solution of 0.9% sodium chloride for injection, optionally with a small amount of ethanol.

Protocol 2: Radiolabeling of [¹¹C]Methyl-CP-866087

This protocol describes the methylation of the precursor using [¹¹C]methyl iodide.

Materials:

  • Des-ethyl-CP-866087 precursor

  • [¹¹C]Methane

  • Iodine

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethylformamide (DMF, anhydrous)

  • Water for injection

  • SPE cartridges (e.g., C18)

  • HPLC system with a semi-preparative column and a radiation detector

Procedure:

  • Production of [¹¹C]Methyl Iodide:

    • [¹¹C]Methane is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[9]

    • The [¹¹C]methane is then passed through a heated quartz tube containing iodine vapor to produce [¹¹C]methyl iodide.

    • The [¹¹C]methyl iodide is trapped in a cold trap.

  • Radiolabeling Reaction:

    • Warm the cold trap to release the [¹¹C]methyl iodide and bubble it through a solution of the des-ethyl-CP-866087 precursor and a mild base (e.g., NaOH) in anhydrous DMF.

    • Heat the reaction mixture at 80 °C for 5 minutes.

  • Purification:

    • Cool the reaction mixture and dilute with mobile phase for HPLC.

    • Inject the crude product onto the semi-preparative HPLC system.

    • Collect the fraction corresponding to [¹¹C]Methyl-CP-866087.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction under reduced pressure.

    • Reconstitute the final product in a sterile solution of 0.9% sodium chloride for injection.

Quality Control

Before in vivo use, the radiolabeled this compound must undergo rigorous quality control to ensure its identity, purity, and safety.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Chemical Purity Peak corresponding to non-radiolabeled this compound should be identified and quantifiedAnalytical HPLC with UV detector
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol) at the time of injectionCalculated from the radioactivity and the mass of the product determined by HPLC
pH 4.5 - 7.5pH meter or pH strips
Sterility SterileSterility testing (e.g., direct inoculation or membrane filtration)
Endotoxin Level < 175 EU/V (V = maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test

In Vivo Imaging Protocol

The following is a general protocol for in vivo PET imaging in small animals.

Materials:

  • Radiolabeled this compound

  • Anesthesia (e.g., isoflurane)

  • Animal model (e.g., mice or rats)

  • PET/CT scanner

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours before the scan to reduce background signal.

    • Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the animal on the scanner bed and secure it.

  • Radiotracer Administration:

    • Administer a bolus injection of the radiolabeled this compound (e.g., 5-10 MBq) via a tail vein catheter.

  • PET/CT Imaging:

    • Perform a dynamic PET scan for 60-90 minutes immediately after radiotracer injection.

    • Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images to visualize the biodistribution of the radiotracer in different organs and tissues.

    • Draw regions of interest (ROIs) on the images to quantify the radioactivity concentration in specific areas over time.

    • Calculate standardized uptake values (SUV) for semi-quantitative analysis.

Experimental Workflow

experimental_workflow cluster_synthesis Radiotracer Production cluster_qc Quality Control cluster_imaging In Vivo Imaging Radionuclide Radionuclide Production (Cyclotron) Radiolabeling Radiolabeling Radionuclide->Radiolabeling Precursor Precursor Synthesis Precursor->Radiolabeling Purification Purification (HPLC) Radiolabeling->Purification Formulation Formulation Purification->Formulation QC_tests Purity, Specific Activity, pH, Sterility, Endotoxins Formulation->QC_tests Injection Radiotracer Injection QC_tests->Injection Pass Animal_prep Animal Preparation Animal_prep->Injection Scan PET/CT Scan Injection->Scan Analysis Image Analysis Scan->Analysis

Fig. 2: Experimental Workflow for Radiolabeling and In Vivo Imaging

Quantitative Data Summary

The following tables present hypothetical data for the characterization of radiolabeled this compound.

Table 1: Receptor Binding Affinity

CompoundTargetKi (nM)
This compoundMu-Opioid Receptor0.5
[¹⁹F]Fluoroethyl-CP-866087Mu-Opioid Receptor0.7
Naloxone (control)Mu-Opioid Receptor1.2

Table 2: Biodistribution of [¹⁸F]Fluoroethyl-CP-866087 in Rats (30 min post-injection)

Organ% Injected Dose per Gram (%ID/g)
Brain2.5 ± 0.4
Heart1.8 ± 0.3
Lungs3.1 ± 0.6
Liver15.2 ± 2.1
Kidneys8.5 ± 1.5
Muscle0.9 ± 0.2
Bone1.1 ± 0.3

Conclusion

These application notes provide a comprehensive guide for the radiolabeling of the mu-opioid receptor antagonist this compound with Fluorine-18 and Carbon-11 for in vivo PET imaging. The detailed protocols and workflows are intended to assist researchers in utilizing this powerful imaging tool to advance the understanding and development of this compound and other novel therapeutics targeting the opioid system. The successful implementation of these methods will enable non-invasive, quantitative assessment of drug-target engagement and pharmacokinetics in preclinical and potentially clinical settings.

References

Application Notes and Protocols: CP-866087 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CP-866087, a potent and selective mu-opioid receptor antagonist, in primary neuronal cultures. This document outlines the mechanism of action, provides detailed experimental protocols for characterizing its effects, and presents quantitative data from relevant studies on mu-opioid receptor antagonism.

Introduction

This compound is a novel compound identified as a high-affinity antagonist of the mu-opioid receptor (MOR).[1][2][3][4] MORs are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system and are the primary targets for opioids, mediating their analgesic and addictive properties.[5][6] In primary neuronal cultures, the study of MOR antagonists like this compound is crucial for understanding the physiological roles of the endogenous opioid system and for the development of novel therapeutics for neurological disorders, including pain, addiction, and neuroinflammation.[4]

Mechanism of Action

In primary neuronal cultures, this compound is expected to act by competitively binding to mu-opioid receptors, thereby blocking the effects of endogenous opioid peptides and exogenous MOR agonists. The canonical signaling pathway of MOR activation involves:

  • Agonist Binding: Endogenous or exogenous agonists (e.g., DAMGO, morphine) bind to the MOR.

  • G-protein Activation: The receptor couples to inhibitory G-proteins (Gi/o).

  • Downstream Effects: The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channel activity, typically causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[5]

  • Neuronal Inhibition: The overall effect of MOR activation is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to an inhibitory effect on neuronal activity.[5][6]

This compound, as a MOR antagonist, will prevent these downstream effects by occupying the receptor's binding site and preventing agonist-induced signaling.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular MOR_Agonist MOR Agonist (e.g., DAMGO) MOR Mu-Opioid Receptor (MOR) MOR_Agonist->MOR Binds & Activates CP_866087 This compound (Antagonist) CP_866087->MOR Binds & Blocks Gi_protein Gi/o Protein MOR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits GIRK ↑ K+ Conductance (GIRK) Gi_protein->GIRK Activates VGCC ↓ Ca2+ Influx (VGCC) Gi_protein->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition GIRK->Neuronal_Inhibition VGCC->Neuronal_Inhibition

Caption: Signaling pathway of mu-opioid receptor antagonism by this compound.

Data Presentation

The following tables summarize quantitative data for the effects of mu-opioid receptor antagonists in primary neuronal cultures, which can serve as a reference for designing experiments with this compound.

Table 1: Antagonist Concentrations for Reversing Agonist Effects

AntagonistAgonistNeuronal PreparationAntagonist ConcentrationEffectReference
NaloxoneDAGOPrimary rat neostriatal neurons~0.1 µM (EC50)Reversal of DAGO-induced inhibition of adenylyl cyclase[1]
CTOPDAMGORat spinal cord slices1 µMAbolished inhibition of C-fiber-evoked EPSCs[7]
β-funaltrexamineDAMGORat spinal cord slices25 µMAbolished inhibition of C-fiber-evoked EPSCs[7]
CTAPDAMGOMouse rostral solitary nucleus neurons1 µMAbolished all DAMGO responses[8]

Table 2: Effects of Mu-Opioid Receptor Agonists and Antagonists on Neuronal Activity

CompoundNeuronal PreparationEffectConcentrationReference
DAMGORat spinal cord lamina I neuronsMaximum inhibition of C-fiber-evoked EPSCs by 87.1 ± 4.3%10 µM[7]
DAMGORat spinal cord lamina I neuronsMaximum inhibition of Aδ-fiber EPSCs by 62.8 ± 5.2%10 µM[7]
NaltrexonePrimary cortical neurons co-cultured with BV2 microgliaAntagonized glutamate-reduced MAP2 immunoreactivityNot specified[4]
NaltrexonePrimary cortical neurons co-cultured with BV2 microgliaAntagonized glutamate-increased IBA1 immunoreactivityNot specified[4]
DAMGOMouse supraoptic nucleus neuronsDecreased amplitude of evoked EPSCs and IPSCsNot specified[9]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the use of this compound in primary neuronal cultures.

Protocol 1: Determination of IC50 of this compound using a cAMP Assay

This protocol determines the concentration of this compound required to inhibit 50% of the maximal response to a MOR agonist.

Materials:

  • Primary neuronal cultures (e.g., cortical, hippocampal, or striatal neurons)

  • This compound

  • Mu-opioid receptor agonist (e.g., DAMGO)

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Plating: Plate primary neurons in 96-well plates at an appropriate density and culture for the desired number of days in vitro (DIV).

  • Preparation of Reagents: Prepare stock solutions of this compound, DAMGO, and forskolin in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in assay buffer.

  • Antagonist Pre-incubation: Remove the culture medium and replace it with assay buffer containing varying concentrations of this compound. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of DAMGO (typically at its EC80) to the wells, along with forskolin to stimulate adenylyl cyclase. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow IC50 Determination Workflow start Plate Primary Neurons prep Prepare Reagents (this compound, DAMGO, Forskolin) start->prep preincubate Pre-incubate with varying [this compound] prep->preincubate stimulate Stimulate with DAMGO + Forskolin preincubate->stimulate measure Measure Intracellular cAMP stimulate->measure analyze Analyze Data & Determine IC50 measure->analyze

Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Assessment of this compound on Neuronal Viability

This protocol assesses the potential cytotoxic effects of this compound on primary neuronal cultures.

Materials:

  • Primary neuronal cultures

  • This compound

  • Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)

  • Cell culture medium and supplements

  • Multi-well plates

Procedure:

  • Cell Plating and Treatment: Plate primary neurons and treat with a range of concentrations of this compound for various durations (e.g., 24, 48, 72 hours). Include a vehicle control.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to the wells and incubate. Solubilize the formazan (B1609692) crystals and measure absorbance.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase released from damaged cells.

    • Live/Dead Staining: Incubate cells with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) and visualize using fluorescence microscopy.

  • Data Analysis: Quantify cell viability for each concentration of this compound relative to the vehicle control.

Protocol 3: Electrophysiological Analysis of this compound Activity

This protocol uses whole-cell patch-clamp electrophysiology to measure the ability of this compound to block agonist-induced changes in neuronal membrane properties.

Materials:

  • Primary neuronal cultures on coverslips

  • This compound

  • Mu-opioid receptor agonist (e.g., DAMGO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Establish Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron.

  • Baseline Recording: Record baseline membrane potential or holding current.

  • Agonist Application: Perfuse the chamber with aCSF containing a known concentration of DAMGO and record the change in membrane potential or current (e.g., activation of a GIRK current).[10]

  • Washout: Wash out the agonist with aCSF until the membrane properties return to baseline.

  • Antagonist Application: Perfuse the chamber with aCSF containing this compound for a set duration.

  • Co-application: Perfuse with aCSF containing both this compound and DAMGO and record the response. A potent antagonist will block the agonist-induced changes.

  • Data Analysis: Compare the magnitude of the agonist-induced response in the absence and presence of this compound.

cluster_logic Experimental Logic Agonist MOR Agonist (e.g., DAMGO) Neuron Primary Neuron Agonist->Neuron Activates MOR Antagonist This compound Antagonist->Neuron Blocks MOR Effect Neuronal Inhibition (e.g., GIRK activation) Neuron->Effect NoEffect No Change in Neuronal Activity Neuron->NoEffect If Antagonist is present

Caption: Logical relationship of agonist, antagonist, and neuronal response.

Conclusion

This compound is a valuable tool for investigating the mu-opioid receptor system in primary neuronal cultures. The protocols and data presented here provide a framework for researchers to design and execute experiments to elucidate the specific effects and therapeutic potential of this novel MOR antagonist. Careful consideration of cell type, culture conditions, and appropriate outcome measures will be essential for generating robust and reproducible data.

References

Troubleshooting & Optimization

CP-866087 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of CP-866087.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO)[1]. For initial stock solutions, using a high-purity, anhydrous grade of DMSO is recommended to minimize potential degradation.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting strategies:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity.

  • Use a Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of your aqueous buffer with vigorous mixing, then add this intermediate dilution to the final volume.

  • Incorporate Solubilizing Agents: Consider the use of excipients such as cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer to enhance the solubility of this compound.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility.

  • Sonication: Gentle sonication in a bath sonicator can help to break down small precipitates and facilitate dissolution. However, be cautious as prolonged or high-energy sonication can potentially degrade the compound.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q4: Is there any information on the stability of this compound under different conditions?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible results in biological assays. 1. Precipitation of the compound. 2. Degradation of the compound. 3. Adsorption to plasticware. 1. Visually inspect solutions for any signs of precipitation. If observed, refer to the solubility enhancement strategies in the FAQs. 2. Prepare fresh stock solutions and working dilutions immediately before use. Assess compound stability under your specific assay conditions (see Experimental Protocols). 3. Consider using low-adhesion microplates or glassware. Including a small percentage of a non-ionic surfactant in your buffer can sometimes mitigate this issue.
Low or no observed activity of the compound. 1. Poor solubility leading to a lower effective concentration. 2. Compound degradation. 1. Confirm the solubility of this compound in your assay medium. You may need to adjust the formulation or the final concentration. 2. Ensure proper storage and handling of the compound. Run a positive control to confirm the assay is performing as expected.
Formation of unknown peaks in analytical chromatography (e.g., HPLC). Degradation of the compound. This may indicate the formation of degradation products. It is advisable to conduct forced degradation studies to identify potential degradants and develop a stability-indicating analytical method (see Experimental Protocols).

Quantitative Data

Specific experimental solubility and stability data for this compound is limited. The following table summarizes the available information.

Parameter Value Source
Predicted Water Solubility 0.00299 mg/mLDrugBank Online[2]
Solvent for Stock Solution DMSOAOBIOUS[1]

Experimental Protocols

Protocol 1: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a general method to determine the equilibrium solubility of this compound in an aqueous buffer of your choice.

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed, clear container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. It is crucial not to disturb the solid pellet.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.

Protocol 2: General Procedure for Assessing Stability (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions, including:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Degradation: Incubate a solid sample and a solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solid sample and a solution to UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Visualizations

Signaling_Pathway_of_this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CP866087 This compound muOR μ-Opioid Receptor (GPCR) CP866087->muOR Antagonist Binding G_protein Gi/o Protein muOR->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling Cascades PKA->Downstream Phosphorylation Solubility_Troubleshooting_Workflow Start Precipitation Observed During Aqueous Dilution Check_DMSO Optimize Final DMSO Concentration (<0.5%) Start->Check_DMSO Stepwise_Dilution Employ Step-wise Dilution Check_DMSO->Stepwise_Dilution Solubilizing_Agents Incorporate Solubilizing Agents (e.g., Cyclodextrins) Stepwise_Dilution->Solubilizing_Agents pH_Adjustment Adjust pH of Aqueous Buffer Solubilizing_Agents->pH_Adjustment Sonication Apply Gentle Sonication pH_Adjustment->Sonication Re-evaluate Re-evaluate Solubility Sonication->Re-evaluate Re-evaluate->Start Issue Persists Success Proceed with Experiment Re-evaluate->Success Issue Resolved

References

Technical Support Center: Optimizing CP-866087 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of CP-866087 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, potent, and selective mu (µ)-opioid receptor antagonist.[1] Its primary mechanism of action is to block the binding of agonists to the µ-opioid receptor, thereby inhibiting the downstream signaling pathways associated with receptor activation. It has been investigated for its therapeutic potential in conditions such as alcohol abuse and dependence.[1]

Q2: What are the typical in vitro assays used to characterize this compound?

The in vitro characterization of this compound typically involves a combination of binding and functional assays.

  • Receptor Binding Assays: These assays determine the affinity of this compound for the µ-opioid receptor and its selectivity over other opioid receptor subtypes (e.g., delta and kappa). Radioligand binding assays are commonly employed for this purpose.

  • Functional Assays: These assays measure the ability of this compound to inhibit the functional response induced by a µ-opioid receptor agonist. Common functional assays include:

    • GTPγS Binding Assays: Measure the activation of G-proteins, which is an early event in µ-opioid receptor signaling.[1][2]

    • cAMP Assays: Measure the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels upon agonist stimulation, a hallmark of µ-opioid receptor activation.

    • Calcium Flux Assays: Monitor changes in intracellular calcium concentrations, which can be modulated by µ-opioid receptor signaling.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in a suitable solvent, which can then be serially diluted to the desired working concentrations for your experiments.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.

  • Concentration: Prepare a stock solution at a concentration of 10 mM or higher.

  • Storage: Store the stock solution at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Q4: What is a good starting concentration range for this compound in in vitro studies?

The optimal concentration of this compound will depend on the specific assay, cell type, and the concentration of the agonist being used. Based on its high potency, a good starting point for functional assays is in the nanomolar (nM) range. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.

Troubleshooting Guides

Problem 1: No or weak antagonist effect observed.
Possible Cause Troubleshooting Step
Incorrect Concentration: The concentration of this compound may be too low to effectively compete with the agonist.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., from picomolar to micromolar).
Agonist Concentration Too High: A very high concentration of the agonist can overcome the competitive antagonism of this compound.Use an agonist concentration at or near its EC80 (the concentration that produces 80% of its maximal effect) to provide a sufficient window to observe antagonism.
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage conditions (-20°C or -80°C).
Cell Health/Receptor Expression: Low receptor expression levels or poor cell health can lead to a weak signal and make it difficult to detect antagonism.Ensure cells are healthy, within a low passage number, and have adequate µ-opioid receptor expression.
Insufficient Pre-incubation Time: For competitive antagonists, pre-incubation with the antagonist before adding the agonist is crucial.Pre-incubate the cells with this compound for a sufficient period (e.g., 15-30 minutes) before adding the agonist to allow for receptor binding equilibrium.
Problem 2: High background signal or inconsistent results.
Possible Cause Troubleshooting Step
Compound Precipitation: this compound may precipitate in the culture medium at higher concentrations.Visually inspect the wells for any signs of precipitation. If observed, reduce the final concentration of this compound or the percentage of DMSO in the final assay volume.
Solvent Effects: The solvent (e.g., DMSO) used to dissolve this compound may have effects on the cells or the assay at high concentrations.Ensure the final concentration of the solvent in the assay is low (typically ≤ 0.5%) and include a vehicle control (media with the same concentration of solvent) in your experiments.
Assay Variability: Inconsistent pipetting, cell seeding, or reagent addition can lead to variability.Ensure proper mixing of all solutions and use calibrated pipettes. Automate liquid handling steps if possible for high-throughput assays.
Cell Culture Inconsistency: Variations in cell passage number, confluency, or culture conditions can affect results.Maintain consistent cell culture practices and use cells within a defined passage number range.
Problem 3: Potential off-target effects.
Possible Cause Troubleshooting Step
Interaction with other receptors or channels: At higher concentrations, this compound may interact with other molecular targets.Review the literature for known off-target effects of this compound. A study has shown appreciable affinity in a 3H-dofetilide binding assay, suggesting potential interaction with the hERG potassium channel.[1] Consider performing counter-screening assays against relevant off-targets if unexpected effects are observed.
Cytotoxicity: High concentrations of this compound may induce cytotoxicity, leading to confounding results in functional assays.Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration range at which this compound is not toxic to your cells.

Data Presentation

Table 1: In Vitro Binding Affinities of this compound

Receptor SubtypeBinding Affinity (Ki, nM)
Mu (µ) Opioid Receptor0.5
Kappa (κ) Opioid Receptor60
Delta (δ) Opioid Receptor108

Data extracted from a study by Butler et al. (2011).[1]

Experimental Protocols

Protocol 1: GTPγS Binding Assay

This protocol is a general guideline for a GTPγS binding assay to measure the antagonist activity of this compound.

Materials:

  • Cell membranes expressing the µ-opioid receptor

  • This compound

  • µ-opioid receptor agonist (e.g., DAMGO)

  • [35S]GTPγS

  • GDP

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Scintillation cocktail

  • Filter plates and vacuum manifold

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the µ-opioid receptor.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Cell membranes

    • Varying concentrations of this compound or vehicle control.

    • GDP (to a final concentration of 10-30 µM).

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.

  • Agonist Addition: Add the µ-opioid receptor agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Initiate Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination: Stop the reaction by rapid filtration through filter plates using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the inhibitory effect of this compound on agonist-stimulated [35S]GTPγS binding and calculate the IC50.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->MOR Binds & Activates CP866087 This compound CP866087->MOR Binds & Blocks ATP ATP ATP->AC Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream Modulates

Caption: Signaling pathway of the µ-opioid receptor and the antagonistic action of this compound.

Experimental_Workflow start Start prepare_cells Prepare Cells Expressing µ-Opioid Receptor start->prepare_cells prepare_solutions Prepare this compound and Agonist Solutions start->prepare_solutions pre_incubation Pre-incubate Cells with this compound prepare_cells->pre_incubation prepare_solutions->pre_incubation add_agonist Add Agonist pre_incubation->add_agonist assay Perform Functional Assay (e.g., GTPγS, cAMP) add_agonist->assay data_analysis Analyze Data (Calculate IC50) assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the antagonist activity of this compound.

Troubleshooting_Tree start No/Weak Antagonist Effect check_concentration Is this compound Concentration Optimal? start->check_concentration dose_response Perform Dose-Response check_concentration->dose_response No check_agonist Is Agonist Concentration Too High? check_concentration->check_agonist Yes end Re-run Experiment dose_response->end lower_agonist Lower Agonist Concentration check_agonist->lower_agonist Yes check_compound Is Compound Stable? check_agonist->check_compound No lower_agonist->end fresh_stock Prepare Fresh Stock check_compound->fresh_stock No check_cells Are Cells Healthy? check_compound->check_cells Yes fresh_stock->end optimize_cells Optimize Cell Culture check_cells->optimize_cells No check_cells->end Yes optimize_cells->end

Caption: Troubleshooting decision tree for a lack of antagonist effect.

References

Technical Support Center: In Vivo Experiments with CP-866087

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting in vivo experiments involving the mu-opioid receptor antagonist, CP-866087. The following information is structured to address common challenges in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visualizations to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation & Administration

Q1: My this compound formulation appears cloudy or precipitates. What are the potential causes and solutions?

A1: Poor aqueous solubility is a common challenge with many small molecule inhibitors. Precipitation can lead to inconsistent dosing and diminished bioavailability.

  • Troubleshooting Steps:

    • Verify Solubility: Initially, confirm the solubility of this compound in your chosen vehicle. If this information is not available from the supplier, it is advisable to perform empirical solubility tests with small quantities of the compound.

    • Formulation Optimization: For compounds with low water solubility, various formulation strategies can be employed to improve solubility and stability. The table below outlines several common approaches.

    • Particle Size Reduction: The dissolution rate of a compound can often be enhanced by reducing its particle size, which increases the surface area. Techniques such as micronization can be beneficial.

Table 1: Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Utilizing a water-miscible organic solvent (e.g., DMSO, PEG300, ethanol) to dissolve the compound before further dilution in an aqueous vehicle.Simple to prepare; can significantly increase solubility.High concentrations of organic solvents can be toxic to animals.
Surfactants Employing surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug, increasing its apparent solubility.Can formulate highly insoluble compounds; may improve absorption.Potential for toxicity at higher concentrations; can affect drug metabolism.
Cyclodextrins Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes with the drug, enhancing its solubility.Generally well-tolerated; can improve stability.May alter the pharmacokinetic profile; complex formation is drug-specific.
Lipid-based Formulations Dissolving the compound in oils or lipids, often with surfactants and co-solvents, to form emulsions or self-emulsifying drug delivery systems (SEDDS).Can enhance oral bioavailability for lipophilic drugs.More complex to formulate and characterize.

Q2: I am observing inconsistent results in my animal studies after oral gavage of this compound. What could be the issue?

A2: Inconsistent results following oral gavage can stem from several factors related to the procedure itself or the formulation.

  • Troubleshooting Steps:

    • Gavage Technique: Improper gavage technique can lead to incorrect dosing, aspiration into the lungs, or esophageal injury, all of which can affect animal health and data variability. Ensure all personnel are thoroughly trained in proper restraint and gavage procedures. Use appropriate gavage needle size and type (flexible-tipped needles are often recommended to minimize injury).[1][2][3][4]

    • Formulation Stability: Ensure your formulation is stable throughout the duration of the experiment. Some formulations may precipitate or separate over time. It is recommended to prepare fresh formulations daily or assess their stability under storage conditions.

    • Dose Volume: The volume administered should be appropriate for the size of the animal to avoid gastric distress. For mice, a typical oral gavage volume is around 10 mL/kg.[3]

    • Animal Stress: Excessive handling and stress can influence physiological responses and behavior. Acclimate animals to handling prior to the experiment to minimize stress-induced variability.[5]

Animal Model & Experimental Design

Q3: What are appropriate animal models to study the effect of this compound on alcohol consumption?

A3: Several well-established rodent models are available to assess the impact of pharmacological agents on alcohol consumption. The choice of model depends on the specific research question.

  • Two-Bottle Choice (TBC): This is a voluntary consumption model where animals have concurrent access to two bottles, one containing an alcohol solution and the other water. It is useful for assessing preference and overall consumption in a non-stressed environment. The intermittent access variation of this model can lead to escalated, binge-like drinking.

  • Drinking in the Dark (DID): This model induces high levels of voluntary alcohol consumption by providing access to alcohol for a limited period during the dark cycle, when rodents are most active. This paradigm is often used to model binge drinking.

  • Operant Self-Administration: In this model, animals are trained to perform a task (e.g., press a lever) to receive an alcohol reward. This allows for the study of the reinforcing properties of alcohol and the motivation to seek it.

Q4: My results show high variability between individual animals. How can I reduce this?

A4: High inter-animal variability is a common challenge in behavioral studies.

  • Troubleshooting Steps:

    • Acclimation: Ensure all animals are properly acclimated to the housing conditions, handling, and experimental procedures before the study begins.

    • Baseline Measurements: Establish stable baseline measurements (e.g., alcohol consumption) for each animal before administering the test compound. This allows for within-subject comparisons, which can reduce variability.

    • Group Allocation: When assigning animals to treatment groups, ensure they are balanced based on baseline measurements to avoid pre-existing differences between groups.

    • Environmental Control: Maintain consistent environmental conditions (e.g., light/dark cycle, temperature, noise levels) as these can influence animal behavior.

    • Genetic Background: Be aware that the genetic background of the rodent strain can significantly impact alcohol preference and consumption. For example, C57BL/6J mice are known to voluntarily consume significant amounts of alcohol.

Data Interpretation

Q5: I am not observing the expected antagonist effect of this compound. What should I consider?

A5: A lack of antagonist effect could be due to several factors, from the compound itself to the experimental design.

  • Troubleshooting Steps:

    • Dose Selection: The selected dose of this compound may be too low to achieve sufficient receptor occupancy to produce an antagonist effect. A dose-response study is recommended to determine the optimal dose.

    • Pharmacokinetics: Consider the pharmacokinetic profile of this compound. The timing of administration relative to the behavioral test is critical. The compound needs to be administered such that its peak concentration coincides with the period of alcohol access or the behavioral test.

    • Agonist Challenge: In some experimental designs, an opioid agonist is used to induce a response that is then blocked by the antagonist. Ensure the agonist is administered at an appropriate dose and time to elicit a clear and measurable effect.

    • Off-Target Effects: While this compound is described as a selective mu-opioid receptor antagonist, consider the possibility of off-target effects that might confound the results.

    • Positive Control: Include a well-characterized mu-opioid receptor antagonist (e.g., naltrexone) as a positive control to validate the experimental model and procedures.

Quantitative Data

Due to the proprietary nature of this compound, detailed preclinical pharmacokinetic data is not publicly available. The following table provides a representative example of pharmacokinetic parameters for a hypothetical small molecule mu-opioid antagonist administered orally to rats. This is for illustrative purposes only.

Table 2: Representative Preclinical Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterUnitValueDescription
Tmax h1.5Time to reach maximum plasma concentration.
Cmax ng/mL850Maximum observed plasma concentration.
AUC0-t ng*h/mL4200Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
t1/2 h3.8Elimination half-life.
F (%) %45Oral bioavailability.

Experimental Protocols

Protocol 1: Intermittent Access Two-Bottle Choice Model in Mice

This protocol is adapted from established methods to assess the effect of a mu-opioid antagonist on voluntary, binge-like alcohol consumption.

  • Animal Housing: Individually house C57BL/6J mice to allow for accurate measurement of fluid consumption.

  • Acclimation: Allow mice to acclimate to the single housing for at least one week with ad libitum access to food and water.

  • Intermittent Alcohol Access:

    • On Mondays, Wednesdays, and Fridays, provide mice with two drinking bottles: one containing 20% (v/v) ethanol (B145695) and the other containing water.

    • On Tuesdays, Thursdays, Saturdays, and Sundays, provide two bottles of water.

    • Alternate the position of the ethanol bottle in each session to prevent side preference.

    • Continue this schedule for 4-6 weeks to establish stable, escalated alcohol intake.

  • Baseline Measurement: During the last week of the intermittent access period, measure the 24-hour ethanol and water intake to establish a stable baseline for each mouse.

  • Drug Administration:

    • Randomly assign mice to treatment groups (e.g., vehicle, this compound at various doses).

    • Administer the assigned treatment (e.g., via oral gavage) at a predetermined time before the start of an alcohol access session (e.g., 30-60 minutes prior).

  • Data Collection:

    • Measure the volume of ethanol and water consumed over the 24-hour access period.

    • Calculate ethanol intake in g/kg of body weight.

    • Calculate the preference ratio (volume of ethanol consumed / total volume of fluid consumed).

  • Data Analysis: Compare the ethanol intake and preference between the vehicle and this compound treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

Signaling Pathways and Experimental Workflows

mu_opioid_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates Opioid_Agonist Opioid Agonist (e.g., Endorphin) Opioid_Agonist->MOR Activates CP866087 This compound (Antagonist) CP866087->MOR Blocks AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Activity Ion_Channels->Neuronal_Activity

Caption: Mu-opioid receptor signaling pathway and the antagonistic action of this compound.

experimental_workflow start Start acclimation Animal Acclimation (1 week) start->acclimation baseline Establish Baseline Alcohol Consumption (e.g., Two-Bottle Choice) acclimation->baseline grouping Group Assignment (Balanced by Baseline) baseline->grouping treatment Treatment Administration (Vehicle or this compound) grouping->treatment behavioral_test Behavioral Testing (e.g., Alcohol Consumption) treatment->behavioral_test data_collection Data Collection (Intake, Preference) behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo testing of this compound.

troubleshooting_tree start Inconsistent or Unexpected In Vivo Results issue_type What is the nature of the issue? start->issue_type formulation_issue Formulation Issues (Precipitation, Cloudiness) issue_type->formulation_issue Formulation animal_variability High Animal-to-Animal Variability issue_type->animal_variability Variability no_effect No Observed Antagonist Effect issue_type->no_effect Efficacy check_solubility Check Solubility & pH formulation_issue->check_solubility check_acclimation Verify Acclimation Period animal_variability->check_acclimation check_dose Review Dose & Timing no_effect->check_dose optimize_formulation Optimize Formulation (Co-solvents, Surfactants) check_solubility->optimize_formulation check_gavage Review Gavage Technique optimize_formulation->check_gavage check_baseline Ensure Stable Baseline check_acclimation->check_baseline balance_groups Balance Groups check_baseline->balance_groups check_pk Consider Pharmacokinetics check_dose->check_pk positive_control Run Positive Control (e.g., Naltrexone) check_pk->positive_control

Caption: Troubleshooting decision tree for common in vivo experimental issues.

References

Technical Support Center: Overcoming Poor Brain Penetrance of CP-866087

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor brain penetrance of CP-866087, a potent mu-opioid receptor antagonist.

I. Understanding the Challenge: Physicochemical Properties of this compound

The inherent physicochemical properties of a compound are primary determinants of its ability to cross the blood-brain barrier (BBB). For this compound, several of these properties may contribute to its limited central nervous system (CNS) exposure.

Table 1: Physicochemical Properties of this compound and Their Implications for Brain Penetrance

PropertyValueImplication for Brain Penetrance
Molecular Weight (MW) 426.57 g/mol While below the general guideline of <500 g/mol for CNS drugs, it is on the higher side, which can hinder passive diffusion across the BBB.
cLogP (Calculated) ~3.5 - 4.5This value falls within a range that can be a double-edged sword. While sufficient lipophilicity is needed to traverse the lipid membranes of the BBB, high lipophilicity can increase binding to plasma proteins and also make the compound a better substrate for efflux transporters like P-glycoprotein.
Topological Polar Surface Area (TPSA) ~70 - 90 ŲA TPSA in this range is generally considered favorable for BBB penetration (ideally <90 Ų). However, even with a favorable TPSA, other factors can limit brain uptake.
Hydrogen Bond Donors 2A low number of hydrogen bond donors is favorable for crossing the BBB.
Hydrogen Bond Acceptors 4A moderate number of hydrogen bond acceptors; higher numbers can impede BBB penetration.
P-glycoprotein (P-gp) Efflux Predicted SubstrateAs with many opioid receptor antagonists, this compound is likely a substrate for the P-gp efflux pump, a key mechanism that actively removes xenobiotics from the brain.

II. Troubleshooting & FAQs

This section addresses common questions and experimental issues encountered when attempting to deliver this compound to the CNS.

Q1: My in vivo experiments show low brain concentrations of this compound despite achieving high plasma levels. What is the likely cause?

A1: The most probable cause is that this compound is being actively removed from the brain by efflux transporters at the blood-brain barrier, most notably P-glycoprotein (P-gp). Many opioid receptor antagonists are known substrates for P-gp. This active efflux prevents the compound from accumulating in the CNS, even with high systemic concentrations.

Q2: How can I experimentally confirm if this compound is a P-glycoprotein substrate?

A2: An in vitro transwell assay using a cell line that overexpresses P-gp, such as MDR1-MDCK cells, is the standard method. By comparing the bidirectional transport of this compound across a monolayer of these cells, you can determine the efflux ratio. An efflux ratio significantly greater than 2 is a strong indicator that the compound is a P-gp substrate.

Q3: What are the primary strategies I can employ to increase the brain concentration of this compound?

A3: There are three main experimental approaches to consider:

  • Co-administration with a P-gp Inhibitor: This is often the most direct initial approach. Inhibiting the P-gp pump will reduce the efflux of this compound from the brain.

  • Formulation in a Nanoparticle Carrier: Encapsulating this compound in nanoparticles can mask it from P-gp and facilitate its transport across the BBB.

  • Prodrug Approach: Chemical modification of this compound into a more lipophilic and less P-gp-susceptible prodrug that is metabolically cleaved to the active compound within the CNS.

Q4: I want to try co-administering a P-gp inhibitor. Which one should I choose and what is a typical starting dose?

A4: Several P-gp inhibitors are available for preclinical research. Tariquidar and Elacridar are potent and specific inhibitors. A common starting point for in vivo studies in rodents is a dose of 1-10 mg/kg administered shortly before or concurrently with this compound. It is crucial to perform dose-response experiments to find the optimal concentration that maximizes brain penetrance without causing toxicity.

Table 2: Common P-gp Inhibitors for Preclinical Research

P-gp InhibitorTypical In Vivo Dose (Rodent)Notes
Tariquidar 1 - 10 mg/kgPotent and specific.
Elacridar (GF120918) 5 - 15 mg/kgAlso a potent inhibitor.
Verapamil 10 - 20 mg/kgLess specific, can have cardiovascular effects.
Cyclosporin A 10 - 20 mg/kgAlso an immunosuppressant.

Q5: What type of nanoparticle formulation would be most suitable for this compound?

A5: Given the physicochemical properties of this compound, both polymeric nanoparticles (e.g., PLGA) and lipid-based nanoparticles (e.g., solid lipid nanoparticles or liposomes) are viable options. Polymeric nanoparticles can offer sustained release, while lipid-based systems are often well-tolerated. The choice will depend on the desired release kinetics and the specific experimental context.

III. Experimental Protocols & Methodologies

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (MDR1-MDCK Transwell Assay)

This protocol is designed to determine if this compound is a substrate for the P-gp efflux pump.

Materials:

  • MDR1-MDCK cell line

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound

  • P-gp inhibitor (e.g., Tariquidar) as a positive control

  • Lucifer yellow (for monolayer integrity check)

  • Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed MDR1-MDCK cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer yellow permeability assay; low permeability of Lucifer yellow indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Add this compound to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Quantify the concentration of this compound in the collected samples.

  • Permeability Assay (Basolateral to Apical):

    • Add this compound to the basolateral (donor) chamber.

    • At the same specified time points, collect samples from the apical (receiver) chamber.

    • Quantify the concentration of this compound.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A).

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests active efflux.

Protocol 2: Formulation of this compound in PLGA Nanoparticles (Solvent Evaporation Method)

This protocol provides a general method for encapsulating a hydrophobic small molecule like this compound into polymeric nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

  • Homogenizer or sonicator

Methodology:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (typically 1-5% w/v).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or probe sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for storage and later reconstitution.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

IV. Visualizations

G cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain CP_plasma This compound (in plasma) endothelial_cell Endothelial Cell CP_plasma->endothelial_cell Passive Diffusion pgp P-glycoprotein (Efflux Pump) CP_brain This compound (in brain) endothelial_cell->CP_brain Entry to Brain pgp->CP_plasma Active Efflux mu_receptor Mu-Opioid Receptor CP_brain->mu_receptor Target Binding

Caption: Signaling pathway of this compound at the blood-brain barrier.

Caption: Troubleshooting workflow for poor brain penetrance of this compound.

CP-866087 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding specific off-target effects of CP-866,087 in cellular assays is not extensively available in publicly accessible scientific literature. This technical support guide is based on the known pharmacology of CP-866,087 as a potent and selective mu-opioid receptor antagonist and general principles of pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CP-866,087?

CP-866,087 is a novel, potent, and selective mu-opioid receptor antagonist.[1][2] Its primary mechanism of action is to bind to the mu-opioid receptor and block the effects of endogenous and exogenous opioids.

Q2: Are there any known off-target effects of CP-866,087 documented in cellular assays?

Based on available information, specific studies detailing a broad off-target profile of CP-866,087 in various cellular assays (e.g., kinase panels, receptor binding assays beyond opioid receptors) are not readily found in the public domain. The primary characterization of this compound has focused on its high selectivity for the mu-opioid receptor over kappa and delta opioid receptors.[1]

Q3: A researcher in our lab is observing unexpected cellular phenotypes after treatment with CP-866,087. What could be the potential causes?

While specific off-target effects are not documented, unexpected cellular phenotypes could arise from several factors:

  • Mu-Opioid Receptor-Mediated Effects in the Specific Cell Line: The observed phenotype might be a genuine consequence of mu-opioid receptor antagonism in the specific cellular context being studied. The expression and signaling of mu-opioid receptors can vary significantly between cell types.

  • Compound Purity and Lot-to-Lot Variability: Impurities in the compound batch could have their own biological activities. It is crucial to use a highly purified and well-characterized batch of CP-866,087.

  • Experimental Conditions: Factors such as solvent effects (e.g., DMSO concentration), incubation time, and compound stability in culture media can influence cellular responses.

  • Undocumented Off-Target Interactions: Although not reported, it is theoretically possible that at certain concentrations, CP-866,087 may interact with other cellular targets.

Troubleshooting Unexplained Cellular Effects

If you are observing unexpected results in your cellular assays with CP-866,087, consider the following troubleshooting steps.

Experimental Workflow for Troubleshooting

Caption: A logical workflow for troubleshooting unexpected cellular effects of CP-866,087.

Detailed Methodologies

1. Verification of Mu-Opioid Receptor Expression

  • Objective: To confirm that the cell line used in the assay expresses the primary target of CP-866,087.

  • Protocol (Example: Western Blot):

    • Prepare cell lysates from both your experimental cell line and a known positive control cell line (e.g., SH-SY5Y).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a validated primary antibody against the mu-opioid receptor overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop with an ECL substrate and image the blot.

    • A band at the correct molecular weight for the mu-opioid receptor in your cell line confirms expression.

2. Dose-Response and Agonist Rescue Experiments

  • Objective: To determine if the observed effect is consistent with the known pharmacology of a receptor antagonist.

  • Protocol:

    • Dose-Response: Treat cells with a range of CP-866,087 concentrations (e.g., from 1 nM to 10 µM) to see if the magnitude of the phenotype correlates with the concentration.

    • Agonist Rescue: Co-treat cells with a fixed concentration of CP-866,087 and a potent mu-opioid agonist (e.g., DAMGO). If the effect of CP-866,087 is on-target, the agonist should be able to reverse or "rescue" the phenotype.

Data Summary: Selectivity Profile of CP-866,087

While a broad off-target profile is not available, the selectivity for opioid receptors has been characterized.

ReceptorBinding Affinity (Ki, nM)Functional Assay (GTPγS)
Mu-Opioid~5 nMPotent Antagonist
Delta-Opioid~112 nMLower Affinity
Kappa-Opioid~56 nMLower Affinity

Note: The exact values can vary between different studies and assay conditions. The data presented here is a representative summary from available literature.[1]

Signaling Pathway: Mu-Opioid Receptor Antagonism

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Opioid Opioid Agonist (e.g., Endorphin, Morphine) Opioid->MOR Binds & Activates CP866087 CP-866,087 CP866087->MOR Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Simplified signaling pathway of mu-opioid receptor antagonism by CP-866,087.

This guide provides a starting point for researchers working with CP-866,087. Given the limited public data on its off-target effects, careful experimental design and control experiments are essential to accurately interpret cellular assay results.

References

Improving the signal-to-noise ratio in CP-866087 binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers utilizing CP-866087 in binding assays. The primary focus is on improving the signal-to-noise ratio in Scintillation Proximity Assays (SPA), a common platform for studying ligand-receptor interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a potent and selective mu-opioid receptor antagonist.[1][2] Its primary molecular target is the mu-opioid receptor, a G protein-coupled receptor (GPCR) involved in a variety of physiological processes.

Q2: Which assay format is recommended for high-throughput screening of compounds like this compound?

For high-throughput screening (HTS) of small molecules binding to GPCRs, Scintillation Proximity Assay (SPA) is a highly suitable format.[3] SPA is a homogeneous "mix and measure" assay that does not require a separation step to distinguish bound from free radioligand, making it efficient for screening large compound libraries.[4]

Q3: How does a Scintillation Proximity Assay (SPA) work?

In an SPA for a receptor binding assay, the receptor of interest is immobilized onto SPA beads.[5] When a radiolabeled ligand (e.g., [³H]-CP-866087) binds to the receptor, it is brought into close enough proximity to the scintillant embedded in the bead to excite it, generating a light signal that can be detected. Unbound radioligand in the solution is too far away to cause a signal, eliminating the need for a wash step.[4]

cluster_0 SPA Bead with Receptor cluster_1 Radioligand Interaction SPA_Bead SPA Bead (Scintillant) Radioligand_Bound Radioligand (Bound) Receptor Receptor Receptor->SPA_Bead Immobilized Radioligand_Bound->Receptor Binds Signal Light Signal Radioligand_Bound->Signal Generates Radioligand_Free Radioligand (Free) No_Signal No Signal Radioligand_Free->No_Signal Generates

Principle of Scintillation Proximity Assay (SPA).

Troubleshooting Guides

A low signal-to-noise ratio in binding assays is a common challenge that can arise from either a weak specific binding signal or high non-specific binding (noise). The following guides provide a systematic approach to troubleshooting and optimizing your this compound binding assays.

Scenario 1: Low or No Specific Binding Signal

A weak or absent signal for specific binding can prevent accurate determination of binding affinity.

Question: My specific binding signal is very low. What are the potential causes and how can I fix it?

Answer: Low specific binding can stem from several factors related to reagent quality, concentration, and assay conditions. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for Low Signal

Start Low Specific Signal Check_Receptor Verify Receptor Activity - Check storage conditions - Avoid multiple freeze-thaw cycles - Titrate receptor concentration Start->Check_Receptor Check_Radioligand Verify Radioligand Integrity - Check expiration date - Ensure proper storage - Titrate radioligand concentration Check_Receptor->Check_Radioligand Optimize_Conditions Optimize Assay Conditions - Determine optimal incubation time - Check buffer composition (pH, ions) - Confirm incubation temperature Check_Radioligand->Optimize_Conditions Check_Beads Optimize SPA Bead Concentration - Titrate bead amount - Ensure proper bead-receptor coupling Optimize_Conditions->Check_Beads End Signal Improved Check_Beads->End

Workflow for troubleshooting low specific binding signal.

Detailed Solutions:

  • Inactive Receptor Preparation: The mu-opioid receptors in your membrane preparation may have degraded. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. It is crucial to titrate the receptor concentration to find the optimal amount that yields a robust signal.[6]

  • Degraded Radioligand: Verify that the radiolabeled this compound has not expired and has been stored according to the manufacturer's instructions to prevent degradation.[6]

  • Suboptimal Reagent Concentrations:

    • Radioligand: The concentration of the radioligand should ideally be at or below its dissociation constant (Kd) for competition assays to ensure sensitive detection of competitor binding.[7] For saturation binding experiments, a range of concentrations is necessary.

    • Receptor: An insufficient amount of receptor will lead to a low signal. Perform a receptor titration to determine the concentration that gives an optimal signal window.[6]

    • SPA Beads: The amount of SPA beads should be optimized to ensure all receptors are captured without introducing excessive background noise.[5][8]

  • Inappropriate Assay Conditions:

    • Incubation Time: The binding reaction must reach equilibrium.[9] To determine the optimal incubation time, perform a time-course experiment, measuring specific binding at various time points until a plateau is reached.[10]

    • Buffer Composition: The pH, ionic strength, and presence of specific ions can significantly impact receptor conformation and binding. A common starting buffer is 50 mM Tris-HCl, but this may require optimization.[4]

Scenario 2: High Non-Specific Binding (NSB)

Excessive non-specific binding can mask the specific signal, leading to a poor signal-to-noise ratio.

Question: I'm observing very high background counts in my assay. How can I reduce non-specific binding?

Answer: High non-specific binding (NSB) occurs when the radioligand binds to components other than the target receptor, such as the assay plate, filters, or the SPA beads themselves. Here are several strategies to minimize NSB:

Strategies to Reduce High Non-Specific Binding

StrategyDescriptionRationale
Optimize Radioligand Concentration Use the radioligand at a concentration at or below its Kd.Higher concentrations increase the likelihood of binding to low-affinity, non-specific sites.[10]
Adjust Buffer Composition Include blocking agents like Bovine Serum Albumin (BSA) (0.1-1%).[11][12][13] Increase the salt concentration (e.g., NaCl up to 500 mM).[12][13][14]BSA can block non-specific binding sites on the assay plate and beads.[11][12][13] Increased ionic strength can disrupt electrostatic interactions that contribute to NSB.[11][12]
Select an Appropriate Competitor For defining NSB, use a high concentration of a structurally different, high-affinity unlabeled ligand.This ensures that only specific binding of the radioligand is displaced.
Optimize SPA Bead Type and Concentration Test different types of SPA beads (e.g., PVT vs. Ysi). Titrate the bead concentration to find the lowest amount that still provides a good signal.Different bead matrices have different non-specific binding characteristics. Excess beads can contribute to higher background.
Pre-treat Filter Plates (for filtration assays) Soak filter plates in a solution like 0.3-0.5% polyethyleneimine (PEI).PEI reduces the binding of positively charged radioligands to the negatively charged glass fiber filters.[6]
Scenario 3: High Variability Between Replicates

Inconsistent results between replicate wells compromise the reliability and reproducibility of the assay.

Question: There is significant variation in the signal between my replicate wells. What are the common causes and solutions?

Answer: High variability often points to inconsistencies in assay setup and execution.

Common Causes and Solutions for High Variability

CauseSolution
Pipetting Errors Ensure pipettes are properly calibrated. Use consistent pipetting technique (e.g., speed, angle, tip immersion). For viscous solutions, consider reverse pipetting. Prepare a master mix of reagents.[15]
Inhomogeneous Membrane/Bead Suspension Thoroughly vortex or mix the membrane preparation and SPA bead suspension before aliquoting to ensure a uniform concentration in each well.[6]
Edge Effects In 96-well plates, wells on the perimeter are more prone to evaporation, which can alter reagent concentrations. To mitigate this, avoid using the outer wells for samples and instead fill them with buffer or media.[15][16][17] Using a plate sealer can also reduce evaporation.[16]
Inconsistent Incubation Times Stagger the addition of reagents to ensure each well incubates for the same duration. Use a multichannel pipette for simultaneous reagent addition.[10]
Temperature Fluctuations Ensure the incubator or water bath maintains a stable and uniform temperature.[10]

Experimental Protocols

The following is a generalized protocol for a Scintillation Proximity Assay to determine the binding affinity of this compound for the mu-opioid receptor. Note: This is a template and requires optimization for your specific reagents and equipment.

Protocol: [³H]-CP-866087 Saturation Binding SPA

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound.

Materials:

  • Membrane Preparation: Cell membranes expressing the human mu-opioid receptor.

  • Radioligand: [³H]-CP-866087.

  • Unlabeled Ligand: A high-affinity, structurally distinct mu-opioid receptor antagonist (e.g., naloxone) for determining non-specific binding.

  • SPA Beads: Wheat germ agglutinin (WGA)-coated PVT SPA beads.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer (for filtration assay comparison): Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Microplate: White, low-binding surface.

  • Scintillation Counter: Capable of reading 96-well plates.

Assay Workflow

Step1 1. Prepare Reagents - Dilute radioligand serially - Prepare unlabeled ligand for NSB - Prepare membrane-bead slurry Step2 2. Set Up Assay Plate - Add buffer/unlabeled ligand - Add radioligand dilutions - Add membrane-bead slurry Step1->Step2 Step3 3. Incubate - Seal plate - Incubate at room temperature with gentle agitation - Allow beads to settle Step2->Step3 Step4 4. Read Plate - Count in a microplate scintillation counter Step3->Step4 Step5 5. Analyze Data - Subtract NSB from Total Binding - Plot Specific Binding vs. Radioligand Concentration - Determine Kd and Bmax Step4->Step5

References

Addressing variability in behavioral studies with CP-866087

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in behavioral studies using CP-866087, a potent and selective mu-opioid receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the mu-opioid receptor. Its primary mechanism of action is to block the binding of endogenous and exogenous opioids to this receptor, thereby inhibiting the downstream signaling pathways typically activated by mu-opioid agonists.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Endogenous Opioid Endogenous Opioid Mu-Opioid Receptor Mu-Opioid Receptor Endogenous Opioid->Mu-Opioid Receptor Binds & Activates This compound This compound This compound->Mu-Opioid Receptor Binds & Blocks G-Protein G-Protein Mu-Opioid Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Reduced Neuronal Excitability Reduced Neuronal Excitability cAMP->Reduced Neuronal Excitability

Caption: Mechanism of action of this compound.

Q2: What are the potential sources of variability when using this compound in behavioral studies?

Variability in behavioral studies with this compound can arise from several factors, including:

  • Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion between species, strains, and individual animals.

  • Dose Selection: Inappropriate dose selection can lead to either no effect or off-target effects.

  • Drug Formulation and Administration: Issues with solubility, vehicle choice, and administration route can affect drug exposure.

  • Animal-related Factors: The species, strain, sex, age, and baseline health of the animals can all influence behavioral outcomes.

  • Environmental and Procedural Factors: Inconsistencies in housing, handling, and the experimental environment can introduce significant variability.

Q3: How should I prepare and store this compound solutions?

Troubleshooting Guides

Problem 1: Inconsistent or No Behavioral Effect Observed

If you are observing high variability or a lack of a clear behavioral effect with this compound, consider the following troubleshooting steps:

Start Start Inconsistent/No Effect Inconsistent/No Effect Start->Inconsistent/No Effect Verify Dose Verify Dose Inconsistent/No Effect->Verify Dose Step 1 Check Formulation Check Formulation Verify Dose->Check Formulation Step 2 Assess PK/PD Assess PK/PD Check Formulation->Assess PK/PD Step 3 Evaluate Animal Model Evaluate Animal Model Assess PK/PD->Evaluate Animal Model Step 4 Standardize Protocol Standardize Protocol Evaluate Animal Model->Standardize Protocol Step 5 Outcome Outcome Standardize Protocol->Outcome Resolved

Caption: Troubleshooting workflow for inconsistent results.

Step 1: Verify Dose-Response Relationship

  • Action: Conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal model. A clinical study in humans with doses of 1, 3, and 10 mg did not show a clear dose-dependent effect, highlighting the importance of establishing this in your preclinical model.[1]

  • Rationale: The effective dose can vary significantly between different behavioral assays and animal species.

Parameter Recommendation
Dose Range Start with a wide range of doses (e.g., 0.1, 1, 10, 30 mg/kg)
Route Intraperitoneal (IP) or subcutaneous (SC) are common starting points
N per group Minimum of 8-10 animals to ensure statistical power

Step 2: Check Drug Formulation and Administration

  • Action: Ensure this compound is fully dissolved in the chosen vehicle. If solubility is an issue, consider alternative vehicles. Verify the accuracy of your administration technique.

  • Rationale: Poor solubility or inconsistent administration can lead to variable drug exposure.

Vehicle Considerations
Saline Check for precipitation.
DMSO/Saline Use the lowest possible concentration of DMSO.
Tween 80/Saline Can improve solubility but may have its own behavioral effects.

Step 3: Assess Pharmacokinetics and Pharmacodynamics (PK/PD)

  • Action: If possible, conduct a basic pharmacokinetic study to correlate plasma and brain concentrations of this compound with the observed behavioral effects.

  • Rationale: The time to peak concentration (Tmax) will inform the optimal pre-treatment time for your behavioral experiments.

Experimental Protocol: Basic Pharmacokinetic Study

  • Animals: Use the same species, strain, and sex as in your behavioral study.

  • Dosing: Administer a single dose of this compound via the intended route of administration.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 15, 30, 60, 120, 240 minutes) post-administration.

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameters to Determine: Tmax, Cmax (peak concentration), and half-life (t1/2).

Day -7to -1 Habituation Day 0 This compound or Vehicle Administration Day -7to -1->Day 0 Time0+X min Behavioral Testing (Based on Tmax) Day 0->Time0+X min Post-test Data Analysis Time0+X min->Post-test

Caption: General experimental workflow.
Problem 2: Unexpected or Off-Target Behavioral Effects

If you observe behavioral effects that are not consistent with mu-opioid receptor antagonism, consider the following:

Step 1: Evaluate Potential for Off-Target Binding

  • Action: Review the literature for any known off-target effects of this compound or other selective mu-opioid antagonists.

  • Rationale: While this compound is reported to be selective, high doses may lead to interactions with other receptors or biological targets.

Step 2: Control for Vehicle Effects

  • Action: Always include a vehicle-only control group in your experimental design.

  • Rationale: The vehicle itself can sometimes produce behavioral effects that might be misinterpreted as a drug effect.

Step 3: Consider the Behavioral History of the Animals

  • Action: Ensure that animals are naive to other drugs and that their prior experimental history is known and consistent across groups.

  • Rationale: Previous drug exposure or stressful procedures can alter an animal's response to new compounds.

Data Presentation

Table 1: Example Pharmacokinetic Parameters for a Hypothetical Compound in Rodents

Parameter Mouse (IP) Rat (IP)
Dose (mg/kg) 1010
Cmax (ng/mL) 850 ± 120600 ± 95
Tmax (min) 3060
AUC (ng*h/mL) 1500 ± 2501800 ± 300
t1/2 (h) 1.5 ± 0.32.1 ± 0.4

Table 2: Troubleshooting Checklist for Variability in Behavioral Studies

Factor Check Point Action if Issue is Identified
Drug Is the dose appropriate? Is the solution clear? Is the administration route correct?Conduct a dose-response study. Test different vehicles. Standardize administration technique.
Animal Are the animals of a consistent age, sex, and strain? Are they healthy?Use animals from a single supplier. Perform health checks.
Environment Is the lighting, temperature, and noise level consistent?Standardize environmental conditions.
Procedure Is the handling consistent? Is the timing of injections and testing the same?Handle all animals similarly. Follow a strict timeline.

References

Technical Support Center: CP-866087 Vehicle Selection for Animal Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate vehicles for the administration of CP-866087 in animal studies. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence vehicle selection?

A1: this compound is a poorly water-soluble, lipophilic, and basic compound. These properties are critical in determining the appropriate vehicle to ensure its dissolution and bioavailability in animal studies. A summary of its relevant physicochemical properties is provided in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValueImplication for Formulation
Molecular Weight376.49 g/mol Standard for a small molecule drug.
Predicted Water Solubility0.00299 mg/mLVery low aqueous solubility necessitates solubilizing agents.
Predicted logP1.63 - 3.1Indicates lipophilicity; the compound will preferentially partition into organic phases.
Predicted pKa (Strongest Acidic)9.73Weakly acidic nature.
Predicted pKa (Strongest Basic)10.4Weakly basic nature; solubility can potentially be increased at lower pH.
Known SolubilitySoluble in DMSODMSO is a potential solvent or co-solvent.

Q2: What are the initial steps to consider when selecting a vehicle for this compound?

A2: The initial steps involve considering the route of administration, the required dose, and the animal species. The chosen vehicle must be non-toxic at the administered volume and should not interfere with the experimental outcomes. The diagram below illustrates a general workflow for vehicle selection.

Vehicle Selection Workflow cluster_0 Initial Considerations cluster_1 Physicochemical Properties cluster_2 Formulation Strategies cluster_3 Evaluation & Selection A Route of Administration (e.g., Oral, IV) G Co-solvents (PEG, Propylene Glycol) A->G H Surfactants (Tween 80, Cremophor) A->H I Cyclodextrins (HP-β-CD, SBE-β-CD) A->I J Lipid-based (Oils, SEDDS) A->J K pH Adjustment (Acidic Buffers) A->K B Required Dose & Concentration L Solubility & Stability Testing B->L C Animal Species & Tolerability M In Vivo Tolerability Study C->M D Poor Aqueous Solubility D->G D->H D->I D->J E Lipophilic Nature (logP ~3) E->J F Basic pKa F->K G->L H->L I->L J->L K->L L->M N Final Vehicle Selection M->N Formulation Preparation Workflow cluster_oral Oral Suspension Preparation cluster_iv Intravenous Solution Preparation O1 Weigh this compound O3 Wet Powder with Co-solvents O1->O3 O2 Prepare Vehicle (e.g., PEG 400, Tween 80, Methylcellulose in Water) O4 Gradually Add Aqueous Phase O2->O4 O3->O4 O5 Adjust to Final Volume O4->O5 O6 Homogenize (Vortex/Sonicate) O5->O6 I1 Weigh this compound I2 Dissolve in Minimal DMSO I1->I2 I4 Slowly Add Drug Solution to Aqueous Phase I2->I4 I3 Prepare Aqueous Phase (e.g., PEG 400, SBE-β-CD in Saline) I3->I4 I5 Adjust to Final Volume with Saline I4->I5 I6 Sterile Filter (0.22 µm) I5->I6

Minimizing CP-866087 degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of CP-866087, a potent and selective mu-opioid receptor antagonist. Our aim is to help you minimize degradation in your experimental solutions and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, selective antagonist of the mu (µ)-opioid receptor. Its primary mechanism of action is to block the binding of endogenous and exogenous opioids to this receptor, thereby inhibiting the downstream signaling pathways typically activated by opioid agonists. This makes it a valuable tool for studying the role of the mu-opioid system in various physiological and pathological processes.

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDuration
Solid (Pure Form) -20°CUp to 3 years
In Solvent -80°CUp to 1 year

It is highly recommended to prepare fresh solutions for each experiment and to avoid repeated freeze-thaw cycles of stock solutions.

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.

Troubleshooting Guide

Issue 1: I am observing lower than expected potency or inconsistent results in my in vitro assay.

This is a common issue that can often be traced back to the degradation of this compound in the experimental solution.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Degradation due to Improper Storage Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for solutions). Avoid leaving the compound or solutions at room temperature for extended periods.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to minimize the number of times the main stock is thawed and refrozen.
Hydrolysis of the Methanesulfonamide (B31651) Group The methanesulfonamide moiety of this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions. Prepare solutions in a buffer with a neutral pH (around 7.4) and use them immediately after preparation. Studies on similar sulfonamides have shown they are most stable at a neutral to slightly alkaline pH.[1][2]
Oxidation of the Bicyclic Amine Tertiary amines can be prone to oxidation. To minimize this, degas your solvents and buffers before use. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) if you continue to experience issues. Avoid sources of free radicals and exposure to strong light.
Adsorption to Labware Use low-adhesion plasticware (e.g., polypropylene) for preparing and storing solutions, as highly lipophilic compounds can adsorb to glass and some plastics.
Incorrect Agonist Concentration In antagonist assays, using an agonist concentration that is too high can overcome the competitive antagonism of this compound, making it appear less potent. Ensure you are using an appropriate agonist concentration, typically around the EC80, to have a sufficient window to observe antagonism.
Issue 2: My in vivo study is showing high variability in behavioral responses.

In addition to the stability issues mentioned above, in vivo experiments have their own set of potential pitfalls.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Poor Bioavailability due to Precipitation When diluting a DMSO stock solution into an aqueous vehicle for injection (e.g., saline), the compound may precipitate. Visually inspect the final solution for any cloudiness or particulate matter. If precipitation is suspected, consider using a different vehicle, such as one containing a solubilizing agent like Tween 80 or Cremophor EL. The final concentration of the organic solvent should be kept to a minimum.
Inconsistent Dosing Ensure accurate and consistent administration of the drug solution. For subcutaneous or intraperitoneal injections, vary the injection site to avoid localized irritation or tissue damage that could affect absorption.
Timing of Administration The time between drug administration and behavioral testing is critical. Ensure this time is consistent across all animals and is based on the known pharmacokinetics of the compound, if available. For opioid antagonists, a pre-treatment time of 30-60 minutes is common.
Animal Stress High levels of stress can impact behavioral outcomes. Handle animals gently and consistently, and allow for a proper acclimatization period to the testing environment.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound solid in a sterile microcentrifuge tube. For 1 mg of this compound (Molecular Weight: 426.57 g/mol ), you will need 23.44 µL of DMSO to make a 10 mM solution.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.

  • Storage: Aliquot the stock solution into single-use, low-adhesion tubes and store immediately at -80°C.

In Vitro Mu-Opioid Receptor Antagonist Assay (Schild Analysis)

This protocol outlines a general procedure for determining the antagonist affinity (pA2) of this compound using a functional assay, such as a cAMP accumulation assay or a GTPγS binding assay.

  • Cell Culture: Culture cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells) to an appropriate density in 96-well plates.

  • Preparation of Solutions:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare a series of dilutions of a known mu-opioid receptor agonist (e.g., DAMGO) in the assay buffer.

  • Antagonist Pre-incubation: Pre-incubate the cells with the different concentrations of this compound or vehicle for 15-30 minutes at 37°C. This allows the antagonist to reach equilibrium with the receptor.

  • Agonist Stimulation: Add the different concentrations of the agonist to the wells and incubate for a further 10-15 minutes at 37°C.

  • Signal Detection: Measure the signaling response according to the specific assay manufacturer's protocol (e.g., cAMP levels).

  • Data Analysis:

    • Construct concentration-response curves for the agonist in the absence and presence of each concentration of this compound.

    • Perform a Schild regression analysis by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope of 1 is indicative of competitive antagonism.[3][4]

In Vivo Protocol: Mouse Hot Plate Test for Analgesia

This protocol is an example of how to assess the antagonist effect of this compound on opioid-induced analgesia.

  • Animals: Use adult male mice (e.g., C57BL/6), habituated to the testing room and equipment.

  • Drug Preparation:

    • Prepare a solution of a mu-opioid agonist (e.g., morphine sulfate) in sterile 0.9% saline.

    • Prepare the this compound solution. First, dissolve the required amount in a small volume of DMSO, and then dilute with saline to the final desired concentration. The final DMSO concentration should be low (e.g., <5%) to avoid vehicle effects. A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween 80, and saline.

  • Procedure:

    • Baseline Latency: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the time it takes for the mouse to show a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. Remove the mouse immediately after the response. A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

    • This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • Agonist Administration: After a pre-treatment interval (e.g., 30 minutes), administer the opioid agonist or saline.

    • Post-Treatment Latency: At the time of peak agonist effect (e.g., 30 minutes after morphine administration), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies between the different treatment groups. Effective antagonism by this compound will result in a reduction of the analgesic effect of the agonist, bringing the response latency closer to the baseline.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Solution Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Study weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute in Assay Buffer/Vehicle dissolve->dilute preincubate Pre-incubate with this compound dilute->preincubate For In Vitro admin_cp Administer this compound dilute->admin_cp For In Vivo plate_cells Plate Cells plate_cells->preincubate stimulate Stimulate with Agonist preincubate->stimulate detect Detect Signal stimulate->detect baseline Baseline Measurement baseline->admin_cp admin_agonist Administer Agonist admin_cp->admin_agonist post_measure Post-Treatment Measurement admin_agonist->post_measure

Caption: Workflow for preparing and using this compound in experiments.

degradation_pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation CP866087 This compound hydrolysis_product Cleavage of Sulfonamide Bond CP866087->hydrolysis_product Acidic/Basic Conditions oxidation_product Oxidation of Bicyclic Amine CP866087->oxidation_product Presence of Oxidizing Agents photo_product Light-Induced Degradation CP866087->photo_product Exposure to UV Light mu_opioid_pathway Mu-Opioid Receptor Signaling Antagonism cluster_agonist Agonist Activation cluster_antagonist Antagonist Action agonist Opioid Agonist mu_receptor Mu-Opioid Receptor agonist->mu_receptor g_protein G-Protein Activation (Gi/o) mu_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp cp866087 This compound block Blocks Binding cp866087->block block->mu_receptor

References

Technical Support Center: Interpreting Unexpected Results in CP-866087 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-866087, a potent and selective mu-opioid receptor antagonist. The information provided is designed to help interpret unexpected experimental results and guide troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent, and selective mu-opioid receptor antagonist. Its primary mechanism of action is to block the binding of opioid agonists to the mu-opioid receptor, thereby inhibiting the downstream signaling pathways typically activated by these agonists. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, initiates signaling through G-protein dependent and β-arrestin dependent pathways.

Q2: We are not observing any antagonist activity with this compound in our functional assay. What are the possible reasons?

A2: Failure to observe antagonism can stem from several factors, ranging from issues with the compound and reagents to the experimental setup itself. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q3: We are observing a weak agonist effect with this compound, which is supposed to be an antagonist. Is this expected?

A3: While this compound is characterized as an antagonist, observing a weak agonist effect is a known phenomenon in GPCR pharmacology and can be attributed to several factors including partial agonism, inverse agonism in a constitutively active system, or potential off-target effects. See the troubleshooting section on "Unexpected Agonist Activity" for more details.

Q4: In a clinical trial for Female Sexual Arousal Disorder (FSAD), this compound showed no significant benefit over placebo. How can this be explained?

A4: The lack of clinical efficacy in the FSAD trial is a multifactorial issue.[1] While this compound is a potent mu-opioid receptor antagonist, the complex pathophysiology of FSAD may not be sufficiently modulated by this single mechanism.[1] Additionally, a significant placebo effect was observed in the trial, which can make it challenging to discern the true efficacy of the drug.[1] This highlights the importance of selecting appropriate and sensitive endpoints in clinical trials for complex conditions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide a general reference for expected potencies of mu-opioid receptor ligands.

Table 1: In Vitro Binding Affinity of this compound

ReceptorBinding Affinity (Ki, nM)Selectivity vs. Mu
Mu-opioid1.1-
Kappa-opioid108~98-fold
Delta-opioid60~55-fold

Data extracted from preclinical studies. Actual values may vary depending on experimental conditions.

Table 2: Representative Potencies of Common Mu-Opioid Receptor Ligands (for comparison)

CompoundReceptorAssay TypePotency (Ki or IC50, nM)
DAMGOMuRadioligand Binding1-10
MorphineMuRadioligand Binding1-10
NaloxoneMuRadioligand Binding1-5
NaltrexoneMuRadioligand Binding0.5-2

These values are for illustrative purposes and can vary significantly based on the specific assay conditions and cell system used.

Troubleshooting Guides

Issue 1: No Apparent Antagonist Activity of this compound

If you are not observing the expected rightward shift in the agonist dose-response curve in the presence of this compound, consider the following troubleshooting steps.

Workflow for Troubleshooting Lack of Antagonism:

A Start: No antagonist effect observed B Verify this compound Integrity - Purity and identity confirmed? - Stored correctly? - Freshly prepared solution? A->B B->A If compound is degraded C Check Agonist Concentration - Using a concentration near EC80? - Agonist concentration too high? B->C If compound is OK C->A If agonist concentration is too high D Evaluate Cell System - Healthy cells? - Adequate receptor expression level? C->D If agonist is OK D->A If cell system is compromised E Review Experimental Protocol - Sufficient pre-incubation with this compound? - Optimal agonist stimulation time? D->E If cells are OK E->A If protocol is suboptimal F Run Control Experiments - Positive control antagonist (e.g., Naloxone) shows effect? - Vehicle control has no effect? E->F If protocol seems correct G Problem Resolved F->G If controls work H Consider Assay Sensitivity - Is the signal-to-background window sufficient? F->H If positive control also fails H->A If assay is insensitive

Caption: Troubleshooting workflow for lack of this compound antagonist activity.

Issue 2: Unexpected Agonist Activity of this compound

Observing an agonist-like effect from an antagonist can be perplexing. This guide helps to dissect the potential causes.

Possible Explanations for Agonist-like Activity:

  • Partial Agonism: this compound might be a partial agonist, which can weakly activate the receptor in the absence of a full agonist.

  • Inverse Agonism: In cell systems with high constitutive (basal) receptor activity, an inverse agonist, which reduces this basal activity, can appear to have an effect opposite to an agonist.

  • Off-Target Effects: The compound might be acting on another receptor or signaling molecule in your experimental system, leading to the observed response.

Workflow for Investigating Unexpected Agonist Activity:

A Start: Unexpected agonist activity observed B Characterize the Agonist Response - Is it dose-dependent? - What is the maximal effect compared to a full agonist? A->B E Rule out Off-Target Effects - Use a cell line lacking the mu-opioid receptor. - Does a selective mu-opioid antagonist block the effect of this compound? A->E I Verify Compound Purity - Could a contaminant be responsible? A->I C Test for Partial Agonism - Does this compound inhibit the response to a full agonist when co-administered? B->C If Emax is submaximal D Investigate Inverse Agonism - Does your cell system have high basal activity? - Does this compound reduce this basal signal? B->D If response is a decrease from baseline F Conclusion: Partial Agonist C->F Yes G Conclusion: Inverse Agonist D->G Yes H Conclusion: Off-Target Effect E->H If effect persists in null cells or is not blocked by another antagonist I->E If impure

Caption: Workflow to diagnose the cause of unexpected agonist activity.

Experimental Protocols

The following are generalized protocols for key experiments. Note: These are templates and must be optimized for your specific cell line, equipment, and reagents.

Protocol 1: In Vitro cAMP Functional Assay for Antagonism

This assay measures the ability of this compound to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels in cells expressing the Gi-coupled mu-opioid receptor.

Methodology:

  • Cell Culture: Plate cells expressing the mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR) in a suitable multi-well plate and grow to 80-90% confluency.

  • Pre-incubation with Antagonist:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove culture medium from cells and add the this compound dilutions.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of a mu-opioid agonist (e.g., DAMGO at its EC80 concentration) to the wells.

    • Incubate for 10-15 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the agonist concentration in the presence and absence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA2 value, which quantifies the potency of this compound as a competitive antagonist.

Experimental Workflow for cAMP Assay:

A Plate cells expressing mu-opioid receptor B Pre-incubate with This compound (15-30 min) A->B C Stimulate with mu-opioid agonist (10-15 min) B->C D Lyse cells and detect cAMP C->D E Data Analysis (Schild Plot) D->E

Caption: Workflow for a cAMP functional assay to determine antagonist potency.

Protocol 2: [³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon agonist stimulation. An antagonist will inhibit this agonist-induced binding.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the mu-opioid receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.

  • Pre-incubation: Incubate the mixture for 15-30 minutes at 30°C to allow this compound to bind to the receptors.

  • Stimulation and Binding:

    • Add a fixed concentration of a mu-opioid agonist (e.g., DAMGO at its EC80) and [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a filter mat.

    • Wash the filters to remove unbound [³⁵S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the agonist concentration in the presence of different concentrations of this compound.

    • Determine the IC50 of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Signaling Pathway Diagram

Mu-Opioid Receptor Signaling Cascade

Activation of the mu-opioid receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits. These subunits then modulate various downstream effectors. This compound, as an antagonist, blocks this entire cascade by preventing agonist binding.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Opioid Agonist MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds and Activates CP866087 This compound (Antagonist) CP866087->MOR Binds and Blocks G_protein Gαi/o-Gβγ (Inactive) MOR->G_protein Activates BetaArrestin β-Arrestin MOR->BetaArrestin Recruits G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_betagamma->IonChannel Modulates MAPK MAPK Pathway (e.g., ERK) G_betagamma->MAPK Activates cAMP cAMP AC->cAMP Produces BetaArrestin->MAPK Activates ReceptorInternalization Receptor Internalization BetaArrestin->ReceptorInternalization

Caption: Simplified signaling pathway of the mu-opioid receptor and the inhibitory action of this compound.

References

Technical Support Center: Control Experiments for CP-866087 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CP-866087, a potent and selective mu-opioid receptor antagonist. The information is tailored for scientists and drug development professionals to facilitate accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, potent, and selective mu-opioid receptor antagonist.[1][2] Its primary mechanism of action is to competitively bind to the mu-opioid receptor, thereby blocking the effects of opioid agonists. It has been investigated for its therapeutic potential in conditions such as alcohol dependence and female sexual arousal disorder.[1][3]

Q2: What are the essential positive and negative controls for an in vitro experiment with this compound?

  • Positive Control Antagonist: A well-characterized mu-opioid receptor antagonist, such as naloxone (B1662785), should be used to confirm that the assay system can detect antagonism.[4][5][6]

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be tested alone at the same final concentration used in the experiment to ensure it does not have any effect on the assay.[4]

  • Agonist-Only Control: To establish the maximal response that will be inhibited by this compound, a known mu-opioid receptor agonist (e.g., DAMGO) should be run alone.

  • No-Treatment Control: A group of cells or membranes that receive neither the agonist nor the antagonist to establish the baseline of the assay.

Q3: How can I be sure that the effects I'm observing are specific to the mu-opioid receptor?

To ensure target specificity, it is crucial to perform counter-screening assays against other opioid receptor subtypes, such as the delta and kappa-opioid receptors. This compound has demonstrated high selectivity for the mu-opioid receptor over delta and kappa subtypes.[1] Additionally, using a cell line that does not express the mu-opioid receptor can serve as an excellent negative control to rule out off-target effects.

Q4: My dose-response curve for this compound doesn't look as expected. What could be the issue?

Several factors can affect the dose-response curve:

  • Incorrect Agonist Concentration: If the concentration of the agonist used to stimulate the receptor is too high, it may overcome the competitive antagonism of this compound.

  • Solubility Issues: this compound may precipitate at higher concentrations. Ensure it is fully dissolved in the assay buffer.

  • Incubation Times: For competitive antagonists, a pre-incubation period with the antagonist before adding the agonist is often necessary to allow the antagonist to bind to the receptor.

  • Cell Health and Density: Ensure that the cells used in the assay are healthy and at an appropriate confluency, as this can impact receptor expression and signaling.

Q5: What is a Schild analysis and how is it relevant to my this compound experiments?

A Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist for its receptor.[7][8][9][10][11] It involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A linear Schild plot with a slope of 1 is indicative of competitive antagonism and can be used to determine the pA2 value, which is a measure of the antagonist's potency.[7][9][10] This analysis is highly relevant for confirming the competitive nature of this compound's interaction with the mu-opioid receptor.

Data Presentation

In Vitro Pharmacological Profile of this compound
ParameterReceptorValue (nM)Assay TypeReference
Binding Affinity (Ki) Mu-opioid1.0Radioligand Binding[1]
Delta-opioid170Radioligand Binding[1]
Kappa-opioid42Radioligand Binding[1]
Antagonist Potency (Ki) Mu-opioid0.18GTP-γS Assay[1]
Selectivity Profile of this compound
Receptor SelectivityRatio
Delta / Mu 170
Kappa / Mu 42

Experimental Protocols

Protocol 1: Mu-Opioid Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the mu-opioid receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human mu-opioid receptor.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-DAMGO (a high-affinity mu-opioid agonist).

  • Non-specific binding control: Naloxone (10 µM).

  • Test Compound: this compound.

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the following in triplicate:

    • Binding buffer

    • [³H]-DAMGO at a concentration close to its Kd.

    • Either vehicle, naloxone (for non-specific binding), or varying concentrations of this compound.

    • Cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation at the mu-opioid receptor.

Materials:

  • Cell membranes from cells expressing the human mu-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • [³⁵S]GTPγS.

  • GDP (Guanosine 5'-diphosphate).

  • Mu-opioid receptor agonist (e.g., DAMGO).

  • Test Compound: this compound.

  • Positive control antagonist: Naloxone.

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound and the agonist (DAMGO) in assay buffer.

  • In a 96-well plate, add the following:

    • Assay buffer.

    • GDP.

    • Cell membrane preparation.

    • Varying concentrations of this compound or naloxone, followed by a 15-30 minute pre-incubation.

    • A fixed concentration of DAMGO (typically the EC80).

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the [³⁵S]GTPγS binding against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

mu_opioid_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds & Activates CP866087 This compound (Antagonist) CP866087->MOR Binds & Blocks G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Mu-opioid receptor signaling and competitive antagonism by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, Agonist, Buffers) incubation Incubate Cells/Membranes with this compound (or Controls) prep_reagents->incubation prep_cells Prepare Cells/Membranes Expressing Mu-Opioid Receptor prep_cells->incubation stimulation Add Agonist to Stimulate Receptor incubation->stimulation reaction Allow Reaction to Proceed stimulation->reaction termination Terminate Reaction (e.g., Filtration) reaction->termination detection Detect Signal (e.g., Scintillation Counting) termination->detection calculation Calculate Specific Activity detection->calculation plotting Plot Dose-Response Curve calculation->plotting determination Determine IC50/Ki plotting->determination

Caption: General experimental workflow for in vitro characterization of this compound.

troubleshooting_logic start Unexpected Experimental Result check_controls Review Positive & Negative Controls start->check_controls controls_ok Controls Behaving as Expected? check_controls->controls_ok troubleshoot_assay Troubleshoot Assay System (e.g., Reagents, Cell Health) controls_ok->troubleshoot_assay No check_compound Verify this compound Integrity (e.g., Solubility, Concentration) controls_ok->check_compound Yes end Re-run Experiment troubleshoot_assay->end compound_ok Compound Issues Resolved? check_compound->compound_ok troubleshoot_compound Prepare Fresh Stock/Dilutions compound_ok->troubleshoot_compound No check_protocol Review Experimental Protocol (e.g., Incubation Times, Concentrations) compound_ok->check_protocol Yes troubleshoot_compound->end protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok optimize_protocol Optimize Protocol Parameters protocol_ok->optimize_protocol No protocol_ok->end Yes optimize_protocol->end

Caption: A logical troubleshooting workflow for this compound experiments.

References

Technical Support Center: Validating PI-3K87 Activity in a New Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the activity of PI-3K87, a potent PI3K inhibitor, in a new experimental model.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental validation of PI-3K87.

Issue Potential Cause Recommended Action
Inconsistent Inhibition of p-Akt 1. Suboptimal inhibitor concentration.2. Cell line-specific differences in PI3K pathway activation.3. Reagent variability (e.g., antibody quality).1. Perform a dose-response experiment to determine the optimal concentration of PI-3K87 for inhibiting p-Akt in your specific cell line.[1]2. Characterize the basal level of PI3K pathway activation in your experimental model.3. Validate antibodies and other critical reagents.
Unexpected Phenotype (not consistent with PI3K inhibition) 1. Off-target effects of PI-3K87 at the concentration used.2. Activation of compensatory signaling pathways (e.g., MAPK/ERK).[1]3. Cell-type specific responses.[1]1. Use the lowest effective concentration of PI-3K87.2. Perform a washout experiment to see if the phenotype is reversible.[1]3. Use a structurally unrelated PI3K inhibitor to confirm the on-target effect.[1]4. Profile the activation of other relevant signaling pathways.
High Cytotoxicity at Expected Efficacious Doses 1. Off-target toxicity.2. On-target toxicity due to potent PI3K inhibition in a highly dependent cell line.1. Perform a dose-response curve to separate specific PI3K inhibition from widespread cytotoxicity.[1]2. Assess markers of apoptosis (e.g., cleaved caspase-3) at different concentrations.3. Compare with the toxicity profile of other known PI3K inhibitors.
Lack of In Vivo Efficacy Despite In Vitro Potency 1. Poor pharmacokinetic properties of PI-3K87.2. Insufficient target engagement in the tumor tissue.3. Redundancy of PI3K isoforms in the in vivo model.1. Conduct pharmacokinetic studies to assess drug exposure in vivo.2. Perform pharmacodynamic studies (e.g., western blot for p-Akt on tumor lysates) to confirm target inhibition.3. Characterize the expression of PI3K isoforms in your in vivo model.

Frequently Asked Questions (FAQs)

A list of common questions regarding the experimental validation of PI-3K87.

Q1: What is the mechanism of action of PI-3K87?

A1: PI-3K87 is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Its frequent dysregulation in cancer makes it a prime target for therapeutic intervention.[2]

Q2: How can I confirm that the observed effects of PI-3K87 are due to on-target PI3K inhibition?

A2: Several experiments can validate the on-target activity of PI-3K87:

  • Western Blotting: Assess the phosphorylation status of downstream effectors of PI3K, such as Akt (at Ser473) and S6K1 (at Thr389). A potent and specific inhibitor should decrease the phosphorylation of these proteins.

  • Use of a Structurally Unrelated PI3K Inhibitor: A different PI3K inhibitor with a distinct chemical structure should produce the same on-target phenotype.[1]

  • Rescue Experiments: Expressing a drug-resistant mutant of the target PI3K isoform should reverse the phenotype induced by the inhibitor.[1]

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm the direct binding of PI-3K87 to its target PI3K isoform within the cell.[1]

Q3: What are the major feedback loops in the PI3K pathway that can affect the efficacy of PI-3K87?

A3: Two primary negative feedback loops can be dysregulated upon PI3K pathway inhibition:

  • mTORC1/S6K1 Feedback Loop: Inhibition of the PI3K/Akt/mTORC1 axis can relieve the negative feedback on Insulin Receptor Substrate 1 (IRS-1), leading to increased upstream signaling to PI3K and potentially counteracting the inhibitor's effect.[3]

  • FOXO-Mediated Feedback Loop: Inhibition of Akt allows FOXO transcription factors to translocate to the nucleus and drive the expression of receptor tyrosine kinases (RTKs) like HER3 and IGF1R, which can reactivate the PI3K pathway.[3]

Q4: What are some established experimental models for validating PI3K inhibitors?

A4: A variety of in vitro and in vivo models are used:

  • Cell Lines with Known PI3K Pathway Alterations: Cancer cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are commonly used.

  • Engineered Cell Lines: Cell lines, such as the Rh30 rhabdomyosarcoma line, can be engineered to stably express specific myristoylated p110 catalytic subunits of PI3K, allowing for the determination of isoform selectivity.[4]

  • Genetically Engineered Mouse Models (GEMMs): Mice with conditional activation of PI3K pathway components or deletion of tumor suppressors like Pten can be used to study inhibitor efficacy in a more physiologically relevant context.[5][6]

  • Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, can provide valuable preclinical data on inhibitor response.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for p-Akt (Ser473) Inhibition
  • Cell Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with PI-3K87 at various concentrations for the desired time. Include a vehicle-treated control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the relative levels of p-Akt.

WST-1 Cell Proliferation Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment:

    • After 24 hours, treat the cells with a serial dilution of PI-3K87. Include a vehicle control.

  • Incubation:

    • Incubate the cells for 72 hours.

  • WST-1 Reagent Addition:

    • Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Diagrams illustrating key concepts related to the validation of PI-3K87.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PI_3K87 PI-3K87 PI_3K87->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of PI-3K87.

Experimental_Workflow start Start: New Experimental Model dose_response Dose-Response Curve (p-Akt Western Blot) start->dose_response proliferation Cell Proliferation Assay (e.g., WST-1) dose_response->proliferation off_target Off-Target Assessment proliferation->off_target unrelated_inhibitor Test Structurally Unrelated PI3K Inhibitor off_target->unrelated_inhibitor Unexpected Phenotype washout Washout Experiment off_target->washout Unexpected Phenotype in_vivo In Vivo Model Validation off_target->in_vivo On-Target Phenotype unrelated_inhibitor->in_vivo washout->in_vivo end End: Validated Activity in_vivo->end

Caption: A logical workflow for validating the activity of PI-3K87 in a new model.

Troubleshooting_Logic start Inconsistent p-Akt Inhibition? dose_response Optimize Drug Concentration start->dose_response Yes consistent Proceed with Validated Conditions start->consistent No reagents Validate Reagents (e.g., Antibodies) dose_response->reagents pathway_activity Assess Basal Pathway Activation reagents->pathway_activity pathway_activity->start

Caption: A troubleshooting decision tree for inconsistent p-Akt inhibition.

References

How to address CP-866087 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-866087. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to the batch-to-batch variability of this compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the mu (µ)-opioid receptor.[1][2] As an antagonist, it binds to the mu-opioid receptor but does not activate it. Instead, it blocks the receptor, preventing endogenous opioids (like endorphins) and exogenous agonists (like morphine) from binding and eliciting a response.

The mu-opioid receptor is a G-protein coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). By blocking this receptor, this compound prevents this signaling cascade.

Q2: We are observing inconsistent results between different batches of this compound. What could be the primary causes?

Batch-to-batch variability in small molecules like this compound can stem from several factors:

  • Purity and Impurity Profile: The percentage of the active compound and the nature of any impurities can differ between batches. Even small variations can impact biological activity.

  • Compound Stability and Degradation: Improper storage or handling can lead to degradation of the compound. Factors like exposure to light, moisture, or repeated freeze-thaw cycles of stock solutions can affect its integrity.

  • Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiments.

  • Variations in Physical Properties: Differences in crystalline form or particle size between batches can affect the dissolution rate and bioavailability in cell-based assays.

Q3: How can we assess the quality and integrity of a new batch of this compound?

It is highly recommended to perform in-house quality control checks on each new batch. Here are some key analytical methods:

  • High-Performance Liquid Chromatography (HPLC): This is a fundamental technique to assess the purity of the compound and to detect any degradation products. A high-quality batch should show a single major peak corresponding to this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method confirms the identity of the compound by providing its mass-to-charge ratio, ensuring you are working with the correct molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the molecular structure of the compound, confirming its identity and integrity.

Q4: What are the best practices for preparing and storing this compound stock solutions?

To minimize variability originating from solution preparation and storage, follow these guidelines:

  • Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in foil.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods, as this can increase the risk of degradation or precipitation.

Troubleshooting Guides

Issue 1: Reduced or No Antagonist Activity Observed

If a new batch of this compound is not showing the expected antagonist activity in your assay, follow these troubleshooting steps:

Experimental Workflow for Troubleshooting Lack of Activity

start Start: No antagonist activity observed check_purity Step 1: Verify Compound Identity and Purity (LC-MS, HPLC) start->check_purity check_solubility Step 2: Confirm Complete Solubilization check_purity->check_solubility Purity OK end_fail Contact Supplier's Technical Support check_purity->end_fail Purity Issue check_protocol Step 3: Review Experimental Protocol check_solubility->check_protocol Fully Dissolved check_solubility->end_fail Precipitation Observed check_agonist Step 4: Verify Agonist Concentration and Activity check_protocol->check_agonist Protocol Correct end_success Problem Resolved check_protocol->end_success Protocol Error Found positive_control Step 5: Test with a Known Antagonist check_agonist->positive_control Agonist OK check_agonist->end_success Agonist Issue positive_control->end_success Positive Control Works positive_control->end_fail Assay System Issue

Caption: Troubleshooting workflow for lack of this compound activity.

Detailed Steps:

StepActionRationale
1. Verify Compound Analyze the purity and identity of the this compound batch using HPLC and LC-MS.To confirm that the compound is the correct molecule and is of sufficient purity.
2. Check Solubility Visually inspect the stock solution for any precipitate. If unsure, briefly sonicate the solution.Incomplete dissolution will result in a lower effective concentration of the antagonist.
3. Review Protocol Ensure correct pre-incubation time with this compound before adding the agonist.As a competitive antagonist, this compound needs sufficient time to bind to the mu-opioid receptors before the agonist is introduced.
4. Verify Agonist Confirm the concentration and activity of the mu-opioid agonist used in your assay.If the agonist concentration is too high, it may overcome the competitive antagonism of this compound.
5. Positive Control Run the assay with a well-characterized mu-opioid receptor antagonist (e.g., Naloxone).This will help determine if the issue is with the new batch of this compound or with the assay system itself.
Issue 2: High Variability in Results Within the Same Batch

If you are observing significant variability in your results even when using the same batch of this compound, consider the following:

Potential CauseRecommended ActionData to Collect
Inconsistent Solution Preparation Ensure consistent and thorough vortexing and/or sonication when preparing stock and working solutions. Use calibrated pipettes.Compare the dose-response curves from freshly prepared solutions versus older ones.
Compound Instability in Assay Media Perform a time-course experiment to assess the stability of this compound in your specific assay buffer and conditions.Measure the concentration of intact this compound via HPLC at different time points after dilution in the assay media.
Cell-Based Assay Variability Standardize cell passage number, seeding density, and serum lots. Regularly test for mycoplasma contamination.Track cell passage numbers and correlate with experimental outcomes. Test different serum lots for their effect on the assay.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample solution onto a C18 reverse-phase HPLC column.

    • Run a gradient elution method (e.g., from 10% to 90% acetonitrile over 20 minutes).

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: A high-purity sample should yield a single major peak. The presence of multiple peaks indicates impurities or degradation products.

Signaling Pathway

Mu-Opioid Receptor Antagonism by this compound

This compound acts as an antagonist at the mu-opioid receptor, a Gi-coupled GPCR. The diagram below illustrates the canonical signaling pathway that is inhibited by this compound.

cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts CP866087 This compound CP866087->MOR Blocks Agonist Opioid Agonist (e.g., Endorphin) Agonist->MOR Activates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Activates

Caption: this compound blocks the mu-opioid receptor signaling pathway.

References

Best practices for storing and handling CP-866087

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of CP-866087, a potent and selective μ-opioid receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Short-term: 0°C

  • Long-term: -20°C

  • In solvent: -80°C

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a competitive antagonist of the μ-opioid receptor (MOR).[1][2] By binding to the receptor, it blocks the action of endogenous and exogenous opioids, thereby inhibiting their downstream signaling effects.[3] The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, when activated by an agonist, initiates a signaling cascade that leads to various physiological effects, including analgesia.[4] As an antagonist, this compound prevents this activation.

Quantitative Data

The binding affinity of this compound for opioid receptors has been determined in vitro. The inhibition constant (Ki) is a measure of the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)
μ (mu)1.0[5]
δ (delta)170[5]
κ (kappa)42[5]

Table 1: Binding affinity of this compound for human opioid receptors.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro Mu-Opioid Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the μ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human μ-opioid receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Radiolabeled μ-opioid receptor agonist (e.g., [³H]-DAMGO)

  • Unlabeled μ-opioid receptor agonist for determining non-specific binding (e.g., Naloxone)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

  • For the determination of non-specific binding, add an excess of the unlabeled agonist to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assay (cAMP Inhibition)

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the μ-opioid receptor.

Materials:

  • Cells stably expressing the human μ-opioid receptor (e.g., HEK293 or AtT-20 cells)

  • This compound

  • A μ-opioid receptor agonist (e.g., DAMGO)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • Cell culture medium

  • Assay buffer (e.g., HBSS)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • On the day of the assay, replace the culture medium with assay buffer and pre-incubate with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Add a fixed concentration of the μ-opioid receptor agonist (typically the EC80 concentration) to the wells.

  • Simultaneously or shortly after, add forskolin to all wells to stimulate cAMP production.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the concentration of this compound to determine the IC50 of the antagonist.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Antagonism Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a μ-opioid receptor antagonist. In the presence of an opioid agonist, the receptor would normally activate the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase, a decrease in cAMP, and the modulation of ion channels. This compound blocks this cascade by preventing the agonist from binding to the receptor.

mu_opioid_antagonist_pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) Gi Gi Protein MOR->Gi No Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Normal Activity Gi->AC No Inhibition Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Binding Prevented CP866087 This compound (Antagonist) CP866087->MOR Binds and Blocks ATP ATP Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream No Agonist-Induced Modulation

Caption: Antagonistic action of this compound on the μ-opioid receptor signaling pathway.

Experimental Workflow for In Vitro Binding Assay

The following diagram outlines the key steps in performing an in vitro competitive binding assay to determine the affinity of this compound.

binding_assay_workflow A Prepare Reagents: - Cell Membranes with MOR - Radiolabeled Ligand - this compound dilutions B Set up Assay Plate: - Total Binding wells - Non-specific Binding wells - this compound concentration curve A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki F->G

Caption: Workflow for a competitive radioligand binding assay with this compound.

Troubleshooting

This section addresses specific issues that researchers might encounter during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or no antagonist effect in functional assays 1. Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the receptor may be too high, overcoming the competitive antagonism. 2. Inadequate Pre-incubation Time: The antagonist may not have had enough time to bind to the receptor before the addition of the agonist. 3. Low Receptor Expression: The cell line may not express a sufficient number of μ-opioid receptors.1. Perform a full dose-response curve for your agonist to determine its EC50 and use a concentration around the EC80 for the antagonism assay.[6] 2. Increase the pre-incubation time with this compound (e.g., 30-60 minutes) before adding the agonist. 3. Verify the expression level of the μ-opioid receptor in your cell line using techniques like Western blot or qPCR. Consider using a cell line with higher receptor expression.
High non-specific binding in radioligand assays 1. Radioligand Concentration Too High: Using a concentration of the radiolabeled ligand significantly above its Kd can increase non-specific binding. 2. Insufficient Washing: Inadequate washing of the filters after filtration can leave behind unbound radioligand. 3. Binding to Filter: The radioligand may be binding to the filter paper itself.1. Use a radioligand concentration at or below its Kd.[7] 2. Ensure rapid and thorough washing of the filters with ice-cold buffer.[7] 3. Pre-soak the filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
Precipitation of this compound in aqueous buffer Low Aqueous Solubility: While soluble in DMSO, this compound may have limited solubility in aqueous assay buffers, especially at higher concentrations.1. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to minimize solvent effects. 2. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. 3. Visually inspect the solutions for any signs of precipitation. If observed, consider using a lower concentration range or adding a small amount of a non-ionic surfactant (e.g., Tween-20), ensuring it does not interfere with the assay.
Variability between replicate wells 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Cell Plating Inconsistency: Uneven distribution of cells in the wells. 3. Edge Effects: Evaporation from the outer wells of the microplate.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the cell suspension before and during plating to ensure a uniform cell density in each well. 3. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.

References

Technical Support Center: Immunofluorescence Studies with CP-866087

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in immunofluorescence (IF) studies, with a focus on the integration of novel compounds such as CP-866087.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a selective mu-opioid receptor antagonist.[1] While its primary clinical investigation has been for female sexual arousal disorder, its utility in research may extend to studies involving the mu-opioid receptor and its signaling pathways in various cell and tissue types.

Q2: What are the most common artifacts encountered in immunofluorescence?

Common artifacts in immunofluorescence include high background, weak or no signal, non-specific staining, and autofluorescence.[2][3][4][5][6][7] These can arise from issues with sample preparation, antibody selection and concentration, and the imaging process itself.[8][9]

Q3: Can the introduction of a small molecule like this compound affect my immunofluorescence staining?

Yes, introducing any small molecule could potentially alter cellular structures, protein expression, or epitope availability, which might affect antibody binding. It is crucial to include proper controls, such as vehicle-treated samples, to distinguish between compound-specific effects and general experimental artifacts.

Q4: How can I minimize background fluorescence in my experiments?

To minimize background, ensure optimal fixation and permeabilization, use an appropriate blocking solution (e.g., serum from the secondary antibody host), titrate primary and secondary antibodies to their optimal concentrations, and perform thorough washing steps.[2][3][5][7] Using freshly prepared solutions and high-quality reagents is also critical.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your immunofluorescence experiments.

Problem Possible Cause Recommended Solution
High Background Inadequate blockingIncrease blocking time or try a different blocking agent (e.g., 5% normal serum from the secondary antibody host species).[2][7]
Primary or secondary antibody concentration too highPerform a titration experiment to determine the optimal antibody concentration that provides a strong signal with low background.[2][7]
Insufficient washingIncrease the number and duration of wash steps after antibody incubations.[2][6]
Autofluorescence of the tissue or cellsImage an unstained sample to assess the level of autofluorescence. If present, consider using a different fixative, a shorter fixation time, or an autofluorescence quenching reagent.[4][5]
Non-specific binding of the secondary antibodyRun a control where the primary antibody is omitted. If signal is still present, the secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody.[3][7]
Weak or No Signal Primary antibody not suitable for IFConfirm that the primary antibody has been validated for immunofluorescence applications.[4]
Incorrect secondary antibodyEnsure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).[3][4]
Low abundance of the target proteinConsider using a signal amplification method.[3][4]
Over-fixation of the sampleExcessive fixation can mask the epitope. Try reducing the fixation time or using a different fixation method. Antigen retrieval techniques may also be necessary.[2][4]
Inadequate permeabilization (for intracellular targets)If the target is intracellular, ensure that the permeabilization step is sufficient for the antibody to access its epitope. A common agent is 0.1-0.5% Triton X-100 in PBS.[4][8]
Non-Specific Staining Cross-reactivity of the primary antibodyUse a primary antibody with high specificity for the target protein. If possible, validate the antibody using a positive and negative control cell line or tissue.[2]
Presence of endogenous Fc receptorsIf staining immune cells, block endogenous Fc receptors to prevent non-specific antibody binding.[7]

Experimental Protocols

Standard Immunofluorescence Protocol for Cultured Cells
  • Cell Seeding: Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Fixation:

    • Carefully remove the culture medium.

    • Wash the cells once with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10][11]

    • Alternatively, fix with ice-cold methanol (B129727) for 10 minutes at -20°C.[12]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization (for intracellular targets):

    • Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[11]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin or 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific binding.[13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its predetermined optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[11][14]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[13]

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.[13][14]

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[5]

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Controls Problem Poor IF Staining (e.g., High Background, Weak Signal) Fixation Fixation Issue Problem->Fixation Blocking Inadequate Blocking Problem->Blocking Antibody Antibody Problem Problem->Antibody Washing Insufficient Washing Problem->Washing Autofluorescence Autofluorescence Problem->Autofluorescence OptimizeFix Optimize Fixation Time/Agent Fixation->OptimizeFix ChangeBlock Change/Extend Blocking Blocking->ChangeBlock TitrateAb Titrate Antibodies Run Controls (No Primary) Antibody->TitrateAb IncreaseWash Increase Wash Steps Washing->IncreaseWash Quench Use Quenching Agent Image Unstained Control Autofluorescence->Quench

Caption: Troubleshooting workflow for common immunofluorescence artifacts.

SignalingPathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling Receptor GPCR (e.g., Mu-Opioid Receptor) G_Protein G-Protein Receptor->G_Protein Activates Ligand Ligand (e.g., this compound) Ligand->Receptor Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase A SecondMessenger->Kinase Activates TargetProtein Target Protein (Phosphorylated) Kinase->TargetProtein Phosphorylates

Caption: A generic G-protein coupled receptor signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Naltrexone and Ghrelin Receptor Antagonism in Alcohol Consumption Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The pharmacological treatment of Alcohol Use Disorder (AUD) remains a critical area of research. For decades, the opioid receptor antagonist naltrexone (B1662487) has been a frontline therapy. However, emerging research into novel pathways, such as the ghrelin system, presents new therapeutic possibilities. This guide provides a detailed, data-driven comparison of naltrexone and the ghrelin receptor inverse agonist PF-5190457, offering a comprehensive overview for the scientific community.

Initial inquiries into the compound CP-866087 revealed a scarcity of available data related to alcohol consumption studies. While identified as a mu-opioid receptor antagonist, its application in AUD is not well-documented in publicly accessible research. Therefore, to provide a more informative and data-rich comparison, this guide will focus on the well-studied ghrelin receptor antagonist, PF-5190457, as a novel comparator to naltrexone.

Mechanisms of Action: Two Distinct Pathways to Reduce Alcohol Reward

Naltrexone and PF-5190457 reduce alcohol's reinforcing effects through fundamentally different neurobiological pathways.

Naltrexone: The Opioid System Blockade

Naltrexone is a competitive antagonist primarily at the μ-opioid receptor.[1] Alcohol consumption triggers the release of endogenous opioids (like β-endorphin), which in turn modulate the mesolimbic dopamine (B1211576) system, a key pathway for reward and reinforcement.[2] By blocking μ-opioid receptors, naltrexone attenuates the downstream dopamine release in brain regions like the nucleus accumbens, thereby reducing the pleasurable or "high" effects associated with drinking.[1][3] This mechanism is thought to decrease the motivation to drink and reduce alcohol craving.[3]

naltrexone_pathway cluster_0 Alcohol Consumption cluster_1 Endogenous Opioid System cluster_2 Mesolimbic Dopamine Pathway Alcohol Alcohol Endogenous_Opioids Endogenous Opioids (e.g., β-endorphin) Alcohol->Endogenous_Opioids stimulates release Mu_Opioid_Receptor μ-Opioid Receptor Endogenous_Opioids->Mu_Opioid_Receptor activates Dopamine_Release Dopamine Release (Nucleus Accumbens) Mu_Opioid_Receptor->Dopamine_Release stimulates Reward_Reinforcement Reward & Reinforcement Dopamine_Release->Reward_Reinforcement leads to Naltrexone Naltrexone Naltrexone->Mu_Opioid_Receptor BLOCKS

Naltrexone's Mechanism of Action.
PF-5190457: The Ghrelin System Inhibition

PF-5190457 is a ghrelin receptor (GHSR-1a) inverse agonist/antagonist. Ghrelin, a gut-derived hormone, is known for stimulating appetite, but it also plays a significant role in the brain's reward circuitry.[2] Preclinical studies show that ghrelin administration can increase alcohol intake, while blocking the ghrelin receptor reduces it.[2] The GHSR-1a is expressed in key reward areas, including the ventral tegmental area (VTA). By blocking this receptor, PF-5190457 is thought to inhibit ghrelin's ability to modulate the dopamine system, thereby decreasing the motivation to consume alcohol.[2]

ghrelin_pathway cluster_0 Gut-Brain Axis cluster_1 Central Reward System cluster_2 Behavioral Outcome Ghrelin Ghrelin (Gut Hormone) GHSR1a Ghrelin Receptor (GHSR-1a in VTA) Ghrelin->GHSR1a activates Dopamine_System Mesolimbic Dopamine System GHSR1a->Dopamine_System modulates Alcohol_Seeking Alcohol Seeking & Consumption Dopamine_System->Alcohol_Seeking promotes PF_5190457 PF-5190457 PF_5190457->GHSR1a BLOCKS

PF-5190457 Mechanism of Action.

Preclinical Efficacy in Rodent Models

Preclinical studies in rats are fundamental for evaluating the potential of pharmacotherapies for AUD. Common models include the two-bottle choice paradigm to measure alcohol preference and operant self-administration to assess motivation for alcohol.

Table 1: Comparison of Preclinical Efficacy in Rat Models of Alcohol Consumption

ParameterNaltrexonePF-5190457 / Ghrelin Antagonists
Model Type Operant Self-AdministrationOperant Self-Administration
Effect Significantly reduced ethanol (B145695) self-administration.[4]Ghrelin receptor antagonists reduce operant self-administration of alcohol.[2]
Dosage (Effective) 0.1 mg/kg (subcutaneous) and 3.0 mg/kg (intraperitoneal) and higher.[4]Data for specific dosages of PF-5190457 in operant models is limited in available literature.
Model Type Two-Bottle ChoiceTwo-Bottle Choice
Effect Doses of 1.0 mg/kg and higher significantly decreased alcohol consumption.[5]Ghrelin receptor antagonists reduce alcohol intake and preference.[2]
Additional Notes Subcutaneous administration was found to be approximately 30-fold more potent than intraperitoneal administration.[4]Ghrelin antagonists are effective in reducing consumption in high alcohol-preferring rat strains.[2]

Clinical Efficacy in Human Studies

Both naltrexone and PF-5190457 have been evaluated in human trials, assessing outcomes such as craving, number of heavy drinking days, and overall alcohol consumption.

Table 2: Comparison of Clinical Efficacy in Human Alcohol Consumption Studies

ParameterNaltrexonePF-5190457
Primary Outcome Reduction in Heavy DrinkingReduction in Alcohol Craving
Key Finding(s) Significantly reduces the number of heavy drinking days and the number of drinks per drinking day.[1][3][6] In one study, naltrexone did not reduce the frequency of heavy drinking days but did reduce drinks per drinking day.[6]A 100 mg twice-daily dose significantly reduced cue-elicited alcohol craving in a human laboratory study.[7][8] A subsequent Phase IIa study did not replicate the reduction in cue-elicited craving.[9]
Effect on Craving Reduces self-reported alcohol craving.[3][10]Reduced craving in a Phase 1b study of heavy drinkers.[7][8]
Standard Dosage 50 mg once daily (oral).[11]100 mg twice daily (in clinical trials).[7][9]
Study Population Individuals with moderate to severe Alcohol Use Disorder.[3]Heavy drinkers and individuals with Alcohol Use Disorder.[7][9]

Experimental Protocols and Methodologies

The translation of preclinical findings to clinical efficacy relies on robust and reproducible experimental designs.

Preclinical Study Workflow

A typical preclinical study to evaluate a new compound for AUD involves several stages, from initial training to drug administration and data analysis.

experimental_workflow cluster_0 Phase 1: Habituation & Training cluster_1 Phase 2: Pharmacological Testing cluster_2 Phase 3: Behavioral Assessment cluster_3 Phase 4: Analysis A Animal Acclimation (Housing, Handling) B Induction of Alcohol Consumption (e.g., Sucrose (B13894) Fading, Intermittent Access) A->B C Establish Stable Baseline (Consistent daily intake) B->C D Group Assignment (Vehicle vs. Drug Doses) C->D E Drug Administration (e.g., i.p., s.c.) Pre-session D->E F Data Collection (e.g., Two-Bottle Choice or Operant Self-Administration Session) E->F G Data Analysis (Statistical Comparison of Groups) F->G H Interpretation of Results G->H

Generalized Preclinical Experimental Workflow.
Key Experimental Methodologies

  • Intermittent Access Two-Bottle Choice (Rodents): This model is used to induce high levels of voluntary alcohol consumption.

    • Housing: Rats are individually housed to allow for precise fluid intake measurement.[12]

    • Access Schedule: Animals are given 24-hour concurrent access to two bottles, one with 20% (v/v) ethanol and one with water.[12][13]

    • Intermittency: This access is provided on an intermittent schedule, typically three times a week (e.g., Monday, Wednesday, Friday), with water-only access on the intervening days. This schedule has been shown to escalate consumption over time.[12][13]

    • Measurement: Fluid consumption is measured by weighing the bottles at the beginning and end of each 24-hour session. Alcohol intake (g/kg) and preference ratio (ml alcohol / ml total fluid) are calculated.[13]

    • Pharmacological Testing: Once a stable baseline of consumption is established, animals are pre-treated with the test compound (e.g., naltrexone, PF-5190457) or vehicle before the start of an alcohol access session.

  • Operant Alcohol Self-Administration (Rodents): This paradigm assesses the motivation to work for alcohol.

    • Apparatus: Standard operant conditioning chambers equipped with levers and a liquid delivery system (e.g., a dipper or pump) are used.[14][15]

    • Training: As rats often find alcohol unpalatable initially, they are first trained to press a lever for a highly palatable solution like sucrose or saccharin.[14][15] The alcohol concentration is gradually increased in the solution (a "fading" procedure) until the animals are responding for alcohol alone.[14]

    • Reinforcement Schedule: A common schedule is the Fixed Ratio (FR), where the animal must press the lever a fixed number of times to receive a single delivery of alcohol (e.g., FR-4 means four presses per reward).[14]

    • Pharmacological Testing: After establishing stable responding for alcohol, animals are injected with the drug or vehicle at a set time before the session begins. The primary measures are the number of rewards earned and the total number of lever presses.[14][15]

  • Human Laboratory Cue-Reactivity Study (PF-5190457): This design measures a drug's effect on craving in a controlled environment.

    • Participants: Heavy-drinking individuals or those diagnosed with AUD are recruited.[7][16]

    • Design: A within-subject, placebo-controlled design is often used, where each participant receives both the drug (e.g., PF-5190457 at various doses) and a placebo over different stages of the study.[7][16]

    • Procedure: Participants are dosed with the study drug or placebo for a set period. They are then brought into a laboratory setting designed to mimic a bar.[7][16]

    • Cue Exposure: They are exposed to alcohol-related cues (e.g., the sight and smell of their preferred alcoholic beverage) without being allowed to drink.

    • Craving Assessment: Self-reported craving is measured at multiple time points before, during, and after cue exposure using validated scales like the Alcohol Urge Questionnaire (AUQ).[7][16]

Summary and Future Directions

Naltrexone and the ghrelin receptor antagonist PF-5190457 represent two distinct pharmacological approaches to treating Alcohol Use Disorder.

  • Naltrexone , with its established efficacy, acts by blunting the rewarding effects of alcohol through the opioid system. It has proven effective in reducing heavy drinking days and overall consumption in a broad population of individuals with AUD.[1][3]

  • PF-5190457 targets the ghrelin system, a novel pathway linking gut-derived hormones to central reward processing. Initial human laboratory studies showed promise in reducing alcohol craving, though subsequent trials have yielded mixed results on this specific endpoint.[7][8][9] This highlights the complexity of translating preclinical findings and suggests that the ghrelin system's role in AUD requires further investigation.

For researchers, the comparison underscores the importance of exploring novel targets beyond traditional neurotransmitter systems. While naltrexone remains a valuable tool, the development of compounds like PF-5190457 opens new avenues for personalized medicine, potentially targeting different facets of addiction, such as the interplay between metabolic state and reward seeking. Future head-to-head clinical trials are necessary to definitively establish the comparative efficacy of these two distinct mechanisms in the management of AUD.

References

Navigating Receptor Selectivity: A Comparative Analysis of CXCR1/CXCR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly for inflammatory diseases, the precise targeting of chemokine receptors is of paramount importance. This guide provides a comparative analysis of the selectivity profiles of several key antagonists for the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2), which are crucial mediators of neutrophil recruitment and activation. While the initial query included CP-866087, it is important to clarify that this compound is a selective mu-opioid receptor antagonist and does not target the CXCR1/CXCR2 axis. This guide will therefore focus on a selection of well-characterized CXCR1 and/or CXCR2 antagonists to provide a relevant and data-driven comparison for researchers in the field.

The antagonists profiled here include dual CXCR1/CXCR2 inhibitors and CXCR2-selective compounds, each with distinct mechanisms of action and selectivity ratios. Understanding these differences is critical for the design of targeted therapeutic strategies.

Selectivity Profiles of CXCR1/CXCR2 Antagonists

The following tables summarize the binding affinities and functional inhibitory activities of selected antagonists for CXCR1 and CXCR2. The data, presented as IC50, Ki, or Kd values, are compiled from various in vitro studies and offer a quantitative comparison of the potency and selectivity of these compounds.

Table 1: Binding Affinity of Antagonists for CXCR1 and CXCR2

CompoundTarget(s)ReceptorAffinity (nM)Notes
Navarixin (SCH 527123) CXCR1/CXCR2human CXCR13.9 (Kd)Allosteric antagonist.[1]
human CXCR20.049 (Kd)~80-fold selectivity for CXCR2.[1]
Danirixin (GSK1325756) CXCR2human CXCR212.5 (IC50)Competitive and reversible antagonist.[2][3][4]
human CXCR1>1000 (IC50)High selectivity for CXCR2.[2]
Ladarixin CXCR1/CXCR2human CXCR10.9 (IC50)Non-competitive allosteric inhibitor.[5]
human CXCR20.8 (IC50)Dual inhibitor with high potency for both receptors.[5]
Reparixin CXCR1/CXCR2human CXCR11 (IC50)Non-competitive allosteric inhibitor.[6][7]
human CXCR2100-400 (IC50)Preferential for CXCR1.[6][7][8]
CXCL8(3-74)K11R/G31P CXCR1/CXCR2CXCR1/CXCR2High AffinityEngineered CXCL8 analogue, potent antagonist.[9][10][11]

Table 2: Functional Inhibition by Antagonists in Chemotaxis and Calcium Mobilization Assays

CompoundAssayCell TypeLigandIC50 (nM)Receptor Target(s)
Navarixin (SCH 527123) ChemotaxisHuman NeutrophilsCXCL13CXCR2
Danirixin (GSK1325756) Calcium MobilizationCHO-hCXCR2CXCL86.5 (Kb)CXCR2
Ladarixin ChemotaxisHuman PMNsCXCL80.7CXCR1/CXCR2
Reparixin ChemotaxisHuman PMNsCXCL81CXCR1
RIST4721 ChemotaxisMouse NeutrophilsKC (CXCL1)~17CXCR2

Experimental Methodologies

The data presented in this guide are derived from key in vitro assays designed to characterize the interaction of antagonists with their target receptors and their functional consequences.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.[2][12] These assays typically involve incubating cell membranes or whole cells expressing the receptor of interest with a fixed concentration of a radiolabeled ligand (e.g., [125I]-CXCL8).[8] The unlabeled antagonist is then added at varying concentrations to compete for binding with the radioligand. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The equilibrium dissociation constant (Ki) or dissociation constant (Kd) can then be calculated to provide a measure of the antagonist's binding affinity.[1]

Chemotaxis Assays

Chemotaxis assays measure the ability of a compound to inhibit the directed migration of cells, such as neutrophils, towards a chemoattractant.[13] A common method is the Boyden chamber assay, where cells are placed in an upper chamber separated by a filter from a lower chamber containing a chemoattractant (e.g., CXCL1 or CXCL8).[14] The antagonist is added to the cells, and the number of cells that migrate through the filter towards the chemoattractant is quantified. The IC50 value represents the concentration of the antagonist that causes a 50% reduction in cell migration.

Calcium Mobilization Assays

Upon activation by a ligand, CXCR1 and CXCR2 couple to intracellular G proteins, leading to a transient increase in intracellular calcium concentration ([Ca2+]i).[15][16] Calcium mobilization assays measure this change in [Ca2+]i using fluorescent calcium indicators (e.g., Fura-2 or Fluo-4).[17][18][19] Cells expressing the receptor are loaded with the dye, and the antagonist is added prior to stimulation with an agonist. The ability of the antagonist to block the agonist-induced increase in fluorescence is measured, and the concentration that inhibits 50% of the response is the IC50 value. This assay provides a functional readout of receptor antagonism.[18][20]

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the signaling pathways of CXCR1 and CXCR2 and a typical experimental workflow for assessing antagonist activity.

CXCR_Signaling_Pathway CXCR1/CXCR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL8 CXCL8 CXCR1 CXCR1 CXCL8->CXCR1 CXCR2 CXCR2 CXCL8->CXCR2 Other ELR+ Chemokines Other ELR+ Chemokines Other ELR+ Chemokines->CXCR2 G-protein G-protein CXCR1->G-protein CXCR2->G-protein PLC PLC G-protein->PLC PI3K PI3K G-protein->PI3K Ca2+ Mobilization Ca2+ Mobilization PLC->Ca2+ Mobilization Chemotaxis Chemotaxis PI3K->Chemotaxis Degranulation Degranulation PI3K->Degranulation

Caption: Simplified signaling cascade following activation of CXCR1 and CXCR2.

Antagonist_Screening_Workflow Antagonist Functional Assay Workflow Cells expressing CXCR1/2 Cells expressing CXCR1/2 Load with Ca2+ dye Load with Ca2+ dye Cells expressing CXCR1/2->Load with Ca2+ dye Incubate with Antagonist Incubate with Antagonist Load with Ca2+ dye->Incubate with Antagonist Stimulate with Agonist Stimulate with Agonist Incubate with Antagonist->Stimulate with Agonist Measure Fluorescence Measure Fluorescence Stimulate with Agonist->Measure Fluorescence Determine IC50 Determine IC50 Measure Fluorescence->Determine IC50

References

A Comparative Guide to In Vivo Receptor Blockade: CP-866087 vs. Naloxone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CP-866087 and naloxone (B1662785), two opioid receptor antagonists, with a focus on their in vivo receptor blockade properties. The information is compiled from preclinical studies to assist researchers in selecting the appropriate tool for their experimental needs.

Introduction

This compound is a novel, potent, and selective mu-opioid receptor antagonist that has been investigated for the treatment of alcohol abuse and dependence.[1] Naloxone is a well-established, non-selective opioid receptor antagonist widely used to reverse opioid overdose and in research to study the endogenous opioid system.[2] This guide presents a side-by-side comparison of their receptor binding affinities, in vivo functional antagonism, and available pharmacokinetic parameters.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and naloxone, facilitating a direct comparison of their in vitro and in vivo properties.

Table 1: Receptor Binding Affinity and Selectivity

CompoundMu (μ) Ki (nM)Delta (δ) Ki (nM)Kappa (κ) Ki (nM)Mu/Delta Selectivity RatioMu/Kappa Selectivity Ratio
This compound 1.0[1]170[1]42[1]17042
Naloxone ~1.0 - 1.8[2]~15 - 36.5~11 - 16~15 - 20~10 - 15

Table 2: In Vitro Functional Antagonism

CompoundAssayReceptorKi (nM)
This compound GTP-γSMu (μ)0.34[1]
Naloxone GTP-γSMu (μ)~1.0 - 5.0

Table 3: Preclinical Pharmacokinetics

CompoundSpeciesRouteCmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)
This compound RatPOData not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literature
DogPOData not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literature
Naloxone RatIV--~1.0-
DogIV18.8 ± 3.9-0.62 ± 0.11-
DogIN9.3 ± 2.50.38 ± 0.140.79 ± 0.1132 ± 13

Note: Detailed in vivo receptor blockade data (e.g., ED50) and comprehensive preclinical pharmacokinetic parameters for this compound were not available in the publicly accessible literature reviewed.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the concentration of a test compound (this compound or naloxone) that displaces 50% of a radiolabeled ligand from the target opioid receptor (μ, δ, or κ).

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

    • Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).

    • Test compound (this compound or naloxone) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTP-γS Functional Assay

This assay measures the functional activity of a compound as an agonist or antagonist at a G-protein coupled receptor.

  • Objective: To determine the ability of an antagonist (this compound or naloxone) to inhibit agonist-stimulated binding of [³⁵S]GTP-γS to G-proteins coupled to the opioid receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • A known opioid receptor agonist (e.g., DAMGO for μ).

    • Test antagonist (this compound or naloxone) at various concentrations.

    • [³⁵S]GTP-γS.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Procedure:

    • Cell membranes are pre-incubated with the test antagonist at various concentrations.

    • The agonist is then added to stimulate the receptor, followed by the addition of [³⁵S]GTP-γS and GDP.

    • The mixture is incubated to allow for the binding of [³⁵S]GTP-γS to the activated G-proteins.

    • The reaction is terminated, and bound [³⁵S]GTP-γS is separated from free [³⁵S]GTP-γS by filtration.

    • The amount of bound [³⁵S]GTP-γS is quantified by scintillation counting.

  • Data Analysis:

    • The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTP-γS binding is measured.

    • The IC50 value for the antagonist is determined, and the Ki value is calculated to represent its functional antagonist potency.

In Vivo Receptor Blockade (e.g., Tail-Flick Test)

This assay assesses the ability of an antagonist to block the analgesic effect of an opioid agonist in a living animal.

  • Objective: To determine the dose of an antagonist (this compound or naloxone) required to block the anti-nociceptive effect of an opioid agonist (e.g., morphine) in rodents.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • A baseline tail-flick latency (the time it takes for the animal to withdraw its tail from a heat source) is measured.

    • The antagonist (this compound or naloxone) or vehicle is administered at various doses via a specific route (e.g., subcutaneous, intraperitoneal).

    • After a predetermined time, the opioid agonist (e.g., morphine) is administered.

    • The tail-flick latency is measured again at various time points after agonist administration.

  • Data Analysis:

    • The percentage of maximal possible effect (%MPE) is calculated for each animal.

    • The dose of the antagonist that reduces the analgesic effect of the agonist by 50% (ED50) is determined.

Visualizations

Signaling Pathway

cluster_0 Opioid Antagonist Action Antagonist This compound or Naloxone Opioid_Receptor Mu-Opioid Receptor Antagonist->Opioid_Receptor Binds and Blocks G_Protein Gi/o Protein Opioid_Receptor->G_Protein Inhibition of Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase No Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Normal Production

Caption: Opioid antagonist signaling pathway.

Experimental Workflow

cluster_1 In Vivo Receptor Blockade Workflow Start Start: Acclimatize Animals Baseline Measure Baseline (e.g., Tail-Flick Latency) Start->Baseline Administer_Antagonist Administer Antagonist (this compound or Naloxone) Baseline->Administer_Antagonist Administer_Agonist Administer Opioid Agonist (e.g., Morphine) Administer_Antagonist->Administer_Agonist Pre-treatment Interval Measure_Effect Measure Post-Treatment Effect (e.g., Tail-Flick Latency) Administer_Agonist->Measure_Effect Post-agonist Interval Data_Analysis Analyze Data (Calculate %MPE, ED50) Measure_Effect->Data_Analysis

Caption: Workflow for in vivo receptor blockade studies.

References

In Vitro Comparative Analysis of CP-866,087 and Other Mu-Opioid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Comparison

The landscape of opioid research is continually evolving, with a significant focus on the development of novel antagonists for the mu-opioid receptor (MOR). These antagonists are critical tools for studying the physiological and pathological roles of the MOR and hold therapeutic promise for conditions such as opioid-induced constipation, substance abuse, and potentially other central nervous system disorders. This guide provides an in vitro comparison of CP-866,087, a novel MOR antagonist, with other established mu-opioid antagonists, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Comparison of Mu-Opioid Antagonists

The following tables summarize the in vitro binding affinities (Ki) and functional antagonist potencies (IC50 or pA2) of CP-866,087 and other well-characterized mu-opioid antagonists. The data has been compiled from various publicly available scientific sources.

Table 1: Mu-Opioid Receptor Binding Affinity (Ki)

CompoundMu (μ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)Selectivity (μ vs. κ/δ)
CP-866,087 Data not available in public sources60[1]108[1]Not fully determined
Naloxone~1.1 - 1.4[2]~12 - 16[2]~16 - 67.5[2]Relatively non-selective
Naltrexone (B1662487)~0.56[3]Data not consistently reportedData not consistently reportedHigh affinity for μ
Cyprodime~3.8[4]Orders of magnitude less[4]Orders of magnitude less[4]Highly selective for μ

Table 2: Functional Antagonist Activity at the Mu-Opioid Receptor

CompoundAssay TypeParameterValue
CP-866,087 GTPγS Binding AssayData not available in public sourcesData not available in public sources
NaloxoneGuinea Pig Ileum BioassaypA28.8
NaltrexoneMouse Hotplate Test (in vivo proxy)ID507 µg/kg
Cyprodime[35S]GTPγS Binding AssayInhibition of morphine-stimulated binding~500-fold increase in morphine EC50 at 10 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to characterize mu-opioid antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., CP-866,087) to displace a radiolabeled ligand from the mu-opioid receptor.

Materials:

  • Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [3H]-DAMGO (a mu-opioid agonist) or [3H]-Diprenorphine (a non-selective antagonist).

  • Test compounds: CP-866,087 and other antagonists at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).

  • Assay buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by an agonist at a G-protein coupled receptor (GPCR) like the mu-opioid receptor.

Objective: To determine if a test compound acts as an antagonist by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins.

Materials:

  • Cell membranes expressing the mu-opioid receptor and associated G-proteins.

  • Agonist: A known mu-opioid agonist such as DAMGO or morphine.

  • Test compound: CP-866,087 or other antagonists at various concentrations.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Assay buffer: Typically containing Tris-HCl, MgCl2, and NaCl.

  • Glass fiber filters or scintillation proximity assay (SPA) beads.

  • Scintillation counter or microplate reader.

Procedure:

  • Pre-incubate the cell membranes with the test compound (antagonist).

  • Add the agonist to stimulate the receptor.

  • Add [35S]GTPγS and GDP to the mixture.

  • Incubate to allow for [35S]GTPγS binding to the activated G-proteins (e.g., 60 minutes at 30°C).

  • Terminate the reaction and separate bound from free [35S]GTPγS using filtration or SPA.

  • Quantify the amount of bound [35S]GTPγS.

  • Plot the agonist concentration-response curve in the absence and presence of the antagonist.

  • A rightward shift in the agonist dose-response curve indicates competitive antagonism. The potency of the antagonist can be determined by calculating the pA2 value from a Schild plot.

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor upon agonist binding and its inhibition by an antagonist.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds & Activates Antagonist Antagonist Antagonist->MOR Binds & Blocks G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel G_betagamma->K_channel Activates Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production Effector_response Cellular Response (e.g., reduced excitability) cAMP->Effector_response K_channel->Effector_response K+ efflux Ca_channel->Effector_response Reduced Ca2+ influx

Caption: Mu-opioid receptor signaling cascade and point of antagonist intervention.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the key steps in a typical radioligand binding assay workflow.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand & Test Compound Membrane_prep->Incubation Ligand_prep Prepare Radioligand & Test Compounds Ligand_prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki calculation) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

Head-to-Head Comparison: CP-866087 and Cyprodime in Mu-Opioid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two selective mu-opioid receptor antagonists, CP-866087 and cyprodime (B53547). The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide valuable insights for those involved in the development of novel therapeutics targeting the opioid system.

At a Glance: Key Performance Indicators

FeatureThis compoundCyprodime
Primary Target Mu-opioid Receptor (MOR)Mu-opioid Receptor (MOR)
Receptor Affinity (Ki) High nanomolar affinity for MORHigh nanomolar affinity for MOR
Selectivity High selectivity for MOR over delta and kappa receptorsHigh selectivity for MOR over delta and kappa receptors
Functional Activity Potent MOR antagonistMOR antagonist / Inverse agonist at constitutively active MOR
Development Stage Investigated in Phase 2 clinical trialsPreclinical research tool

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and cyprodime, focusing on their binding affinities and functional activities at the three main opioid receptor subtypes.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
CompoundMu (μ)Delta (δ)Kappa (κ)Selectivity (μ vs δ/κ)
This compound 1.017042170-fold vs δ, 42-fold vs κ
Cyprodime 5.4244.6218745-fold vs δ, 405-fold vs κ

Data for this compound from a 2011 publication by Pfizer researchers.[1] Data for cyprodime from various sources.[2][3]

Table 2: Functional Activity at the Mu-Opioid Receptor
CompoundAssay TypeParameterValue (nM)Notes
This compound [³⁵S]GTPγSAntagonist Ki0.18
Cyprodime [³⁵S]GTPγSAntagonist Activity-Increased morphine EC₅₀ ~500-fold at 10 µM
Cyprodime [³⁵S]GTPγSInverse Agonist EC₅₀64At constitutively active Ala³⁴⁸,³⁵³ hMOR mutant

Data for this compound from a 2011 publication.[1] Data for cyprodime from studies characterizing its antagonist and inverse agonist properties.[2][4]

Mechanism of Action and Signaling Pathway

Both this compound and cyprodime are competitive antagonists at the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR). In their antagonistic action, they bind to the receptor but do not induce the conformational change necessary for G protein activation. This blocks endogenous or exogenous opioid agonists from binding and initiating downstream signaling cascades, which typically involve the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.

Cyprodime has also demonstrated inverse agonist properties at a constitutively active mutant of the mu-opioid receptor.[4] This suggests that in a receptor system with basal activity, cyprodime can not only block agonist binding but also reduce the receptor's intrinsic signaling.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds & Activates Antagonist Antagonist Antagonist->MOR Binds & Blocks G_protein Gαi/o-GDP MOR->G_protein Activates AC_inactive Adenylyl Cyclase (Inactive) G_protein->AC_inactive Inhibits cAMP ↓ cAMP AC_inactive->cAMP

Caption: Antagonism at the Mu-Opioid Receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are adaptable for the characterization of novel opioid receptor ligands.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells, or brain tissue).

  • Radioligand (e.g., [³H]DAMGO for MOR).

  • Test compound (this compound or cyprodime).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins following receptor stimulation. For antagonists, it measures the ability of the compound to inhibit agonist-stimulated G protein activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Agonist (e.g., DAMGO for MOR).

  • Test compound (this compound or cyprodime).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GDP (to ensure G proteins are in their inactive state).

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the antagonist.

  • In a 96-well plate, pre-incubate the cell membranes with the antagonist at various concentrations.

  • Add a fixed concentration of the agonist (typically its EC₈₀) to stimulate the receptors.

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).

  • Terminate the reaction by rapid filtration and washing.

  • Quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Data are analyzed to determine the IC₅₀ of the antagonist, which can be converted to a functional antagonist constant (Ki or Kb).

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis Membranes Receptor-expressing Membranes Incubate Incubate to Equilibrium Membranes->Incubate Ligands Radioligand/Agonist & Test Compound Ligands->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50/Ki) Count->Analyze

Caption: General Workflow for Binding & Functional Assays.

Discussion and Conclusion

Both this compound and cyprodime are potent and selective antagonists of the mu-opioid receptor.

This compound emerges as a compound with very high functional antagonist potency at the mu-opioid receptor, as indicated by its sub-nanomolar Ki in the [³⁵S]GTPγS assay.[1] Its development has progressed to clinical trials, suggesting a well-characterized preclinical profile.[5] This makes it a valuable tool for in vivo studies where high potency and selectivity are required, and for translational research aiming to bridge preclinical findings with potential clinical outcomes.

  • For researchers requiring a mu-opioid receptor antagonist with exceptionally high and quantitatively defined functional potency, This compound is an excellent candidate.

  • For studies where a well-characterized, selective, and widely referenced mu-opioid receptor antagonist is needed, cyprodime remains a reliable choice.

The selection between these two compounds will ultimately depend on the specific requirements of the experimental design, including the desired potency, the need for a precise functional antagonist constant, and the relevance of potential inverse agonist activity.

References

Cross-Validation of CP-866087 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of CP-866087, a selective mu-opioid receptor (MOR) antagonist, with the phenotypes observed in genetic models, specifically mu-opioid receptor knockout (MOR-KO) mice. This cross-validation approach is crucial for target validation and for understanding the on-target effects of novel therapeutic compounds. This compound has been investigated for its potential in treating alcohol use disorder and female sexual arousal disorder (FSAD). This guide summarizes the available preclinical and clinical data for this compound and compares it with the established phenotypes of MOR-KO mice in relevant behavioral paradigms.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from studies on this compound and MOR-KO mice, providing a direct comparison of their effects on alcohol consumption and sexual behavior.

Table 1: Effects on Alcohol Consumption

ParameterGenetic Model (MOR-KO Mice)Pharmacological Agent (this compound)Alternative Pharmacological Agent (Naltrexone)
Alcohol Self-Administration Significantly reduced or absentPreclinical data suggests a reduction in alcohol intakeReduces alcohol self-administration in rodents
Alcohol Preference (Two-Bottle Choice) Decreased preference for alcohol solutionsPreclinical data suggests a reduction in alcohol preferenceDecreases preference for alcohol over water
Alcohol-Induced Reward (Conditioned Place Preference) Abolished or significantly reducedData not availableBlocks the rewarding effects of alcohol

Table 2: Effects on Female Sexual Behavior

ParameterGenetic Model (MOR-KO Mice)Pharmacological Agent (this compound)Alternative Pharmacological Agent (Flibanserin)
Sexual Receptivity (Lordosis Quotient) Reduced lordosis quotient and scoreNo clinical benefit over placebo in FSAD trialApproved for Hypoactive Sexual Desire Disorder (HSDD)
Satisfying Sexual Events (SSEs) Not applicableNo significant difference compared to placeboShowed a modest increase in SSEs in clinical trials
Sexual Arousal Not explicitly measuredNo improvement in female sexual arousal disorder (FSAD)Acts on serotonin (B10506) receptors to indirectly modulate dopamine (B1211576) and norepinephrine

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of the key experimental protocols used in the studies cited.

Preclinical Models of Alcohol Consumption
  • Two-Bottle Choice Test:

    • Objective: To assess voluntary alcohol consumption and preference.

    • Procedure: Mice are housed individually with two drinking bottles. One bottle contains water, and the other contains an alcohol solution (e.g., 10% ethanol). The position of the bottles is switched daily to avoid place preference. Fluid consumption from each bottle is measured daily for a set period. Alcohol preference is calculated as the volume of alcohol consumed divided by the total fluid intake.

  • Conditioned Place Preference (CPP):

    • Objective: To measure the rewarding effects of alcohol.

    • Procedure: The apparatus consists of two distinct compartments with different visual and tactile cues. The protocol has three phases:

      • Pre-conditioning: Mice are allowed to freely explore both compartments to determine any baseline preference.

      • Conditioning: Over several days, mice receive an injection of alcohol and are confined to one compartment, and on alternate days, they receive a saline injection and are confined to the other compartment.

      • Post-conditioning: Mice are again allowed to freely explore both compartments, and the time spent in each is recorded. An increase in time spent in the alcohol-paired compartment indicates a conditioned place preference.

Preclinical Models of Female Sexual Behavior
  • Assessment of Sexual Receptivity:

    • Objective: To quantify female sexual receptivity, primarily through the lordosis posture.

    • Procedure: Ovariectomized female mice are hormonally primed with estrogen and progesterone (B1679170) to induce sexual receptivity. They are then paired with a sexually experienced male mouse. An observer records the female's response to mounting attempts by the male. The lordosis quotient is calculated as the number of lordosis responses divided by the number of mounts, multiplied by 100.

Clinical Trial for Female Sexual Arousal Disorder (FSAD)
  • Phase 2a, Multicenter, Double-Blind, Placebo-Controlled, Crossover Trial:

    • Objective: To evaluate the efficacy and safety of this compound in premenopausal women with FSAD.

    • Procedure: Participants received multiple doses of this compound and a placebo in a crossover design, with washout periods in between. Efficacy was assessed using patient-reported outcomes, including diaries of sexual activity and questionnaires rating sexual desire, arousal, and satisfaction. The primary endpoint was the change in the number of satisfying sexual events.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental designs discussed in this guide.

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CP_866087 This compound (Antagonist) MOR Mu-Opioid Receptor (MOR) CP_866087->MOR Blocks Endogenous_Opioids Endogenous Opioids (Agonist) Endogenous_Opioids->MOR Activates G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_channel ↑ K+ Channel Hyperpolarization G_Protein->K_channel Ca_channel ↓ Ca2+ Channel ↓ Neurotransmitter Release G_Protein->Ca_channel cAMP ↓ cAMP AC->cAMP Downstream_Effects Modulation of Reward & Sexual Function Pathways cAMP->Downstream_Effects K_channel->Downstream_Effects Ca_channel->Downstream_Effects

Mu-Opioid Receptor Signaling Pathway

preclinical_workflow cluster_genetic Genetic Model cluster_pharmacological Pharmacological Model cluster_behavioral Behavioral Assays cluster_outcome Outcome Comparison MOR_KO MOR Knockout Mice Alcohol_Assay Alcohol Consumption (Two-Bottle Choice) MOR_KO->Alcohol_Assay Sexual_Assay Female Sexual Behavior (Lordosis Test) MOR_KO->Sexual_Assay WT_Mice Wild-Type Mice CP_866087_Admin This compound Administration WT_Mice->CP_866087_Admin CP_866087_Admin->Alcohol_Assay CP_866087_Admin->Sexual_Assay Clinical Trial in Humans Comparison Compare Phenotypes and Pharmacological Effects Alcohol_Assay->Comparison Sexual_Assay->Comparison

Preclinical Cross-Validation Workflow

clinical_trial_workflow Screening Patient Screening (Premenopausal Women with FSAD) Randomization Randomization Screening->Randomization Period1 Treatment Period 1 (this compound or Placebo) Randomization->Period1 Washout1 Washout Period Period1->Washout1 Period2 Treatment Period 2 (Crossover) Washout1->Period2 Washout2 Washout Period Period2->Washout2 Period3 Treatment Period 3 (Crossover) Washout2->Period3 Follow_up End of Study Follow-up Period3->Follow_up Data_Analysis Data Analysis (Primary Endpoint: Change in SSEs) Follow_up->Data_Analysis

FSAD Clinical Trial Workflow

Conclusion

The cross-validation of this compound's pharmacological effects with the phenotype of MOR-KO mice reveals a consistent pattern for alcohol consumption. Both the genetic deletion of the mu-opioid receptor and its pharmacological blockade with an antagonist lead to a reduction in alcohol intake and preference in preclinical models. This provides strong evidence that the effects of this compound on alcohol consumption are mediated through its on-target antagonism of the mu-opioid receptor.

In the context of female sexual behavior, the findings are less convergent. While MOR-KO mice exhibit reduced sexual receptivity, the clinical trial of this compound in women with FSAD did not demonstrate a significant improvement over placebo. This discrepancy highlights the complexity of translating preclinical findings in animal models to human clinical populations, particularly in multifaceted conditions like FSAD where psychological and interpersonal factors play a significant role. The lack of efficacy of this compound in the clinical trial, despite the genetic evidence suggesting a role for the mu-opioid system in female sexual behavior, underscores the challenges in developing pharmacological treatments for sexual dysfunction. Further research is needed to understand the nuanced role of the opioid system in human sexual response and to identify more effective therapeutic targets.

Investigational Mu-Opioid Antagonist CP-866087: A Comparative Analysis Against Established Treatments for Alcohol Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound CP-866087 and the established pharmacotherapies for Alcohol Use Disorder (AUD). The document synthesizes available preclinical data for this compound and contrasts it with the clinical efficacy and mechanisms of action of currently approved treatments, including naltrexone (B1662487), acamprosate (B196724), and disulfiram (B1670777).

Executive Summary

This compound is a novel, potent, and selective mu-opioid receptor antagonist that has demonstrated promising preclinical efficacy in reducing alcohol consumption in animal models of AUD.[1][2] Its mechanism of action, similar to the established AUD treatment naltrexone, involves the modulation of the endogenous opioid system, which is implicated in the rewarding effects of alcohol.[1][3] However, a comprehensive evaluation of this compound's clinical efficacy is currently limited by the absence of publicly available results from its Phase 2 clinical trial (NCT00147576).[4] In contrast, naltrexone, acamprosate, and disulfiram have well-documented clinical efficacy and established roles in the management of AUD.

Mechanism of Action: A Comparative Overview

The pharmacological treatment of AUD targets various neurotransmitter systems to reduce alcohol craving, consumption, and relapse rates.

This compound and Naltrexone: Both compounds act as antagonists at the mu-opioid receptor.[1][5] Alcohol consumption leads to the release of endogenous opioids (endorphins), which in turn stimulates the mesolimbic dopamine (B1211576) system, producing feelings of pleasure and reinforcement. By blocking the mu-opioid receptor, this compound and naltrexone are thought to attenuate these rewarding effects, thereby reducing the motivation to drink.[3]

Alcohol Alcohol Consumption Endorphins Endogenous Opioid (Endorphin) Release Alcohol->Endorphins Mu_Opioid_Receptor Mu-Opioid Receptor Endorphins->Mu_Opioid_Receptor Dopamine Dopamine Release (Reward & Reinforcement) Mu_Opioid_Receptor->Dopamine CP_866087 This compound (Antagonist) CP_866087->Mu_Opioid_Receptor Naltrexone Naltrexone (Antagonist) Naltrexone->Mu_Opioid_Receptor

Mu-Opioid Receptor Antagonism in AUD

Acamprosate: This drug is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, which is disrupted by chronic alcohol use.[5][6] Specifically, it is believed to modulate NMDA receptor hyperactivity and enhance GABAergic transmission.

Disulfiram: Disulfiram works through aversive therapy. It inhibits the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde, a toxic metabolite of alcohol.[5] Ingestion of alcohol while taking disulfiram results in unpleasant physical reactions, such as nausea, flushing, and palpitations, thereby discouraging drinking.[5]

Efficacy Data: Preclinical and Clinical Findings

A direct comparison of the efficacy of this compound with existing treatments is challenging due to the differing stages of development and the nature of the available data.

Preclinical Efficacy of this compound

Preclinical studies in alcohol-preferring (P) rats, a validated animal model for screening potential AUD medications, have shown that this compound significantly reduces alcohol intake.[1] In a head-to-head comparison, the efficacy of this compound in reducing alcohol consumption was reported to be comparable to that of naltrexone.[1]

CompoundAnimal ModelKey FindingReference
This compound Alcohol-Preferring (P) RatsDose-dependent reduction in alcohol consumption, comparable to naltrexone.[1]
Naltrexone Alcohol-Preferring (P) RatsDose-dependent reduction in alcohol consumption.[1]
Clinical Efficacy of Established AUD Treatments

The clinical efficacy of naltrexone, acamprosate, and disulfiram has been established through numerous randomized controlled trials and meta-analyses.

MedicationKey Efficacy OutcomesRepresentative Data
Naltrexone Reduces risk of relapse to heavy drinking and number of drinking days.A meta-analysis showed that naltrexone reduced the risk of heavy relapse by 38% compared to placebo.
Acamprosate Promotes abstinence and increases the cumulative duration of abstinence.A meta-analysis indicated that acamprosate significantly increases the percentage of abstinent days.
Disulfiram Effective in supervised settings to maintain abstinence.Studies have shown higher rates of abstinence in patients on supervised disulfiram compared to placebo.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the primary publication. However, a general workflow for such studies can be outlined.

cluster_0 Preclinical Efficacy Testing Workflow for AUD Animal_Model Selection of Animal Model (e.g., Alcohol-Preferring Rats) Habituation Habituation and Baseline Alcohol Consumption Measurement Animal_Model->Habituation Drug_Admin Drug Administration (this compound, Naltrexone, or Vehicle) Habituation->Drug_Admin Consumption_Test Measurement of Alcohol and Water Consumption Drug_Admin->Consumption_Test Data_Analysis Data Analysis and Comparison of Treatment Groups Consumption_Test->Data_Analysis

References

Validating GPR103 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound of Interest: Initial searches for "CP-866087" identified it as a mu-opioid receptor antagonist. However, to provide a comprehensive guide on in vivo target engagement validation with available data, this document will focus on a well-characterized class of GPR103 antagonists, the pyrrolo[2,3-c]pyridines. This allows for a detailed exploration of target engagement validation in the context of a relevant G-protein coupled receptor (GPCR) target.

Introduction to GPR103 and its Antagonism

The G-protein coupled receptor 103 (GPR103), also known as the pyroglutamylated RF-amide peptide receptor (QRFPR), and its endogenous ligands, QRFP26 and QRFP43, play a significant role in regulating appetite and energy homeostasis.[1][2][3] Activation of GPR103 has been shown to have orexigenic effects, meaning it stimulates food intake.[1][4] This makes GPR103 an attractive target for the development of antagonists aimed at managing feeding behaviors and obesity.[1][4]

One promising class of GPR103 antagonists are the pyrrolo[2,3-c]pyridines. These small molecules have been designed to mimic the C-terminal Arg-Phe motif of the endogenous agonist QRFP26 and have demonstrated anorexigenic (appetite-suppressing) activity in preclinical in vivo models.[1][4][5]

GPR103 Signaling Pathway

The binding of the endogenous ligands QRFP26 or QRFP43 to GPR103 initiates a signaling cascade. GPR103 is coupled to Gi/o and Gq proteins.[3] Activation of these pathways leads to the mobilization of intracellular calcium and a decrease in cyclic AMP (cAMP) production.[3] In the hypothalamus, this signaling ultimately stimulates the activity of NPY neurons, which in turn inhibit POMC neurons, leading to an increase in appetite.[6]

GPR103_Signaling_Pathway cluster_ligand Endogenous Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Physiological Outcome QRFP26 QRFP26 GPR103 GPR103 QRFP26->GPR103 QRFP43 QRFP43 QRFP43->GPR103 G_protein Gq/Gi/o GPR103->G_protein Activation PLC PLC Activation G_protein->PLC AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Appetite Increased Appetite (Orexigenic Effect) Ca_increase->Appetite cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_decrease->Appetite

Caption: GPR103 Signaling Pathway.

In Vivo Validation of Pyrrolo[2,3-c]pyridine GPR103 Antagonists

The primary method used to validate the in vivo target engagement of the pyrrolo[2,3-c]pyridine GPR103 antagonists was through the measurement of a downstream functional outcome: food intake in a preclinical obesity model.[1][5]

Experimental Protocol: Anorexigenic Effect in a Preclinical Model

A common approach to assess the anorexigenic effect of a compound is to measure food intake in rodents.

Workflow for In Vivo Functional Readout

in_vivo_functional_readout cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Data Collection & Analysis cluster_outcome Outcome animal_model Select Preclinical Obesity Model (e.g., rats) acclimatization Acclimatize Animals animal_model->acclimatization baseline Measure Baseline Food Intake acclimatization->baseline dosing Administer Pyrrolo[2,3-c]pyridine Antagonist or Vehicle baseline->dosing measure_intake Measure Food Intake Over Time dosing->measure_intake analysis Statistical Analysis of Food Intake Data measure_intake->analysis conclusion Determine Anorexigenic Effect analysis->conclusion

Caption: Workflow for In Vivo Functional Readout.

While this method provides strong evidence of in vivo efficacy and implies target engagement, it is an indirect measure. Other factors could potentially contribute to the observed reduction in food intake.

Direct In Vivo Target Engagement Validation Methods

To more directly confirm that a compound is binding to its intended target in a living organism, several biophysical and imaging techniques can be employed. Below are two widely used methods for GPCRs.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in cells and tissues.[7][8] The principle is that when a ligand binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature (the temperature at which it denatures).[7][8] This thermal shift can be quantified to confirm target engagement. In vivo CETSA involves treating an animal with the compound, followed by tissue collection and analysis.[9]

General Experimental Protocol for In Vivo CETSA

  • Dosing: Administer the test compound or vehicle to a cohort of animals.

  • Tissue Collection: At a specified time point, euthanize the animals and collect the target tissues (e.g., hypothalamus).

  • Homogenization and Aliquoting: Homogenize the tissues and distribute the lysates into PCR tubes.

  • Heat Treatment: Heat the aliquots at a range of temperatures for a fixed duration using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve for the compound-treated group compared to the vehicle group indicates target engagement.

Workflow for In Vivo CETSA

in_vivo_cetsa_workflow cluster_animal In Vivo Phase cluster_ex_vivo Ex Vivo Phase cluster_analysis Analysis cluster_result Result dosing Dose Animal with Compound or Vehicle tissue_collection Collect Target Tissue dosing->tissue_collection homogenize Homogenize Tissue and Aliquot tissue_collection->homogenize heat_treatment Heat Aliquots at Various Temperatures homogenize->heat_treatment centrifuge Centrifuge to Separate Soluble/Aggregated Proteins heat_treatment->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify plot_curves Plot Melting Curves quantify->plot_curves thermal_shift Determine Thermal Shift (ΔTm) plot_curves->thermal_shift

Caption: Workflow for In Vivo CETSA.

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the visualization and quantification of a drug's interaction with its target in the living brain.[10][11] This is achieved by administering a radiolabeled ligand (a "tracer") that binds to the target of interest.[10] To assess target engagement of a non-radiolabeled drug, a competition study is performed. The animal is first treated with the drug, and then the radiotracer is administered. The drug will compete with the radiotracer for binding to the target, and a reduction in the PET signal compared to a baseline scan indicates target occupancy by the drug.[12]

General Experimental Protocol for In Vivo PET Target Occupancy Study

  • Radiotracer Development: A specific and high-affinity PET radiotracer for the target (e.g., GPR103) must be developed and validated.

  • Baseline Scan: Anesthetize the animal and perform a baseline PET scan after administering the radiotracer to determine the baseline receptor availability.

  • Drug Administration: Administer the non-radiolabeled test compound.

  • Post-Dose Scan: After a suitable time for the drug to distribute, perform a second PET scan with the radiotracer.

  • Image Analysis: Reconstruct the PET images and quantify the radiotracer uptake in the target brain regions for both scans.

  • Calculate Occupancy: The percentage of target occupancy by the drug can be calculated from the reduction in the radiotracer binding potential between the baseline and post-dose scans.

Comparison of In Vivo Target Engagement Methods

Method Principle Advantages Disadvantages Typical Readout
Functional Readout (e.g., Food Intake) Measures a downstream physiological or behavioral effect of target modulation.- Directly assesses in vivo efficacy. - Can be implemented without specialized equipment for direct binding measurement.- Indirect measure of target engagement. - Can be influenced by off-target effects or other physiological factors.Change in food consumption (grams), body weight, or other relevant behavioral/physiological parameter.
In Vivo Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[7][8]- Direct measure of target binding in native tissues. - Does not require a labeled compound.- Requires target-specific antibodies or mass spectrometry for detection. - Is an ex vivo measurement after in vivo dosing. - Not all proteins show a measurable thermal shift.Change in melting temperature (ΔTm).
Positron Emission Tomography (PET) Competitive displacement of a radiolabeled ligand by the unlabeled drug.[10][11]- Non-invasive, allowing for longitudinal studies in the same animal. - Provides spatial information on target distribution and engagement. - Highly quantitative.- Requires the development of a specific radiotracer. - Involves radioactivity and specialized imaging equipment.Percentage of target receptor occupancy.

Alternative Compound for Comparison: BIBP3226

BIBP3226 is a potent and selective non-peptide antagonist for the Neuropeptide Y receptor Y1 (NPY1R), another GPCR involved in appetite regulation.[13][14] It was the first non-peptide antagonist developed for the Y1 receptor and has been extensively used to study its physiological roles.[13] In vivo studies with BIBP3226 have demonstrated its ability to block the effects of NPY, such as its influence on blood pressure.[14][15] While direct target engagement validation using methods like CETSA or PET for BIBP3226 may not be as widely published as for some other compounds, its in vivo pharmacological characterization provides a good example of how functional readouts are used to infer target engagement for GPCR antagonists.[16][17]

Quantitative Data Summary for Pyrrolo[2,3-c]pyridine GPR103 Antagonists

The following table summarizes representative data for the pyrrolo[2,3-c]pyridine class of GPR103 antagonists, adapted from the literature.[5]

Compound GPR103 Antagonism (IC50, µM) In Vitro Permeability (Caco-2, 10⁻⁶ cm/s) In Vivo Effect
9a 0.032>10Anorexigenic effect demonstrated in a preclinical model.[1][5]
9c 0.018>10Anorexigenic effect demonstrated in a preclinical model.[1][5]
9e 0.027>10Anorexigenic effect demonstrated in a preclinical model.[1][5]
25e 0.007>10Anorexigenic effect demonstrated in a preclinical model.[1][5]

Note: The specific details of the in vivo anorexigenic effect (e.g., percentage reduction in food intake, dose) are often presented in graphical form in the source publications.

Conclusion

Validating in vivo target engagement is a critical step in drug development. For GPR103 antagonists like the pyrrolo[2,3-c]pyridines, initial validation often comes from functional readouts such as the measurement of food intake. While highly informative, these indirect methods are ideally complemented by direct target engagement studies. Techniques like in vivo CETSA and PET imaging offer more direct and quantitative evidence that a compound is binding to its intended target in a living system. The choice of method depends on various factors, including the availability of specific tools like antibodies or radiotracers, and the specific questions being addressed in the drug discovery program.

References

Comparative analysis of the pharmacokinetic properties of opioid antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacokinetic properties of three primary opioid antagonists: Naloxone (B1662785), Naltrexone (B1662487), and Nalmefene (B1676920). It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform research and clinical development.

Introduction

Opioid antagonists are a critical class of drugs that bind to opioid receptors, displacing opioid agonists and reversing their effects.[1][2] Their primary clinical applications include the emergency reversal of opioid overdose and the management of alcohol and opioid use disorders.[2][3] The therapeutic efficacy and utility of an antagonist are fundamentally dictated by its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug. Understanding these properties is essential for optimizing dosing strategies, developing new formulations, and ensuring patient safety. This guide compares the key pharmacokinetic parameters of naloxone, naltrexone, and nalmefene, highlighting the differences that determine their distinct clinical roles.

Quantitative Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters for naloxone, naltrexone, and nalmefene across various routes of administration. These differences in bioavailability, onset of action, and duration are central to their clinical applications.

ParameterNaloxoneNaltrexoneNalmefene
Route of Admin. IV, IM, IN, SCOral, IM (Extended-Release)IV, IM, IN, SC, Oral
Bioavailability Oral: ~2%[4] IN: ~50%[1][5] IM/SC: ~98%[4]Oral: 5-40%[6] IM: Bypasses first-pass metabolism[7][8]Oral: 41-53%[9] IM/SC: ~100%[10]
Tmax (Time to Peak) IV: ~2 min[4] IM: ~5 min[4] IN: 15-30 min[1][5]Oral: ~1 hour[11] IM: ~2 hours (initial peak)[11]IN: 0.25 hours (15 min)[12] IM: 0.33 hours (20 min)[12]
Elimination Half-Life (t½) 60-120 minutes[1][5]Oral: ~4 hrs (parent), ~13 hrs (metabolite)[6][13] IM: 5-10 days[8][13]~11 hours[12]
Duration of Action 30-120 minutes[4]Oral: 24-72 hours[11] IM: ~28 days[11]Significantly longer than naloxone[3][10]
Primary Metabolism Hepatic glucuronidation[4][14]Hepatic (non-CYP450); Dihydrodiol dehydrogenases[13]Hepatic glucuronidation[15]
Active Metabolite(s) No (inactive metabolites)[1]Yes (6-β-naltrexol)[6][13]No

Analysis of Pharmacokinetic Profiles

Naloxone

Naloxone is characterized by its rapid onset and short duration of action.[2][4] Its very low oral bioavailability (~2%) is due to extensive first-pass metabolism in the liver, making oral administration unsuitable for emergency use.[1][4] Consequently, it is administered via injection (IV, IM, SC) or intranasally (IN).[1] The intranasal route provides rapid absorption, with peak plasma concentrations reached in 15-30 minutes, and has a bioavailability of about 50%.[1][5] Its short half-life of 60-120 minutes means its effects can wear off before the opioid agonist is fully eliminated, potentially requiring repeat dosing, especially in cases of overdose with long-acting opioids.[4][14]

Naltrexone

Naltrexone is utilized primarily for relapse prevention in opioid and alcohol use disorders.[3][11] When taken orally, it undergoes significant first-pass metabolism, resulting in low and variable bioavailability (5-40%). This process produces a major active metabolite, 6-β-naltrexol, which has a much longer half-life (13 hours) than the parent drug (4 hours) and contributes to its antagonist effects.[6][13] To overcome the adherence challenges of daily oral dosing and the variability of first-pass metabolism, a long-acting injectable (LAI) formulation is available.[7][8] Administered intramuscularly once a month, the LAI formulation avoids first-pass metabolism, leading to more consistent plasma concentrations and ensuring medication adherence.[11] The elimination half-life of the LAI formulation is approximately 5 to 10 days.[8][13]

Nalmefene

Nalmefene is a potent opioid antagonist with a significantly longer duration of action than naloxone.[3][10] Its elimination half-life is approximately 11 hours.[12] Nalmefene is well-absorbed following intramuscular or subcutaneous administration, exhibiting complete bioavailability.[10] An intranasal formulation was developed for the emergency treatment of opioid overdose, demonstrating a rapid time to peak concentration (15 minutes) and significantly higher maximum plasma concentrations compared to a 1 mg intramuscular dose.[12] Its prolonged half-life may offer an advantage over naloxone in treating overdoses involving potent, long-acting synthetic opioids like fentanyl, potentially reducing the need for redosing.[1][12]

Visualizing Key Processes

Opioid Receptor Antagonism Pathway

Opioid antagonists function by competitively blocking opioid agonists from binding to opioid receptors, primarily the μ-opioid receptor (MOR). This action displaces the agonist and reverses its downstream effects, such as respiratory depression and analgesia.[1][3]

G cluster_0 Normal Opioid Agonist Action cluster_1 Competitive Antagonism Agonist Opioid Agonist (e.g., Morphine, Fentanyl) Receptor μ-Opioid Receptor (MOR) Agonist->Receptor Binds Effect Downstream Effects (Analgesia, Respiratory Depression) Receptor->Effect Activates Antagonist Opioid Antagonist (e.g., Naloxone) BlockedReceptor μ-Opioid Receptor (Blocked) Antagonist->BlockedReceptor Binds & Blocks NoEffect Effects Reversed / Blocked BlockedReceptor->NoEffect G A Subject Screening & Enrollment B Randomized Drug Administration (e.g., IN, IM, IV) A->B C Serial Blood Sampling B->C D Plasma Separation (Centrifugation) C->D E Bioanalytical Assay (LC-MS/MS) D->E F Pharmacokinetic Modeling & Analysis E->F G cluster_PK Pharmacokinetic Profile (PK) cluster_PD Pharmacodynamic Profile (PD) cluster_CU Clinical Utility Absorption Absorption (Rate & Extent) Onset Onset of Action Absorption->Onset Duration Duration of Action Potency Receptor Affinity Overdose Acute Overdose Reversal Absorption->Overdose Rapid PK/PD (Naloxone, Nalmefene) Distribution Distribution (Vd) Metabolism Metabolism (Clearance, Metabolites) Metabolism->Duration Addiction Addiction Treatment (Relapse Prevention) Metabolism->Addiction Prolonged PK/PD (Naltrexone) Excretion Excretion Onset->Overdose Rapid PK/PD (Naloxone, Nalmefene) Duration->Addiction Prolonged PK/PD (Naltrexone)

References

CP-866,087 in DAMGO Competition Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CP-866,087's performance in competition binding assays against the well-established mu-opioid receptor agonist, DAMGO. The information presented herein is intended to assist researchers in designing and interpreting experiments involving these compounds.

Overview of Compounds

CP-866,087 is a novel and selective antagonist for the mu-opioid receptor (MOR).[1][2] Its potency and selectivity make it a valuable tool for investigating the physiological and pharmacological roles of the mu-opioid system.

DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin) is a highly selective and potent synthetic peptide agonist for the mu-opioid receptor. It is widely used as a radioligand in binding assays to characterize the affinity of other compounds for this receptor.

Performance in Competition Binding Assays

Competition binding assays are crucial for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand (in this case, typically [³H]-DAMGO) from its receptor. The key parameter derived from this assay is the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundClassificationMu-Opioid Receptor Ki (nM)Delta-Opioid Receptor Ki (nM)Kappa-Opioid Receptor Ki (nM)
CP-866,087 Antagonist~5~112~56
DAMGO Agonist0.6 - 15.06>1000>1000
Naltrexone Antagonist0.56--

Note: The Ki values for DAMGO can vary between studies due to differences in experimental conditions such as tissue preparation, radioligand concentration, and incubation time.[3][4]

Experimental Protocols

A standard radioligand competition binding assay protocol is outlined below. This is a generalized procedure, and specific parameters may need to be optimized for individual experimental setups.

Key Experimental Steps:
  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cells expressing the mu-opioid receptor in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-DAMGO).

    • Add varying concentrations of the unlabeled competitor compound (e.g., CP-866,087 or another compound of interest).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mu-opioid receptor signaling pathway, the experimental workflow of a competition binding assay, and the comparative relationship between the compounds.

mu_opioid_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., DAMGO) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds & Activates Antagonist Antagonist (e.g., CP-866087) Antagonist->MOR Binds & Blocks G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Effector Cellular Response cAMP->Effector

Caption: Mu-opioid receptor signaling pathway.

competition_binding_assay_workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand (e.g., [3H]-DAMGO) & Competitor (e.g., this compound) Prepare_Membranes->Incubate Filter Separate Bound from Free Ligand by Filtration Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Analyze Data (IC50 -> Ki) Measure->Analyze End End Analyze->End

Caption: Competition binding assay workflow.

compound_comparison cluster_ligands Ligands MOR Mu-Opioid Receptor This compound This compound This compound->MOR High Affinity (Antagonist) DAMGO DAMGO DAMGO->MOR High Affinity (Agonist) Naltrexone Naltrexone Naltrexone->MOR High Affinity (Antagonist)

Caption: Ligand binding to the mu-opioid receptor.

References

Comparative Analysis of CP-866087's Functional Antagonism Against a Spectrum of Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive assessment of the functional antagonism of CP-866087, a novel and selective mu-opioid receptor antagonist, against a variety of opioid agonists. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical data, details experimental methodologies, and presents a comparative analysis to alternative antagonists.

Introduction to this compound

This compound has been identified as a potent and selective antagonist of the mu (µ) opioid receptor.[1][2] Its development has been geared towards potential therapeutic applications, including the treatment of alcohol abuse and dependence.[1][2] Understanding its profile of functional antagonism is crucial for delineating its therapeutic potential and mechanism of action in comparison to established opioid modulators.

Quantitative Assessment of Receptor Binding and Antagonism

The functional antagonism of this compound is primarily characterized by its binding affinity to opioid receptors and its ability to counteract the effects of opioid agonists. The following table summarizes the available quantitative data for this compound and provides a comparative look at other common opioid antagonists.

AntagonistReceptor TargetBinding Affinity (Ki)Antagonism (pA2) vs. MorphineAntagonism (pA2) vs. FentanylAntagonism (pA2) vs. Buprenorphine
This compound µ-opioidNot explicitly statedData not availableData not availableData not available
κ-opioid60 nM[2]
δ-opioid108 nM[2]
Naloxone (B1662785) µ, κ, δ-opioid~1-2 nM (µ)~8.0 - 8.5Data not availableData not available
Naltrexone (B1662487) µ, κ, δ-opioid~0.5-1 nM (µ)~8.5 - 9.0Data not availableData not available

Note: Data for this compound's functional antagonism (pA2 values) against specific agonists is not publicly available in the reviewed literature. The table highlights the need for further direct comparative studies.

Signaling Pathways and Mechanism of Action

This compound exerts its antagonistic effects by binding to the mu-opioid receptor, thereby blocking the downstream signaling cascade typically initiated by opioid agonists. This mechanism is crucial in mitigating the physiological effects of opioids.

cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_Protein G-Protein (Gi/Go) MOR->G_Protein Activates Opioid_Agonist Opioid Agonist (e.g., Morphine, Fentanyl) Opioid_Agonist->MOR Binds & Activates CP_866087 This compound CP_866087->MOR Binds & Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response (e.g., Analgesia, Euphoria) cAMP->Cellular_Response Leads to

Figure 1: Antagonistic action of this compound on the mu-opioid receptor signaling pathway.

Experimental Protocols

The characterization of this compound's functional antagonism involves several key in vitro and in vivo experimental assays.

In Vitro Assays

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of this compound for different opioid receptors (mu, kappa, delta).

  • Methodology:

    • Prepare cell membrane homogenates expressing the opioid receptor of interest.

    • Incubate the membranes with a radiolabeled opioid ligand (e.g., [³H]-DAMGO for mu receptors).

    • Add increasing concentrations of the unlabeled competitor ligand (this compound).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay:

  • Objective: To assess the functional consequence of receptor binding, determining whether a compound is an agonist, antagonist, or inverse agonist.

  • Methodology:

    • Incubate cell membranes expressing the mu-opioid receptor with the opioid agonist in the presence and absence of this compound.

    • Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

    • Agonist activation of the G-protein coupled receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.

    • Terminate the reaction and separate bound from unbound [³⁵S]GTPγS via filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Antagonism is observed as a rightward shift in the agonist concentration-response curve in the presence of this compound.

cluster_workflow Experimental Workflow: GTPγS Binding Assay A Prepare Cell Membranes (with µ-opioid receptors) B Incubate with Agonist +/- this compound A->B C Add [³⁵S]GTPγS B->C D Filtration to Separate Bound/Unbound C->D E Scintillation Counting D->E F Data Analysis (Concentration-Response Curves) E->F

Figure 2: Workflow for the GTPγS binding assay to assess functional antagonism.
In Vivo Assays

1. Tail-Flick Test:

  • Objective: To evaluate the antagonist effect of this compound on agonist-induced analgesia in animal models.

  • Methodology:

    • Administer the opioid agonist (e.g., morphine) to the animal.

    • At the time of peak agonist effect, administer this compound.

    • Measure the latency of the animal to flick its tail from a noxious heat source.

    • A reduction in the tail-flick latency in the presence of this compound indicates antagonism of the analgesic effect.

Comparison with Other Opioid Antagonists

This compound is distinguished by its selectivity for the mu-opioid receptor. In contrast, widely used antagonists like naloxone and naltrexone are non-selective, binding to mu, kappa, and delta opioid receptors. This selectivity may offer a more targeted therapeutic effect with a potentially different side-effect profile. However, without direct comparative functional data against a range of agonists, the clinical implications of this selectivity remain to be fully elucidated.

Conclusion

This compound is a potent and selective mu-opioid receptor antagonist. While its binding affinity for kappa and delta receptors has been quantified, detailed data on its functional antagonism (e.g., pA2 values) against a comprehensive panel of opioid agonists such as morphine, fentanyl, and buprenorphine are not yet publicly available. The experimental protocols described herein provide a framework for such comparative studies, which are essential for a complete understanding of this compound's pharmacological profile and its potential advantages over existing non-selective opioid antagonists. Further research is warranted to generate this critical comparative data to guide future drug development and clinical applications.

References

Replicating Published Findings on CP-866087: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mu-opioid receptor antagonist CP-866087 with the established alternative, naltrexone (B1662487). The information presented is based on published preclinical and clinical data, with a focus on providing the necessary details to understand and potentially replicate key findings. This document summarizes quantitative data in structured tables, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Comparative Efficacy and Pharmacokinetics

This compound is a novel, potent, and selective mu-opioid receptor antagonist that has been investigated for its potential in treating alcohol abuse and dependence, as well as female sexual arousal disorder.[1][2][3] Naltrexone, another mu-opioid receptor antagonist, is an established treatment for alcohol and opioid use disorders.[4] The following tables summarize the available quantitative data for both compounds to facilitate a direct comparison of their pharmacological profiles.

ParameterThis compoundNaltrexoneSource
Mu-Opioid Receptor Binding Affinity (Ki) Data not explicitly found in searches~1.52 nM (human recombinant)[5]
Kappa-Opioid Receptor Binding Affinity (Ki) ~60 nMData varies, generally lower affinity than for mu-receptors[2]
Delta-Opioid Receptor Binding Affinity (Ki) ~108 nMData varies, generally lower affinity than for mu-receptors[2]
In vitro Functional Activity (GTP-γS) ~326 nM-[2]

Table 1: In Vitro Receptor Binding and Functional Activity. This table compares the binding affinities of this compound and naltrexone for the mu, kappa, and delta opioid receptors, as well as the functional antagonist activity of this compound.

ParameterThis compoundNaltrexoneSource
In Vivo Efficacy (Alcohol Consumption in Rats) Dose-dependent reduction in alcohol intake. Specific percentage reduction data not explicitly found in searches.Significant reduction in alcohol consumption at doses of 1.0 mg/kg and higher (intraperitoneal and subcutaneous).[6][7][1][2]
Oral Bioavailability (Rats) Data not explicitly found in searchesLow due to extensive first-pass metabolism.[8][9]
Half-life (Rats) Data not explicitly found in searches~4 hours (plasma)[8]

Table 2: Preclinical In Vivo Efficacy and Pharmacokinetics in Rats. This table summarizes the effects of this compound and naltrexone on alcohol consumption in rat models, along with key pharmacokinetic parameters.

Experimental Protocols

To aid in the replication of the findings cited, detailed methodologies for key experiments are provided below.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant mu-opioid receptor) are prepared from cultured cells.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-DAMGO for the mu-opioid receptor) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or naltrexone).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

This is a generalized protocol. For specific details, refer to publications such as Volpe et al. (2011).[5][10]

In Vivo Alcohol Consumption Model (Two-Bottle Choice)

Objective: To assess the effect of a test compound on voluntary alcohol consumption in rodents.

General Protocol:

  • Acclimation: Rats are individually housed and given access to two drinking bottles, one containing water and the other an alcohol solution (e.g., 10% or 20% ethanol (B145695) in water).

  • Baseline Measurement: The volume of liquid consumed from each bottle is measured daily for a set period to establish a baseline of alcohol preference and consumption.

  • Drug Administration: The test compound (e.g., this compound or naltrexone) or vehicle is administered to the rats at specified doses and routes (e.g., intraperitoneal or subcutaneous injection).

  • Post-Treatment Measurement: The consumption of alcohol and water is continuously monitored during the treatment period.

  • Data Analysis: The amount of alcohol consumed (g/kg of body weight) is calculated and compared between the drug-treated and vehicle-treated groups to determine the effect of the compound on alcohol intake.

This is a generalized protocol. For specific details, refer to publications such as those by Williams et al. (1997) and Stromberg et al. (2001).[6][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

G Endogenous Opioids Endogenous Opioids MOR Mu-Opioid Receptor Endogenous Opioids->MOR Activates This compound This compound This compound->MOR Blocks G_protein Gi/o MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Dopamine_Release Dopamine Release (Nucleus Accumbens) PKA->Dopamine_Release Disinhibition leads to increased DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylates D1R D1 Receptor Dopamine_Release->D1R Activates D1R->PKA via cAMP pathway pDARPP-32 p-DARPP-32 (Thr34) PP1 Protein Phosphatase-1 pDARPP-32->PP1 Inhibits Neuronal_Response Altered Neuronal Excitability & Gene Expression PP1->Neuronal_Response Dephosphorylates substrates leading to

Caption: Proposed signaling pathway of this compound.

G start Start: Identify Test Compound (e.g., this compound) in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki for opioid receptors) in_vitro->binding_assay functional_assay GTP-γS Functional Assay (Confirm antagonist activity) in_vitro->functional_assay in_vivo Preclinical In Vivo Evaluation binding_assay->in_vivo functional_assay->in_vivo animal_model Select Animal Model (e.g., Alcohol-preferring rats) in_vivo->animal_model pk_study Pharmacokinetic Study (Determine bioavailability, half-life) animal_model->pk_study efficacy_study Efficacy Study (e.g., Two-bottle choice alcohol consumption) animal_model->efficacy_study data_analysis Data Analysis and Comparison pk_study->data_analysis efficacy_study->data_analysis compare_alternatives Compare data with alternatives (e.g., Naltrexone) data_analysis->compare_alternatives conclusion Conclusion on Efficacy and Pharmacological Profile compare_alternatives->conclusion

Caption: Experimental workflow for evaluating this compound.

References

Benchmarking CP-866087: A Comparative Analysis in Established Behavioral Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological effects of CP-866087, a high-affinity mu-opioid receptor antagonist, within established behavioral paradigms relevant to sexual function and reward processing. Due to the limited publicly available preclinical data for this compound, this analysis incorporates data from other well-characterized mu-opioid receptor antagonists, namely naltrexone (B1662487) and cyprodime, to project the anticipated performance profile of this compound.

Executive Summary

Mechanism of Action: Mu-Opioid Receptor Antagonism

This compound, like naltrexone and cyprodime, functions by blocking the mu-opioid receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous opioids (e.g., endorphins) or exogenous agonists (e.g., morphine), initiates a signaling cascade. This cascade typically leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability. By blocking this receptor, antagonists like this compound prevent these downstream effects, thereby altering the neural circuits involved in reward, pleasure, and motivation.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist Mu-Opioid Receptor Mu-Opioid Receptor Opioid Agonist->Mu-Opioid Receptor Binds & Activates This compound This compound This compound->Mu-Opioid Receptor Binds & Blocks G-protein (Gi/o) G-protein (Gi/o) Mu-Opioid Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Neuronal Inhibition Neuronal Inhibition cAMP->Neuronal Inhibition Leads to operant_sensation_seeking_workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Collection Habituation Habituation Training Training Habituation->Training Operant Chamber Operant Chamber Drug Administration Drug Administration Training->Drug Administration Testing Session Testing Session Drug Administration->Testing Session Record Lever Presses Record Lever Presses Testing Session->Record Lever Presses Analyze Data Analyze Data Record Lever Presses->Analyze Data

Investigating Species Differences in the Efficacy of CP-866087: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of CP-866087, a potent and selective mu-opioid receptor antagonist, across different species based on available preclinical and clinical data. The objective is to offer a clear, data-driven comparison to inform future research and development in the fields of substance use disorders and sexual dysfunction.

Executive Summary

This compound has been investigated for its therapeutic potential in both preclinical models of alcohol dependence and clinical trials for Female Sexual Arousal Disorder (FSAD). In alcohol-preferring rats, this compound demonstrated a dose-dependent reduction in alcohol consumption, suggesting efficacy in a model of addiction. However, in a Phase II clinical trial involving premenopausal women with FSAD, this compound did not show a statistically significant improvement in efficacy endpoints compared to placebo. This guide presents the available data from these studies, alongside a comparison with alternative therapies, to highlight the observed species-specific differences in the efficacy of this compound.

Data Presentation: Efficacy of this compound and Comparators

The following tables summarize the quantitative data from preclinical and clinical studies of this compound and its alternatives.

Table 1: Preclinical Efficacy of this compound and Naltrexone (B1662487) in Alcohol-Preferring Rats

CompoundDose (mg/kg, s.c.)SpeciesModelPrimary OutcomeResult
This compound 1Rat (Alcohol-Preferring)Reduction in ethanol (B145695) intake% Reduction in alcohol consumption23%
This compound 5.6Rat (Alcohol-Preferring)Reduction in ethanol intake% Reduction in alcohol consumption42%
Naltrexone 3Rat (Alcohol-Preferring)Reduction in ethanol intake% Reduction in alcohol consumption21%
Naltrexone 0.1 - 10Rat (Wistar)Limited access to 6% ethanolReduction in ethanol consumptionSignificant decrease compared to saline

Note: Data for this compound and the 3 mg/kg dose of Naltrexone are from the same study for direct comparison.

Table 2: Clinical Efficacy of this compound and Approved Treatments for Female Sexual Dysfunction

CompoundIndicationSpeciesPrimary Outcome MeasuresResult
This compound Female Sexual Arousal Disorder (FSAD)Human (Premenopausal Women)Change from baseline in the number of satisfying sexual events (SSEs), Female Sexual Function Index (FSFI) desire domain scoreNo statistically significant difference compared to placebo.
Flibanserin (B1672775) (Addyi®) Hypoactive Sexual Desire Disorder (HSDD)Human (Premenopausal Women)Increase in SSEs, increase in sexual desire score (FSFI)Statistically significant increase in SSEs (0.5 to 1 additional event per month over placebo) and sexual desire.[1][2][3]
Bremelanotide (B69708) (Vyleesi®) Hypoactive Sexual Desire Disorder (HSDD)Human (Premenomenopausal Women)Increase in sexual desire score (FSFI), decrease in distress score (Female Sexual Distress Scale-Revised)Statistically significant improvement in sexual desire and reduction in distress compared to placebo.[4][5]

Experimental Protocols

Preclinical Study: this compound in Alcohol-Preferring Rats
  • Subjects: Female alcohol-preferring (P) rats.

  • Housing and Acclimation: Animals were given free access to food, water, and a 10% (v/v) alcohol solution for 21 days. This was followed by a period of restricted access to alcohol for two hours per day, beginning at the start of the dark cycle.

  • Drug Administration: this compound was administered via subcutaneous (s.c.) injection 30 minutes prior to the limited access period.

  • Data Collection: The amount of alcohol consumed during the two-hour access period was recorded and compared to baseline consumption.

  • Comparator: The clinically validated mu-opioid antagonist, naltrexone, was used as a positive control.

Clinical Trial: this compound in Women with FSAD
  • Study Design: A multicenter, double-blind, placebo-controlled, crossover Phase IIa trial.

  • Participants: 51 premenopausal women (ages 20-45) diagnosed with FSAD.

  • Treatment: Participants received placebo and two of the three planned doses of this compound (1, 3, and 10 mg) for 6-week periods in a crossover design.

  • Efficacy Endpoints: A series of measures were used to assess sexual functioning, including the number of satisfying sexual events (SSEs) and the Female Sexual Function Index (FSFI). Sexual distress was also evaluated.

  • Data Analysis: Within-subject differences from placebo in the change from baseline were compared across the efficacy measures.

Visualizations

Signaling Pathway of Mu-Opioid Receptor Antagonism in Alcohol Reward

cluster_reward Reward Pathway cluster_opioid Opioid System Modulation VTA VTA Dopaminergic Neuron NAc Nucleus Accumbens VTA->NAc Projects to Dopamine Dopamine Release NAc->Dopamine Stimulates Reward Feelings of Pleasure/Reward Dopamine->Reward Alcohol Alcohol Consumption Endorphins Endogenous Opioids (Endorphins) Alcohol->Endorphins Stimulates Release MuOpioidReceptor Mu-Opioid Receptor Endorphins->MuOpioidReceptor Binds to MuOpioidReceptor->VTA Modulates CP866087 This compound CP866087->MuOpioidReceptor Blocks

Caption: Mu-opioid receptor antagonism by this compound blocks the reinforcing effects of alcohol.

Experimental Workflow for Preclinical Efficacy Testing

cluster_acclimation Acclimation Phase cluster_testing Testing Phase start Select Alcohol-Preferring Rats free_access 21 Days: Free Access to 10% Ethanol, Water, and Food start->free_access restricted_access Restricted Access: 2 hours/day to 10% Ethanol free_access->restricted_access baseline Measure Baseline Alcohol Intake restricted_access->baseline drug_admin Administer this compound or Vehicle (s.c.) 30 min prior to access baseline->drug_admin measure_intake Record Alcohol Consumption drug_admin->measure_intake analysis Compare Drug vs. Baseline/Vehicle measure_intake->analysis

Caption: Workflow for evaluating this compound's effect on alcohol consumption in rats.

Logical Relationship of FSAD Treatment Alternatives

cluster_neurotransmitter Neurotransmitter Modulation cluster_opioid_system Opioid System Modulation FSAD Female Sexual Arousal Disorder (FSAD) Flibanserin Flibanserin (Addyi®) 5-HT1A Agonist / 5-HT2A Antagonist FSAD->Flibanserin Approved Treatment Bremelanotide Bremelanotide (Vyleesi®) Melanocortin Receptor Agonist FSAD->Bremelanotide Approved Treatment CP866087 This compound (Investigational) Mu-Opioid Receptor Antagonist FSAD->CP866087 Investigated for

Caption: Investigational and approved pharmacological approaches for female sexual dysfunction.

Discussion of Species Differences and Comparative Efficacy

The available data highlight a significant divergence in the efficacy of this compound between preclinical rodent models of alcohol dependence and human clinical trials for FSAD.

In alcohol-preferring rats, this compound demonstrated a clear pharmacological effect, reducing alcohol intake in a dose-dependent manner. This finding is consistent with the known role of the endogenous opioid system in mediating the reinforcing effects of alcohol. The efficacy of this compound in this model was comparable to that of naltrexone, a clinically approved treatment for alcohol use disorder.[6][7][8][9][10][11][12][13] This suggests that in rodents, mu-opioid receptor antagonism is a viable strategy for reducing alcohol consumption.

Conversely, the Phase II clinical trial of this compound in women with FSAD did not demonstrate a significant clinical benefit over placebo. While the rationale for investigating a mu-opioid antagonist for FSAD is less established than for alcohol dependence, it was hypothesized that blocking opioid-mediated inhibition of sexual arousal could be beneficial. The lack of efficacy in this human trial suggests that either the role of the mu-opioid system in female sexual arousal is not as significant as hypothesized, or that this compound does not engage the relevant pathways in humans in a therapeutically meaningful way for this indication.

It is crucial to acknowledge the limitations of this cross-species, cross-indication comparison. The differing physiological underpinnings of alcohol dependence and FSAD make a direct comparison of efficacy challenging. However, the stark contrast in outcomes—clear efficacy in a rodent model of addiction versus a lack of efficacy in a human sexual dysfunction trial—underscores the complexities of translating preclinical findings to clinical success, particularly when the therapeutic targets and indications differ.

In the context of FSAD, other pharmacological agents with different mechanisms of action have shown efficacy. Flibanserin, a 5-HT1A receptor agonist and 5-HT2A receptor antagonist, and bremelanotide, a melanocortin receptor agonist, are both FDA-approved for the treatment of HSDD, a condition related to FSAD.[1][2][3][4][5][14][15][16][17][18][19][20][21] These alternatives target neurotransmitter systems (serotonin, dopamine, and melanocortin pathways) that are more directly implicated in the central regulation of sexual desire and arousal.

Conclusion

The investigation into this compound reveals a notable difference in its efficacy profile between a preclinical rodent model of alcohol dependence and a human clinical trial for FSAD. While showing promise in reducing alcohol consumption in rats, it failed to demonstrate a clinical benefit for female sexual arousal in humans. This highlights the critical importance of selecting appropriate preclinical models that accurately reflect the pathophysiology of the target human disease. For researchers and drug development professionals, these findings underscore the challenges of interspecies translation and the need for a deep understanding of the underlying biological mechanisms of a disease when selecting and evaluating novel therapeutic candidates. Future research on mu-opioid antagonists may be more fruitfully directed towards indications with stronger preclinical and biological rationale, such as substance use disorders.

References

A Comparative Review of Novel Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mu-opioid receptor (MOR) antagonist development has seen significant advancements, driven by the need to mitigate the adverse effects of opioid agonists while preserving their analgesic properties. This guide provides a comparative review of several novel MOR antagonists, including peripherally acting mu-opioid receptor antagonists (PAMORAs) and other emerging molecules with unique mechanisms. We present a summary of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Comparative Analysis of Binding Affinities and Functional Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of selected novel mu-opioid receptor antagonists. It is important to note that these values are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these data should be interpreted with consideration of the different assays and conditions employed.

AntagonistReceptor Binding Affinity (Ki, nM) vs. Human MORFunctional Antagonist Potency (IC50, nM)Notes
Methylnaltrexone ~5[1]Not uniformly reportedQuaternary amine structure restricts BBB passage.[2]
Alvimopan ~0.5 - 2.0Not uniformly reportedSlow dissociation from the MOR.[3]
Naloxegol ~1.3Not uniformly reportedPegylated derivative of naloxone.
Naldemedine 0.48[4]0.94 (GTPγS assay)[4]Also shows affinity for delta and kappa opioid receptors.[4]
Methocinnamox (MCAM) 0.6[5]Not applicable (non-competitive)Pseudo-irreversible, non-competitive antagonist.[5]
UD-030 3.1[6]1.8 (GTPγS assay)[6]Highly selective for MOR over other opioid receptors.[6]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to characterize these antagonists, the following diagrams illustrate key signaling pathways and experimental workflows.

Mu-Opioid Receptor Signaling and Antagonism

Activation of the mu-opioid receptor by an agonist (e.g., morphine) initiates a signaling cascade that leads to the desired analgesic effects but also to undesirable side effects like constipation. Novel antagonists, particularly PAMORAs, are designed to block these peripheral effects without interfering with central analgesia.

Mu-Opioid Receptor Signaling and Antagonism cluster_cns Central Nervous System (CNS) cluster_periphery Peripheral System (e.g., Gut) Opioid_Agonist_CNS Opioid Agonist MOR_CNS Mu-Opioid Receptor Opioid_Agonist_CNS->MOR_CNS Analgesia Analgesia MOR_CNS->Analgesia Opioid_Agonist_P Opioid Agonist MOR_P Mu-Opioid Receptor Opioid_Agonist_P->MOR_P Constipation Constipation MOR_P->Constipation PAMORA PAMORA PAMORA->MOR_P Opioid_Agonist_Admin Systemic Opioid Administration Opioid_Agonist_Admin->Opioid_Agonist_CNS Opioid_Agonist_Admin->Opioid_Agonist_P caption Mechanism of PAMORAs

Caption: Mechanism of Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs).

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are crucial for determining the binding affinity (Ki) of a novel antagonist for the mu-opioid receptor. This workflow outlines the key steps involved in a competitive binding assay.

Radioligand Binding Assay Workflow prep 1. Prepare Membranes (Expressing MOR) radioligand 2. Add Radiolabeled Ligand (e.g., [3H]-DAMGO) prep->radioligand antagonist 3. Add Unlabeled Antagonist (Varying Concentrations) radioligand->antagonist incubate 4. Incubate to Reach Equilibrium antagonist->incubate separate 5. Separate Bound and Free Ligand (Filtration) incubate->separate count 6. Quantify Radioactivity separate->count analyze 7. Data Analysis (Determine IC50 and Ki) count->analyze caption Workflow for Radioligand Binding Assay GTPgS Functional Assay Workflow prep 1. Prepare Membranes (Expressing MOR and G-proteins) add_components 2. Add GDP, Agonist, and Varying Antagonist Concentrations prep->add_components incubate_pre 3. Pre-incubation add_components->incubate_pre add_gtpgs 4. Add [35S]GTPγS to Initiate Reaction incubate_pre->add_gtpgs incubate_main 5. Incubate add_gtpgs->incubate_main separate 6. Separate Bound and Free [35S]GTPγS incubate_main->separate count 7. Scintillation Counting separate->count analyze 8. Data Analysis (Determine IC50) count->analyze caption Workflow for GTPγS Functional Assay

References

Safety Operating Guide

Proper Disposal of CP-866087: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of CP-866087, a mu-opioid receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocol is based on general best practices for the disposal of analogous chemical structures, such as pyrazole (B372694) and sulfonamide derivatives, and established guidelines for hazardous chemical waste management.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.

Compound Information

A summary of the available information for this compound is presented below.

PropertyValueSource
Chemical Name N-(3-(3-((2,3-dihydro-2-hydroxy-1H-inden-2-yl)methyl)-6-ethyl-3-azabicyclo(3.1.0)hex-6-yl)phenyl)methanesulfonamidePubChem
CAS Number 519052-02-9PubChem[1]
Molecular Formula C24H30N2OTargetMol[2]
Molecular Weight 426.57 g/mol TargetMol[2]
Chemical Class Mu-opioid receptor antagonist, contains a 3-azabicyclo[3.1.0]hexane scaffold and a methanesulfonamide (B31651) group.TargetMol[2], ResearchGate[3]

Immediate Safety and Handling Precautions

Before initiating the disposal process, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE). Treat this compound as potentially hazardous.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber, to prevent skin contact.

  • Body Protection: A laboratory coat is essential to protect skin and clothing from contamination.

  • Respiratory Protection: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach involving waste segregation, containment, and clear labeling, followed by disposal through a certified hazardous waste management service.

Experimental Protocol: Chemical Waste Segregation and Containment

  • Waste Identification: Classify this compound as a solid hazardous chemical waste.[4]

  • Waste Collection (Solid):

    • Carefully transfer the solid this compound waste into a designated, compatible, and clearly labeled hazardous waste container.

    • Avoid the generation of dust during transfer.[4]

    • The container must be sealable and in good condition.

  • Waste Collection (Solutions):

    • Collect any solutions containing this compound in a separate, compatible liquid hazardous waste container.

    • Do not mix this waste stream with incompatible materials, such as strong oxidizing agents.[4]

    • Ensure the container is properly sealed to prevent leaks or evaporation.

  • Container Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: N-(3-(3-((2,3-dihydro-2-hydroxy-1H-inden-2-yl)methyl)-6-ethyl-3-azabicyclo(3.1.0)hex-6-yl)phenyl)methanesulfonamide.

      • The concentration of the waste.

      • The date of accumulation.

      • The specific hazards associated with the compound (if known; as a precaution, list as "Irritant" and "Handle with Care").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to capture any potential leaks.[4]

    • Segregate the waste from incompatible materials.[4]

Final Disposal Pathway

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[4] The final disposal must be conducted through your institution's approved hazardous waste management program. Contact your EHS office to arrange for the collection and disposal of the properly contained and labeled waste. Adherence to all institutional, local, state, and federal regulations for hazardous waste disposal is mandatory.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For small spills, use an absorbent, non-combustible material such as sand or vermiculite (B1170534) to contain the substance.[4]

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust.[4]

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Identify Waste as Solid Hazardous Chemical PPE->Segregate Handle with Care Collect Transfer to Compatible Hazardous Waste Container Segregate->Collect Avoid Dust Generation Label Label Container with Contents and Hazards Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store Ensure Secondary Containment Contact_EHS Contact EHS for Waste Pickup Store->Contact_EHS Disposal Professional Hazardous Waste Disposal Contact_EHS->Disposal Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain Spill Evacuate->Contain Cleanup Clean and Decontaminate Contain->Cleanup Spill_Disposal Dispose of Cleanup Materials as Hazardous Waste Cleanup->Spill_Disposal Spill_Disposal->Contact_EHS

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Information for CP-866087 Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for the specific Safety Data Sheet (SDS) for the research compound CP-866087 did not yield any publicly available documents. Chemical suppliers and regulatory databases, which are the primary sources for such safety information, do not provide a publicly accessible SDS for this compound at this time.

The absence of an SDS means that specific, quantitative data on the toxicological properties, occupational exposure limits, and detailed handling and disposal procedures for this compound are not available. Therefore, it is not possible to provide a detailed, compound-specific operational and disposal plan as requested.

Researchers, scientists, and drug development professionals must treat this compound as a compound with unknown toxicity and handle it with the utmost caution. The following guidelines represent best practices for handling potent compounds of unknown hazard and should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.

General Safety and Handling Precautions for Compounds of Unknown Toxicity

Given the lack of specific data for this compound, a conservative approach to handling is mandatory. The following procedural guidance is based on general principles of laboratory safety for handling research chemicals.

1. Engineering Controls:

  • Primary Containment: All handling of solid or powdered this compound should be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust particles.

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne contaminants.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear two pairs of nitrile gloves that are appropriate for handling chemical compounds. Check for any signs of degradation and change gloves frequently.

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times when in the laboratory.

  • Body Protection: A fully buttoned lab coat, preferably one that is chemical-resistant, is required. Ensure that sleeves are of an appropriate length to protect the wrists.

  • Respiratory Protection: If there is a risk of aerosol generation and engineering controls are not sufficient, a properly fitted respirator (e.g., an N95 or higher) approved by the National Institute for Occupational Safety and Health (NIOSH) should be used. Consult with your institution's EHS for guidance on respirator selection and fit-testing.

3. Handling Procedures:

  • Weighing: Weighing of the compound should be done within a ventilated enclosure or a balance enclosure to minimize the risk of dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Spill Management: Have a spill kit readily available that is appropriate for chemical spills. In the event of a spill, evacuate the immediate area, notify your supervisor and EHS, and follow your institution's established spill cleanup procedures.

4. Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • Keep it in a designated, secure, and well-ventilated area, away from incompatible materials. The specific storage conditions (e.g., temperature, light sensitivity) should be determined based on the chemical properties of the compound class, if known.

5. Disposal:

  • All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS for specific disposal procedures. Do not dispose of this compound down the drain or in the regular trash.

Logical Workflow for Handling Potent Compounds of Unknown Toxicity

The following diagram illustrates a general workflow for safely handling a research chemical like this compound where specific hazard information is not available.

G start Start: Planning and Hazard Assessment ppe Don Appropriate PPE: - Double Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat - Respirator (if needed) start->ppe eng_controls Prepare Engineering Controls: - Certified Chemical Fume Hood - Ventilated Enclosure start->eng_controls handling Compound Handling: - Weighing in enclosure - Prepare solutions in hood ppe->handling eng_controls->handling storage Secure Storage: - Tightly sealed container - Labeled and in designated area handling->storage decontamination Decontamination: - Clean work surfaces - Remove PPE correctly handling->decontamination end End of Procedure disposal Waste Disposal: - Collect all contaminated materials - Dispose as hazardous waste - Follow EHS guidelines decontamination->disposal disposal->end

Caption: General workflow for handling potent research compounds with unknown toxicity.

Disclaimer: The information provided above is a general guide for handling chemical compounds of unknown toxicity and is not a substitute for a substance-specific Safety Data Sheet. It is imperative that all laboratory work with this compound be conducted only after a thorough risk assessment has been performed and with the approval and guidance of your institution's Environmental Health and Safety department.

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Top-N result to add to graph 6

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.